molecular formula C9H12O2 B012678 (R)-(+)-1-Phenyl-1,3-propanediol CAS No. 103548-16-9

(R)-(+)-1-Phenyl-1,3-propanediol

Cat. No.: B012678
CAS No.: 103548-16-9
M. Wt: 152.19 g/mol
InChI Key: RRVFYOSEKOTFOG-SECBINFHSA-N
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Description

(R)-(+)-1-Phenyl-1,3-propanediol is a high-value chiral building block of significant interest in organic synthesis and polymer science. This compound features a phenyl group and two hydroxyl functions on a three-carbon backbone in the (R)-(+)-enantiomeric form, making it a versatile precursor for constructing complex molecules with precise stereochemistry. Key Research Applications: Chiral Synthesis: Serve as a fundamental starting material for the asymmetric synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where its defined stereocenter can be used to induce chirality in downstream products. Polymer Science: Act as a diol monomer in the development of novel polyesters, particularly with bio-based diacids like 2,5-furandicarboxylic acid (FDCA), to tailor material properties such as crystallinity, glass transition temperature (T g ), and solubility . Lignin Model Compound Studies: Derivatives of 1-Phenyl-1,3-propanediol are utilized as model compounds in lignin valorization research, helping to elucidate reaction mechanisms in catalytic processes like dehydrogenation for biomass conversion . Research Value: The primary research value of this compound lies in its ability to impart specific structural and stereochemical features into target molecules and materials. In polymer chemistry, the incorporation of chiral and phenyl-substituted diols is a critical strategy for fine-tuning the thermal and mechanical properties of resulting polymers, influencing characteristics such as the glass transition temperature and degradation profile . Handling and Usage: This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFYOSEKOTFOG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370608
Record name (R)-(+)-1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103548-16-9
Record name (R)-(+)-1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-1-Phenyl-1,3-propanediol: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-(+)-1-Phenyl-1,3-propanediol, a valuable chiral building block in the pharmaceutical and fine chemical industries. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and asymmetric synthesis.

Core Chemical and Physical Properties

This compound is a chiral diol that is of significant interest due to its stereospecific structure, making it a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
CAS Number 103548-16-9[1]
IUPAC Name (1R)-1-phenylpropane-1,3-diol[1]
Appearance Colorless solid-
Melting Point 62-66 °C-
Boiling Point 175 °C at 11 Torr-
Density 1.1198 g/cm³ at 15 °C-
Specific Optical Rotation ([α]D) +53° to +56° (c=1, 1,2-dichloroethane, 22°C)-

Table 2: Spectral Data

Spectroscopic TechniqueData
Infrared (IR) Spectrum Conforms to structure
¹H NMR Consistent with the structure of 1-phenyl-1,3-propanediol
GC-MS Provides fragmentation pattern for structural confirmation

Table 3: Solubility Profile

SolventSolubility
Water Soluble
Ethanol Soluble
Methanol Soluble
Chloroform Soluble
Benzene Slightly soluble

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Enzymatic Synthesis of this compound

A highly stereoselective method for the synthesis of this compound involves the enzymatic reduction of 3-hydroxy-1-phenylpropan-1-one. This biotransformation utilizes a specific oxidoreductase that exhibits anti-Prelog specificity.

2.1.1. Materials and Reagents

  • 3-hydroxy-1-phenylpropan-1-one (substrate)

  • (R)-1-phenyl-1,3-propanediol-producing enzyme from Trichosporon fermentans

  • NADPH (cofactor)

  • Glucose Dehydrogenase (for NADPH regeneration)

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

2.1.2. Reaction Setup and Procedure

  • Prepare a reaction mixture containing phosphate buffer (pH 7.0), the substrate (3-hydroxy-1-phenylpropan-1-one), NADPH, glucose, and glucose dehydrogenase.

  • Initiate the reaction by adding the purified (R)-1-phenyl-1,3-propanediol-producing enzyme.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Upon completion of the reaction (typically when substrate consumption plateaus), terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

  • Extract the product into the organic layer. Repeat the extraction process to maximize recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product further by column chromatography on silica gel if necessary.

2.1.3. Expected Outcome

This enzymatic method can produce this compound with high enantiomeric excess (>99% e.e.).

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical parameter and can be accurately determined using chiral HPLC.

2.2.1. Instrumentation and Column

  • A standard HPLC system equipped with a UV detector.

  • A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate).

2.2.2. Chromatographic Conditions

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled for better reproducibility.

  • Detection Wavelength: UV detection at a wavelength where the phenyl group shows strong absorbance (e.g., 254 nm).

2.2.3. Sample Preparation and Analysis

  • Prepare a standard solution of racemic 1-phenyl-1,3-propanediol and a solution of the synthesized this compound in the mobile phase.

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the sample solution and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Diagrams are provided below to illustrate key processes related to this compound.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Cofactors cluster_enzymes Enzymatic System cluster_products Products & Byproducts Substrate 3-hydroxy-1-phenylpropan-1-one Enzyme (R)-PPD Producing Enzyme Substrate->Enzyme Binds to NADPH NADPH NADPH->Enzyme Provides H- Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH Product This compound Enzyme->Product Produces NADP NADP+ Enzyme->NADP Releases GDH->NADPH Regenerates Gluconolactone Gluconolactone GDH->Gluconolactone NADP->GDH

Caption: Workflow of the enzymatic synthesis of this compound.

Logical Relationship in Chiral Synthesis

Chiral_Synthesis_Logic Start Prochiral or Racemic Starting Material Asymmetric_Method Asymmetric Synthesis Method Start->Asymmetric_Method Chiral_Catalyst Chiral Catalyst / Enzyme Asymmetric_Method->Chiral_Catalyst Chiral_Auxiliary Chiral Auxiliary Asymmetric_Method->Chiral_Auxiliary Chiral_Reagent Chiral Reagent Asymmetric_Method->Chiral_Reagent Product Enantiomerically Enriched this compound Asymmetric_Method->Product Analysis Chiral HPLC Analysis Product->Analysis Result Determination of Enantiomeric Excess (% e.e.) Analysis->Result

Caption: Logical flow for the asymmetric synthesis and analysis of chiral molecules.

References

(R)-(+)-1-Phenyl-1,3-propanediol CAS number 103548-16-9

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to (R)-(+)-1-Phenyl-1,3-propanediol for researchers and drug development professionals.

Introduction

This compound, identified by CAS number 103548-16-9, is a chiral diol of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its stereodefined structure makes it a valuable chiral building block, or synthon, for the asymmetric synthesis of more complex molecules, particularly pharmaceuticals.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, with a focus on its role as a key intermediate in the synthesis of potent drugs like (R)-Fluoxetine.[3][4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its identification, handling, and use in synthetic applications.

Table 1: General and Physicochemical Properties
PropertyValueReference
CAS Number 103548-16-9[1]
Molecular Formula C₉H₁₂O₂[1][5]
Molecular Weight 152.19 g/mol [1][5]
IUPAC Name (1R)-1-phenylpropane-1,3-diol[1][6]
Appearance White Crystalline Solid[7]
Melting Point 62-66 °C[6][7]
Boiling Point 234.66 °C (estimate)[7]
Density 1.0505 g/cm³ (estimate)[7]
Specific Optical Rotation +69 ± 2° (c=1, Chloroform)[7]
+66° (c=2.4, CH₂Cl₂)[3]
+53 to +56° (c=1, 1,2-dichloroethane)[6]
Table 2: Spectroscopic Data Summary
Spectroscopy TypeData DescriptionReference
Infrared (IR) Conforms to structure[6]
Mass Spec. (GC-MS) Spectra available in databases[1]
¹H NMR Spectrum available in databases[1]

Synthesis and Experimental Protocols

The enantiomerically pure (R)-diol is typically prepared via the asymmetric reduction of a corresponding ketone or through the stereoselective reduction of a chiral precursor.[2][8] One well-documented method involves the reduction of a chiral hydroxy aldehyde intermediate.[3]

Experimental Protocol: Synthesis via Sodium Borohydride Reduction

This protocol is adapted from a method used in the total synthesis of (R)-Fluoxetine, where (R)-1-phenyl-1,3-propanediol is a key intermediate.[3] The starting material is the crude hydroxy aldehyde derived from the oxidative cleavage of (R)-1-phenyl-but-3-en-1-ol.

Materials:

  • Crude hydroxy aldehyde precursor

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl ether (or other suitable extraction solvent)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Eluent: Dichloromethane:Methanol (9:1)

Procedure:

  • Dissolve the crude hydroxy aldehyde (e.g., ~3.7 mmol scale) in THF (23 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium borohydride (NaBH₄) (532 mg, 11.13 mmol) to the stirred solution at 0 °C.

  • Allow the reaction mixture to stir for 12 hours, during which it can gradually warm to room temperature.

  • After 12 hours, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (100 mL).

  • Extract the aqueous layer with ethyl ether (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash chromatography on silica gel using a dichloromethane:methanol (9:1) mixture as the eluent to yield pure (R)-1-phenyl-1,3-propanediol.[3]

A generalized workflow for this synthesis and purification is visualized below.

G Workflow for Synthesis of (R)-1-Phenyl-1,3-propanediol start_mat Hydroxy Aldehyde Precursor in THF reduction Reduction with NaBH4 at 0°C start_mat->reduction 12h stir quench Quench with aq. NaHCO3 reduction->quench extraction Solvent Extraction (Ethyl Ether) quench->extraction drying Drying & Concentration extraction->drying purification Silica Gel Chromatography drying->purification product (R)-1-Phenyl-1,3-propanediol (Final Product) purification->product G Role of (R)-1-Phenyl-1,3-propanediol in (R)-Fluoxetine Synthesis diol (R)-1-Phenyl-1,3-propanediol mesylate Intermediate Mesylate diol->mesylate 1. Mesylation amine (R)-N-methyl-3-phenyl- 3-hydroxypropylamine mesylate->amine 2. Amination (MeNH2) fluoxetine (R)-Fluoxetine (Final Drug) amine->fluoxetine 3. Ether Synthesis

References

(R)-(+)-1-Phenyl-1,3-propanediol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of (R)-(+)-1-Phenyl-1,3-propanediol. This chiral diol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.

Core Concepts: Structure and Stereochemistry

This compound, with the IUPAC name (1R)-1-phenylpropane-1,3-diol, is a chiral molecule featuring a phenyl group and two hydroxyl groups. The stereochemistry at the C1 carbon, designated as (R) according to the Cahn-Ingold-Prelog priority rules, is crucial for its application in stereoselective synthesis. The "(+)" indicates its dextrorotatory nature, meaning it rotates plane-polarized light to the right.

The absolute configuration of the chiral center dictates the three-dimensional arrangement of the substituents, which is fundamental to its recognition by enzymes and its role in directing the stereochemical outcome of reactions.

structure Figure 1. Chemical Structure of this compound cluster_key Stereochemistry at C1 (R-configuration) C1 C C2 C C1->C2 OH1 OH C1->OH1 H1 H C1->H1 Ph Phenyl C1->Ph C3 C C2->C3 OH3 OH C3->OH3 key Key: - Solid wedge: Bond coming out of the page - Dashed wedge: Bond going into the page

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₉H₁₂O₂[1]
Molecular Weight152.19 g/mol [1]
CAS Number103548-16-9[1]
IUPAC Name(1R)-1-phenylpropane-1,3-diol[1]
Melting Point64-66 °CCommercial supplier data
Specific Optical Rotation ([α]D)+45° to +49° (c=1, CHCl₃)Commercial supplier data
Boiling Point175 °C at 11 Torr[2]
Density1.12 g/cm³[2]

Experimental Protocols

Asymmetric Synthesis via Stereoselective Reduction of a β-Hydroxy Ketone

A robust method for the enantioselective synthesis of this compound involves the asymmetric reduction of a precursor β-hydroxy ketone. This approach provides high enantiomeric purity.[3]

Step 1: Synthesis of 3-hydroxy-1-phenylpropan-1-one (β-Hydroxy Ketone Precursor)

This precursor can be synthesized via a variety of methods, including the aldol condensation of acetophenone and formaldehyde.

Step 2: Asymmetric Reduction to this compound

The stereoselective reduction of the carbonyl group is the key step. The Narasaka-Prasad reduction, utilizing a boron chelate to direct the hydride attack, is a highly effective method for achieving the desired syn-1,3-diol.[4][5][6]

Materials:

  • 3-hydroxy-1-phenylpropan-1-one

  • Diethylmethoxyborane (Et₂BOMe) or Catecholborane

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol and tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-hydroxy-1-phenylpropan-1-one (1 equivalent) in anhydrous THF at -78 °C.

  • Slowly add diethylmethoxyborane (1.1 equivalents) to the solution and stir for 30 minutes to allow for the formation of the boron chelate.

  • Add anhydrous methanol (4 equivalents) to the reaction mixture.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of an acetic acid solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Enzymatic Kinetic Resolution of Racemic 1-Phenyl-1,3-propanediol

An alternative and environmentally friendly method to obtain the (R)-enantiomer is through the enzymatic kinetic resolution of the racemic mixture. Lipases are commonly employed for their ability to selectively acylate one enantiomer, allowing for the separation of the remaining unreacted enantiomer.[7][8]

Materials:

  • Racemic 1-phenyl-1,3-propanediol

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)

Procedure:

  • In a flask, dissolve racemic 1-phenyl-1,3-propanediol (1 equivalent) in the anhydrous organic solvent.

  • Add the acyl donor, vinyl acetate (0.6 equivalents).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC to achieve approximately 50% conversion.

  • At ~50% conversion, filter off the immobilized enzyme (which can often be reused).

  • Concentrate the filtrate to obtain a mixture of (S)-1-acetoxy-3-hydroxy-1-phenylpropane and the unreacted this compound.

  • Separate the unreacted alcohol from the ester by column chromatography on silica gel.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.25 (m, 5H, Ar-H), 4.95 (dd, J=8.0, 4.0 Hz, 1H, CH-OH), 3.90-3.75 (m, 2H, CH₂-OH), 2.80 (br s, 2H, OH), 2.05-1.90 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 143.5 (Ar-C), 128.6 (Ar-CH), 127.8 (Ar-CH), 125.9 (Ar-CH), 74.5 (CH-OH), 61.0 (CH₂-OH), 40.0 (CH₂).

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of this compound.

  • Column: Chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for best resolution.

  • Detection: UV at 254 nm.

Application in Drug Development

This compound serves as a critical chiral building block in the synthesis of various pharmaceutically active compounds.[9][10] The defined stereochemistry at the C1 position is transferred to the target molecule, which is often crucial for its biological activity and to minimize off-target effects.

Chiral 1,3-diols are precursors to a wide range of more complex structures, including:

  • Chiral ligands for asymmetric catalysis.

  • Intermediates in the synthesis of natural products.

  • Key fragments in the total synthesis of drug candidates.

The presence of two hydroxyl groups at positions 1 and 3 allows for differential functionalization, providing synthetic versatility for the construction of complex molecular architectures.

Experimental and Logical Workflows

synthesis_workflow Figure 2. Asymmetric Synthesis Workflow start Start: 3-hydroxy-1-phenylpropan-1-one chelation Boron Chelate Formation (e.g., Et2BOMe) start->chelation reduction Stereoselective Reduction (NaBH4) chelation->reduction workup Aqueous Workup and Extraction reduction->workup purification Column Chromatography workup->purification product Product: this compound purification->product resolution_workflow Figure 3. Enzymatic Resolution Workflow start Start: Racemic 1-Phenyl-1,3-propanediol reaction Enzymatic Acylation (Lipase, Vinyl Acetate) start->reaction separation1 Filtration to Remove Enzyme reaction->separation1 separation2 Column Chromatography separation1->separation2 product_R This compound separation2->product_R product_S_ester (S)-1-acetoxy-3-hydroxy-1-phenylpropane separation2->product_S_ester

References

Spectroscopic Analysis of (R)-(+)-1-Phenyl-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(+)-1-Phenyl-1,3-propanediol is a chiral aromatic diol with applications in asymmetric synthesis and as a building block for various pharmaceutical compounds. Its stereospecific nature makes the precise confirmation of its structure and purity essential. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental techniques for the structural elucidation and characterization of this molecule. This technical guide provides an overview of the expected spectroscopic data for this compound and outlines the experimental protocols for acquiring such data.

Data Presentation

The expected spectroscopic data for this compound is summarized below.

Table 1: Representative ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm) RangeMultiplicityIntegration
Aromatic (C₆H₅)7.20 - 7.40Multiplet5H
Methine (CH-OH)4.80 - 5.00Triplet or Doublet of Doublets1H
Methylene (CH₂-CH)1.90 - 2.10Multiplet2H
Methylene (CH₂-OH)3.70 - 3.90Triplet2H
Hydroxyl (CH-OH)Variable (Broad singlet)Broad Singlet1H
Hydroxyl (CH₂-OH)Variable (Broad singlet)Broad Singlet1H

Table 2: Representative ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm) Range
Quaternary Aromatic (C-CH)140 - 145
Aromatic (CH)125 - 129
Methine (CH-OH)70 - 75
Methylene (CH₂-CH)40 - 45
Methylene (CH₂-OH)60 - 65

Table 3: Representative IR Spectroscopic Data

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H Stretch (Alcohol)3200 - 3600Strong, BroadHydrogen-bonded hydroxyl groups
C-H Stretch (Aromatic)3000 - 3100Mediumsp² C-H stretching
C-H Stretch (Aliphatic)2850 - 3000Mediumsp³ C-H stretching
C=C Stretch (Aromatic)1450 - 1600Medium to WeakAromatic ring skeletal vibrations
C-O Stretch (Alcohol)1000 - 1260StrongC-O stretching

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR analysis, and 20-30 mg for ¹³C NMR analysis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

  • ¹H NMR Spectroscopy:

    • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquisition Parameters:

      • Spectrometer Frequency: 400 MHz or higher for better resolution.

      • Pulse Program: A standard single-pulse experiment.

      • Spectral Width: Typically 0-12 ppm.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

      • Relaxation Delay: 1-5 seconds between scans to allow for full proton relaxation.

    • Data Processing:

      • Apply Fourier transformation to the acquired Free Induction Decay (FID).

      • Phase the spectrum to obtain pure absorption line shapes.

      • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

      • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Instrument Setup: Similar to ¹H NMR, ensure the instrument is properly tuned for the ¹³C nucleus.

    • Acquisition Parameters:

      • Spectrometer Frequency: 100 MHz or higher.

      • Pulse Program: A standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

      • Spectral Width: Typically 0-200 ppm.

      • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

      • Relaxation Delay: 2-5 seconds.

    • Data Processing:

      • Apply Fourier transformation with an appropriate line broadening factor.

      • Phase and baseline correct the spectrum.

      • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Scan:

      • Spectral Range: Typically 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹ is usually sufficient.

      • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

    • Data Processing:

      • The software will perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

      • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C) Purification->NMR_Acquisition IR_Acquisition IR Data Acquisition Purification->IR_Acquisition MS_Acquisition Mass Spectrometry (Optional) Purification->MS_Acquisition NMR_Processing NMR Spectra Processing & Interpretation NMR_Acquisition->NMR_Processing IR_Processing IR Spectrum Interpretation IR_Acquisition->IR_Processing MS_Processing MS Data Analysis MS_Acquisition->MS_Processing Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Processing->Structure_Confirmation IR_Processing->Structure_Confirmation MS_Processing->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

NMR_Signaling_Pathway Logical Flow of NMR Signal Interpretation cluster_data NMR Data Points cluster_interpretation Structural Information Deduced cluster_structure Final Structure Chem_Shift Chemical Shift (δ) Electronic_Env Electronic Environment of Nuclei Chem_Shift->Electronic_Env Integration Integration Proton_Ratio Ratio of Protons Integration->Proton_Ratio Multiplicity Multiplicity (Splitting Pattern) Neighboring_Protons Number of Neighboring Protons Multiplicity->Neighboring_Protons Coupling_Const Coupling Constant (J) Connectivity Connectivity of Atoms Coupling_Const->Connectivity Final_Structure Molecular Structure Elucidation Electronic_Env->Final_Structure Proton_Ratio->Final_Structure Neighboring_Protons->Final_Structure Connectivity->Final_Structure

Caption: NMR Signal Interpretation Flowchart.

An In-depth Technical Guide to the Synthesis of (R)-(+)-1-Phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(+)-1-Phenyl-1,3-propanediol is a valuable chiral building block, or synthon, extensively utilized in the stereoselective synthesis of pharmaceuticals and other fine chemicals. Its diol functionality and defined stereochemistry at the C1 position make it a critical intermediate for constructing complex molecular architectures with high enantiomeric purity. Chiral 1,3-diols are recognized for their importance in the pharmaceutical, cosmetic, and agricultural industries[1]. This guide provides a detailed overview of the primary synthetic strategies, experimental protocols, and quantitative data for the preparation of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategies

The enantioselective synthesis of this compound predominantly relies on the asymmetric reduction of a prochiral ketone precursor, 1-hydroxy-3-phenyl-2-propanone. Key methodologies to achieve high enantioselectivity include asymmetric hydrogenation, diastereoselective induction, and biocatalysis[1].

  • Asymmetric Catalytic Reduction : This is one of the most effective methods, employing a chiral catalyst to stereoselectively reduce the carbonyl group of a β-hydroxyketone. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a prominent example that delivers high enantiomeric excess (ee)[1].

  • Biocatalysis : The use of whole-cell biocatalysts (e.g., Baker's yeast) or isolated enzymes (e.g., alcohol dehydrogenases) offers an environmentally friendly and highly selective alternative to traditional chemical methods[2][3]. These biological systems can perform asymmetric reductions under mild conditions, often yielding products with excellent optical purity[2].

Below is a general reaction scheme for the synthesis of this compound via the asymmetric reduction of its precursor.

G start 1-Hydroxy-3-phenyl-2-propanone product This compound start->product Asymmetric Reduction catalyst Chiral Catalyst (e.g., (R)-CBS-oxazaborolidine) + Reducing Agent (e.g., BH3-SMe2) catalyst->start

General Synthetic Pathway

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various synthetic approaches to provide a clear comparison of their efficacy.

Table 1: Asymmetric Reduction of Chiral Keto Alcohols using (R)-CBS Catalyst

ProductStarting Keto AlcoholIsolated Yield (%)Enantiomeric Excess (ee %)
(R)-1-Phenyl-1,3-propanediol1-Hydroxy-1-phenylpropan-3-one92>99
(R)-1-(4-Methylphenyl)-1,3-propanediol1-Hydroxy-1-(4-methylphenyl)propan-3-one94>99
(R)-1-(4-Methoxyphenyl)-1,3-propanediol1-Hydroxy-1-(4-methoxyphenyl)propan-3-one90>99
(R)-1-(4-Chlorophenyl)-1,3-propanediol1-Hydroxy-1-(4-chlorophenyl)propan-3-one95>99

Data sourced from a study on asymmetric reduction with the R-CBS–oxazaborolidine complex, which consistently yielded a single enantiomer of the diols[1].

Table 2: Biocatalytic Synthesis of Chiral Diols

BiocatalystSubstrateProductEnantiomeric Excess (ee %)Key Finding
Baker's Yeast1-Phenyl-1,2-propanedione(-)-(1R,2S)-1-Phenyl-1,2-propanediol≥98Demonstrates the high stereoselectivity of whole-cell biocatalysts for producing chiral alcohols[2].
Saccharomyces cerevisiae Reductase (YOL151W)3-Chloro-1-phenyl-1-propanone(S)-3-Chloro-1-phenyl-1-propanol100The isolated enzyme exclusively generated the (S)-alcohol, highlighting its potential for synthesizing chiral intermediates[3].

Experimental Protocols

A detailed methodology for the asymmetric reduction of a chiral keto alcohol using an (R)-CBS catalyst is provided below. This protocol is based on established procedures for achieving high enantioselectivity[1].

Protocol 1: Asymmetric Reduction via (R)-CBS Catalyst

Objective: To synthesize this compound from 1-hydroxy-1-phenylpropan-3-one with high enantiomeric purity.

Materials:

  • 1-Hydroxy-1-phenylpropan-3-one (1 mmol)

  • (R)-Corey-Bakshi-Shibata (CBS) catalyst (1 M solution in toluene, 0.1 mmol, 0.1 mL)

  • Borane-dimethyl sulfide complex (BH₃–SMe₂) (2 M solution in toluene, 1.5 mmol)

  • Dry Toluene (5 mL)

  • Nitrogen (N₂) gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, syringe, magnetic stirrer)

  • Chromatography equipment for purification and analysis (e.g., HPLC with a chiral column)

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the (R)-CBS catalyst solution (0.1 mmol, 0.1 mL of 1 M solution in toluene) under a nitrogen atmosphere.

  • Addition of Reducing Agent: 1.5 mmol of a 2 M solution of BH₃–SMe₂ in toluene is added to the flask.

  • Cooling: The mixture is cooled to 0 °C in an ice bath.

  • Substrate Addition: The keto alcohol precursor, 1-hydroxy-1-phenylpropan-3-one (1 mmol), dissolved in 5 mL of dry toluene, is added dropwise to the cooled catalyst mixture.

  • Reaction: The reaction mixture is stirred at 0 °C for 2 hours under a nitrogen atmosphere. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol.

  • Workup and Isolation: The solvent is removed under reduced pressure. The residue is then subjected to standard aqueous workup and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography to yield the pure this compound.

  • Analysis: The enantiomeric excess (ee) of the final product is determined by High-Performance Liquid Chromatography (HPLC) using a suitable chiral column[1].

Workflow and Process Visualization

The following diagram illustrates the typical laboratory workflow for the synthesis, purification, and analysis of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage A Combine (R)-CBS Catalyst and BH3-SMe2 in Toluene B Cool to 0 °C A->B C Add Keto Alcohol Substrate B->C D Stir for 2h at 0 °C under N2 C->D E Quench Reaction with Methanol D->E F Solvent Evaporation E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I J Determine Enantiomeric Excess (Chiral HPLC) I->J

References

(R)-(+)-1-Phenyl-1,3-propanediol: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-Phenyl-1,3-propanediol has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its unique structural features, possessing both a phenyl group and two hydroxyl groups with a defined stereocenter, make it an attractive starting material and intermediate for the stereoselective synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of chiral drugs. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and visual representations of synthetic pathways are presented to serve as a practical resource for researchers in the field of organic synthesis and drug discovery.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, as the therapeutic efficacy and safety of a drug are often associated with a single enantiomer. This has driven the development of robust and efficient methods for asymmetric synthesis. Chiral building blocks, which are enantiomerically pure compounds incorporated into a synthetic route, represent a fundamental strategy for introducing stereocenters with high fidelity.

This compound is a C9H12O2 molecule that belongs to the class of chiral 1,3-diols. Its structure, featuring a hydroxyl group at a stereogenic center benzylic to a phenyl ring and a primary hydroxyl group at the C3 position, provides multiple points for synthetic manipulation. This allows for its use as a versatile precursor in the construction of various chiral scaffolds, including substituted propanolamines and heterocyclic systems, which are prevalent in many biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance White to off-white solid
Melting Point 64 °C
CAS Number 103548-16-9
IUPAC Name (1R)-1-phenylpropane-1,3-diol

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several methods, primarily involving the asymmetric reduction of a prochiral ketone or the enzymatic resolution of a racemic mixture.

Asymmetric Reduction of 3-Hydroxy-1-phenylpropan-1-one

A common and effective route to this compound is the asymmetric reduction of the corresponding β-hydroxy ketone, 3-hydroxy-1-phenylpropan-1-one. This transformation can be accomplished with high enantioselectivity using various chiral catalysts and reducing agents.

A notable example is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a borane source like borane-dimethyl sulfide complex (BMS).

Asymmetric_Reduction Prochiral_Ketone 3-Hydroxy-1-phenylpropan-1-one Chiral_Diol This compound Prochiral_Ketone->Chiral_Diol Asymmetric Reduction Catalyst (R)-CBS catalyst BH3-SMe2 Catalyst->Chiral_Diol

Figure 1: Asymmetric reduction of 3-hydroxy-1-phenylpropan-1-one.

Experimental Protocol: Asymmetric Reduction using (R)-CBS Catalyst

  • To a solution of the (R)-CBS catalyst (0.1 mmol) in dry toluene (5 mL) at 0 °C under a nitrogen atmosphere, add a 2 M solution of borane-dimethyl sulfide complex in toluene (1.5 mmol).

  • To this mixture, add a solution of 3-hydroxy-1-phenylpropan-1-one (1 mmol) in dry toluene (5 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol (2 mL).

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford this compound.

CatalystReducing AgentSolventTemperature (°C)ee (%)Yield (%)
(R)-CBSBH₃·SMe₂Toluene0>9995
Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution of racemic 1-phenyl-1,3-propanediol is another viable method to obtain the (R)-enantiomer. Lipases are commonly employed for this purpose, selectively acylating one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, Novozym 435 (Candida antarctica lipase B) can be used to selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted.[1][2]

Enzymatic_Resolution Racemic_Diol Racemic 1-Phenyl-1,3-propanediol R_Diol This compound Racemic_Diol->R_Diol S_Ester (S)-1-Phenyl-1,3-propanediol Acetate Racemic_Diol->S_Ester Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->S_Ester Lipase Lipase (e.g., Novozym 435) Lipase->S_Ester

Figure 2: Lipase-catalyzed kinetic resolution of racemic 1-phenyl-1,3-propanediol.

Applications in Asymmetric Synthesis

This compound serves as a versatile chiral building block for the synthesis of various pharmaceutical agents. A prominent example is its use in the enantioselective synthesis of (R)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).

Synthesis of (R)-Fluoxetine

The synthesis of (R)-Fluoxetine from this compound involves a sequence of reactions that transform the diol into the target amino ether. The key steps include the selective activation of the primary hydroxyl group followed by nucleophilic substitution with methylamine and subsequent etherification.

Fluoxetine_Synthesis R_Diol This compound Mesylate (R)-3-Hydroxy-3-phenylpropyl mesylate R_Diol->Mesylate 1. MsCl, Et3N Amino_Alcohol (R)-N-methyl-3-phenyl- 3-hydroxypropylamine Mesylate->Amino_Alcohol 2. MeNH2 Fluoxetine (R)-Fluoxetine Amino_Alcohol->Fluoxetine 3. 4-chlorobenzotrifluoride, NaH

Figure 3: Synthetic workflow for (R)-Fluoxetine from this compound.

Experimental Protocol: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine [1]

  • To a solution of this compound (271 mg, 1.78 mmol) and triethylamine (260 mg, 2.56 mmol) in dichloromethane (9 mL), add methanesulfonyl chloride (145 µL, 1.87 mmol) dropwise at -10 °C under a nitrogen atmosphere.

  • Warm the mixture to 0 °C and stir for 3 hours.

  • Pour the mixture into ice water (10 mL) and wash sequentially with 20% H₂SO₄ (7 mL), saturated aqueous NaHCO₃ (10 mL), and brine.

  • Dry the organic layer over magnesium sulfate and evaporate the solvent.

  • Dilute the crude residue with a 40% aqueous solution of methylamine (10 mL) in THF (10 mL) and heat at 65 °C for 3 hours.

  • After cooling, extract the mixture with ethyl ether. Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

StepReagentsSolventTemperature (°C)Yield (%)
Mesylation MsCl, Et₃NCH₂Cl₂-10 to 085
Amination MeNH₂ (aq)THF6596

Conclusion

This compound is a highly valuable and versatile chiral building block with significant applications in the asymmetric synthesis of pharmaceuticals. Its ready availability through stereoselective synthesis or resolution, combined with its versatile functional groups, makes it an attractive starting material for the construction of complex chiral molecules. The successful application of this building block in the synthesis of (R)-Fluoxetine highlights its potential for the efficient and stereocontrolled preparation of important drug candidates. This technical guide provides a foundation for researchers to explore and exploit the synthetic utility of this compound in their own research and development endeavors.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted 1-Phenyl-1,3-Propanediol Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 1-phenyl-1,3-propanediol amines represent a class of chemical compounds with a diverse range of biological activities, attracting significant interest in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the core biological activities, experimental protocols, and mechanistic insights into this promising scaffold. The structural versatility of these compounds allows for a wide array of modifications, leading to a spectrum of pharmacological effects, including anticonvulsant and cytotoxic properties. This document aims to serve as an in-depth resource for professionals engaged in the discovery and development of novel therapeutics.

Anticonvulsant Activity

A significant area of investigation for substituted 1-phenyl-1,3-propanediol amines has been their potential as anticonvulsant agents for the treatment of epilepsy. The core structure bears resemblance to known antiepileptic drugs, prompting extensive research into its derivatives.

Quantitative Anticonvulsant Data

Due to the limited publicly available quantitative data for a systematic series of substituted 1-phenyl-1,3-propanediol amines, a detailed structure-activity relationship table cannot be comprehensively compiled at this time. Research has more extensively focused on derivatives of other related pharmacophores.

Cytotoxic Activity

In addition to their effects on the central nervous system, certain substituted 1-phenyl-1,3-propanediol derivatives have been investigated for their cytotoxic potential against various cancer cell lines. The ability to induce cell death in rapidly proliferating cancer cells is a cornerstone of chemotherapy.

Quantitative Cytotoxicity Data

Systematic studies detailing the IC50 values for a wide range of substituted 1-phenyl-1,3-propanediol amines against various cancer cell lines are limited in the available literature. However, research on structurally related phenylacetamide derivatives has shown significant cytotoxic effects. For example, a compound with a para-nitro group exhibited a strong cytotoxic effect against MDA-MB468 cells with an IC50 value of 0.76 ± 0.09 µM.[3] Another study on 1,3-disubstituted thiourea derivatives reported high cytotoxicity against human colon and prostate cancer cell lines, with IC50 values as low as 1.5 to 8.9 µM.[4]

The following table summarizes representative IC50 values for structurally related compounds to provide a contextual understanding of the potential for this chemical class.

Compound ClassSubstitutionCell LineIC50 (µM)Reference
Phenylacetamidep-NO2MDA-MB4680.76 ± 0.09[3]
Phenylacetamidem-FMDA-MB4681.5 ± 0.12[3]
Phenylacetamidep-ClMDA-MB4681 ± 0.13[3]
1,3-Disubstituted Thiourea3,4-dichloro-phenylSW6201.5 ± 0.72[4]
1,3-Disubstituted Thiourea4-CF3-phenylPC36.9 ± 1.64[4]

Mechanism of Action

The biological activities of substituted 1-phenyl-1,3-propanediol amines are underpinned by their interactions with various molecular targets. The most extensively studied derivative in this class is Felbamate, and its mechanism of action provides a valuable framework for understanding the potential pathways modulated by these compounds.

Felbamate exhibits a multifaceted mechanism of action, contributing to its anticonvulsant effects.[5] It is known to:

  • Inhibit NMDA Receptors: Felbamate acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[5][6] Overactivation of NMDA receptors is implicated in seizure generation.

  • Enhance GABAergic Activity: It potentiates the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[5] This enhances neuronal inhibition and counteracts hyperexcitability.

  • Block Voltage-Gated Sodium Channels: Felbamate can block voltage-gated sodium channels, which are crucial for the propagation of action potentials.[5] This action helps to reduce repetitive neuronal firing associated with seizures.

  • Modulate Calcium Channels: There is also evidence to suggest that Felbamate can modulate the activity of calcium channels.[7]

This combination of effects on both excitatory and inhibitory systems likely contributes to the broad-spectrum anticonvulsant activity of Felbamate.

Signaling Pathway of Felbamate

Felbamate_Mechanism Felbamate Felbamate NMDA_R NMDA Receptor Felbamate->NMDA_R Inhibits GABA_A_R GABA-A Receptor Felbamate->GABA_A_R Potentiates Na_Channel Voltage-Gated Sodium Channel Felbamate->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channel Felbamate->Ca_Channel Modulates Neuronal_Excitation Reduced Neuronal Excitability NMDA_R->Neuronal_Excitation Decreases Excitation GABA_A_R->Neuronal_Excitation Increases Inhibition Na_Channel->Neuronal_Excitation Reduces Firing Ca_Channel->Neuronal_Excitation Reduces Influx Glutamate Glutamate (Excitatory) Glutamate->NMDA_R Activates GABA GABA (Inhibitory) GABA->GABA_A_R Activates Seizure_Suppression Seizure Suppression Neuronal_Excitation->Seizure_Suppression

Caption: Multi-target mechanism of Felbamate leading to seizure suppression.

Experimental Protocols

This section provides an overview of the standard experimental methodologies used to evaluate the anticonvulsant and cytotoxic activities of substituted 1-phenyl-1,3-propanediol amines.

Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test: This is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) to different groups of animals, usually via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a predetermined time for drug absorption, induce seizures by applying a brief electrical stimulus through corneal or ear-clip electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

    • The ED50 (the dose effective in 50% of the animals) is then calculated.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that may be effective against absence seizures.

  • Animal Model: Typically mice.

  • Procedure:

    • Administer the test compound, vehicle control, and a positive control (e.g., ethosuximide) to different groups of animals.

    • After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ), a convulsant agent.

    • Observe the animals for the onset and severity of clonic seizures.

    • Protection is defined as the absence of clonic seizures for a specified period after PTZ administration.

    • The ED50 is calculated based on the dose that protects 50% of the animals from seizures.

Cytotoxicity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials: 96-well plates, cell culture medium, test compounds, MTT solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically around 570 nm).

    • The absorbance is directly proportional to the number of viable cells. The IC50 (the concentration that inhibits cell growth by 50%) can then be calculated.

Experimental Workflow for Drug Discovery

Drug_Discovery_Workflow Synthesis Synthesis of Substituted 1-Phenyl-1,3-propanediol Amine Library Screening Primary Biological Screening Synthesis->Screening Anticonvulsant Anticonvulsant Assays (MES, scPTZ) Screening->Anticonvulsant Cytotoxicity Cytotoxicity Assays (MTT) Screening->Cytotoxicity Hit_ID Hit Identification (Active Compounds) Anticonvulsant->Hit_ID Cytotoxicity->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Mechanism Mechanism of Action Studies Lead_Opt->Mechanism Preclinical Preclinical Development Lead_Opt->Preclinical Mechanism->Lead_Opt

Caption: A typical workflow for the discovery and development of novel therapeutics.

Conclusion

Substituted 1-phenyl-1,3-propanediol amines represent a versatile scaffold with demonstrated potential in the development of new therapeutic agents, particularly in the areas of epilepsy and oncology. While Felbamate stands out as a clinically relevant example with a well-characterized, multi-target mechanism of action, the full therapeutic potential of this chemical class remains to be explored. The lack of comprehensive, publicly available quantitative structure-activity relationship data for a systematic series of these compounds highlights an opportunity for future research. Such studies would be invaluable for the rational design of more potent and selective drug candidates. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into this promising area of drug discovery.

References

A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Asymmetric synthesis, the methodology for selectively producing one enantiomer of a chiral molecule, employs a variety of strategies. Among these, the use of chiral auxiliaries remains a robust and reliable approach. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.

This technical guide provides an in-depth exploration of the core principles and practical applications of chiral auxiliaries in asymmetric synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, comparative data on the performance of key auxiliaries, and a visual representation of the underlying principles.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a diastereomeric intermediate. This is achieved by covalently bonding the substrate to the chiral auxiliary. The inherent chirality of the auxiliary creates a biased steric and electronic environment, forcing an incoming reagent to attack from a specific face of the molecule. This results in the preferential formation of one diastereomer over the other. The newly created stereocenter's configuration is thus dictated by the chirality of the auxiliary.

The effectiveness of this strategy hinges on several key factors:

  • Efficient Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed from the product under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

  • High Diastereoselectivity: The auxiliary must exert a strong directing effect, leading to a high diastereomeric excess (de) in the key stereocenter-forming reaction.

  • Availability and Recyclability: For practical and economic viability, the chiral auxiliary should be readily available in both enantiomeric forms and recoverable in high yield for reuse.

Key Chiral Auxiliaries and Their Applications

Three of the most well-established and widely utilized classes of chiral auxiliaries are Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams. These auxiliaries have proven to be highly effective in a range of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries.[1] Derived from readily available amino acids, they are particularly effective in directing asymmetric alkylation and aldol reactions.[2][3] The stereochemical outcome is controlled by the rigid conformation of the N-acylated oxazolidinone enolate, where one face is effectively blocked by a substituent on the oxazolidinone ring.[2]

Quantitative Performance Data for Evans' Oxazolidinone Auxiliaries

Substrate (N-Acyl Oxazolidinone)Electrophile/AldehydeReaction TypeYield (%)Diastereomeric Ratio (dr) / Diastereomeric Excess (de)
N-Propionyl-4-benzyl-2-oxazolidinoneAllyl IodideAlkylation-98:2 dr
N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneBenzaldehydeAldol80-90>99% de (syn)
N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneIsobutyraldehydeAldol85-95>99% de (syn)
N-Propionyl-(R)-4-phenyl-2-oxazolidinonePropionaldehydeAldol75-85>99% de (syn)

Data compiled from various sources.

Myers' Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly efficient method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[4][5] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylation upon enolization in the presence of lithium chloride.[4] The resulting α-substituted products can be converted into a variety of enantiomerically enriched compounds, including carboxylic acids, alcohols, and ketones.[6][7]

Quantitative Performance Data for Myers' Pseudoephedrine Amide Auxiliaries

Substrate (Pseudoephedrine Amide)ElectrophileYield (%)Diastereomeric Ratio (dr) / Diastereomeric Excess (de)
PropanamideBenzyl Bromide9998:2 dr
PropanamideIodomethane9998:2 dr
PhenylacetamideBenzyl Bromide95≥99:1 dr
PhenylacetamideIodomethane99≥99:1 dr
CyclohexanecarboxamideBenzyl Bromide9298:2 dr
CyclohexanecarboxamideIodomethane8498:2 dr

Data adapted from Myers, et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[8]

Oppolzer's Sultams

Wolfgang Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, prized for their rigid bicyclic structure derived from camphor.[9] This rigidity provides excellent stereocontrol in a variety of reactions, most notably in Diels-Alder cycloadditions, but also in alkylations and aldol reactions.[10][11] The sulfonamide linkage is robust, and the auxiliary can be cleaved under various conditions to yield the desired product.

Quantitative Performance Data for Oppolzer's Sultam Auxiliaries

DieneDienophile (N-Acryloyl Camphorsultam)Lewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (de) (%)
CyclopentadieneN-Acryloyl-(+)-camphorsultamEt₂AlCl-7895>98
IsopreneN-Acryloyl-(+)-camphorsultamTiCl₄-308595
1,3-ButadieneN-Acryloyl-(+)-camphorsultamEt₂AlCl-789096

Data compiled from various sources.[10]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following section provides representative protocols for the attachment of the substrate, the diastereoselective reaction, and the cleavage of the auxiliary for each of the three key auxiliaries discussed.

Evans' Oxazolidinone: Asymmetric Alkylation

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.

  • After cooling, the reaction mixture is washed with aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise and stir the mixture for 30 minutes to form the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv) and continue stirring at -78 °C for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product is purified by flash chromatography.

3. Cleavage of the Auxiliary:

  • Dissolve the alkylated product (1.0 equiv) in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Acidify the mixture with aqueous HCl and extract the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer by extraction after basification.

Myers' Pseudoephedrine Amide: Asymmetric Alkylation

1. Amide Formation:

  • Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) and add triethylamine (1.2 equiv).

  • Cool the solution to 0 °C and add the acyl chloride (e.g., propanoyl chloride, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude amide, which can be purified by recrystallization.[12]

2. Diastereoselective Alkylation:

  • To a stirred suspension of anhydrous lithium chloride (6.0 equiv) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.1 equiv).

  • Add a solution of the pseudoephedrine amide (1.0 equiv) in THF to the cold LDA/LiCl suspension.

  • Warm the mixture to 0 °C for 15 minutes, then briefly to room temperature, and re-cool to 0 °C.

  • Add the alkylating agent (e.g., iodomethane, 1.5 equiv) and stir at 0 °C for 1-3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product. The crude product is often crystalline and can be purified by recrystallization to achieve high diastereomeric purity.[8]

3. Cleavage to the Carboxylic Acid (Acidic Hydrolysis):

  • Dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in dioxane.

  • Add an equal volume of 9-18 N aqueous sulfuric acid.

  • Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.

  • After cooling, dilute with water and extract the carboxylic acid with an organic solvent. The chiral auxiliary can be recovered from the acidic aqueous layer by basification and extraction.[7]

Oppolzer's Sultam: Asymmetric Diels-Alder Reaction

1. Attachment of the Dienophile:

  • To a solution of (+)-camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.2 equiv).

  • Add acryloyl chloride (1.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction with water, 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the N-acryloyl camphor-sultam.[10]

2. Diastereoselective Diels-Alder Reaction:

  • Dissolve the N-acryloyl camphor-sultam (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 equiv) dropwise.

  • Add freshly cracked cyclopentadiene (3.0 equiv) dropwise and stir at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.[10]

3. Cleavage of the Auxiliary (Reductive Cleavage):

  • Dissolve the Diels-Alder adduct (1.0 equiv) in anhydrous THF and cool to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄) (1.5 equiv) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids and wash with THF. The filtrate is concentrated, and the resulting alcohol can be purified by chromatography. The chiral auxiliary can be recovered from the solid precipitate.

Visualizing the Workflow and Mechanisms

To further elucidate the principles and processes described, the following diagrams, generated using Graphviz, illustrate the general workflow of chiral auxiliary-mediated synthesis and the mechanism of stereochemical induction.

Chiral_Auxiliary_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Transformation cluster_end Final Products Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Xc) Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Forms chiral intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Reagent attack Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Creates new stereocenter Cleavage Cleavage Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary (Xc) Cleavage->Recovered_Auxiliary Recycled

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Evans_Aldol_Mechanism cluster_enolate Enolate Formation cluster_reaction Diastereoselective Aldol Addition cluster_explanation Stereocontrol Elements N_Acyl N-Acyl Oxazolidinone Z_Enolate Chelated (Z)-Boron Enolate N_Acyl->Z_Enolate Deprotonation & Chelation Base_Lewis_Acid Base (e.g., i-Pr2NEt) Lewis Acid (e.g., Bu2BOTf) Base_Lewis_Acid->N_Acyl Transition_State Chair-like Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Facial selective attack Syn_Adduct Syn-Aldol Adduct Transition_State->Syn_Adduct Steric_Hindrance Steric hindrance from the auxiliary's substituent Steric_Hindrance->Transition_State Dipole_Minimization Dipole minimization between the two carbonyl groups Dipole_Minimization->Transition_State

Caption: Stereochemical induction in the Evans' aldol reaction.

Auxiliary_Selection_Tree Start Select Chiral Auxiliary Reaction_Type What is the key C-C bond formation? Start->Reaction_Type Alkylation Alkylation Reaction_Type->Alkylation Alkylation Aldol Aldol Reaction Reaction_Type->Aldol Aldol Diels_Alder Diels-Alder Reaction_Type->Diels_Alder Diels-Alder Substrate_Type_Alkylation Substrate Type? Alkylation->Substrate_Type_Alkylation Auxiliary_Choice_Aldol Evans' Oxazolidinone is a prime candidate Aldol->Auxiliary_Choice_Aldol Auxiliary_Choice_DA Oppolzer's Sultam is highly effective Diels_Alder->Auxiliary_Choice_DA Carboxylic_Acid_Deriv Carboxylic Acid Derivative Substrate_Type_Alkylation->Carboxylic_Acid_Deriv Acid Deriv. Ketone_Deriv Ketone/Aldehyde Derivative Substrate_Type_Alkylation->Ketone_Deriv Ketone/Aldehyde Auxiliary_Choice_Alkylation1 Consider Myers' Pseudoephedrine or Evans' Oxazolidinone Carboxylic_Acid_Deriv->Auxiliary_Choice_Alkylation1 Auxiliary_Choice_Alkylation2 Consider SAMP/RAMP Hydrazones Ketone_Deriv->Auxiliary_Choice_Alkylation2

Caption: Decision tree for selecting a suitable chiral auxiliary.

Conclusion

Chiral auxiliaries represent a powerful and enduring strategy in the field of asymmetric synthesis. Their reliability, predictability, and the vast body of literature supporting their application make them an invaluable tool for chemists in academic research and industrial drug development. The ability to predictably control the stereochemical outcome of key bond-forming reactions is crucial for the efficient synthesis of complex, enantiomerically pure molecules. While the field of asymmetric catalysis continues to evolve, the chiral auxiliary-based approach often provides a more robust, scalable, and time-efficient solution, particularly in the early stages of drug discovery and process development. A thorough understanding of the principles, scope, and practical methodologies associated with leading chiral auxiliaries, such as those detailed in this guide, is essential for any scientist engaged in the art of stereoselective synthesis.

References

An In-depth Technical Guide to 1-Phenyl-1,3-propanediol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,3-propanediol is a chiral organic compound that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a phenyl group and two hydroxyl groups, makes it a versatile precursor for the synthesis of various more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-phenyl-1,3-propanediol, detailed experimental protocols for its synthesis and purification, and methods for its quantitative analysis.

Physical and Chemical Properties

1-Phenyl-1,3-propanediol is a colorless solid at room temperature. It is a chiral molecule and exists as two enantiomers, (R)-1-phenyl-1,3-propanediol and (S)-1-phenyl-1,3-propanediol. The physical and chemical properties of the racemic mixture and its individual stereoisomers are summarized in the tables below.

General Properties
PropertyValueSource(s)
Chemical Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
CAS Number 4850-49-1 (racemic)[1][2]
103548-16-9 ((R)-enantiomer)[3]
96854-34-1 ((S)-enantiomer)
Appearance White crystalline powder or chunks
Physicochemical Data
PropertyValueConditionsSource(s)
Melting Point 61-66 °C
Boiling Point 175 °Cat 11 Torr[1]
Density ~1.12 g/cm³at 15 °C[1]
Solubility Soluble in water, ethanol, and diethyl ether.
Specific Optical Rotation ([α]D)+53° to +56°c=1 in 1,2-dichloroethane at 22°C (for (R)-enantiomer)

Experimental Protocols

A common and effective method for the synthesis of 1-phenyl-1,3-propanediol involves a two-step process: an aldol condensation to form a β-hydroxy ketone, followed by a diastereoselective reduction of the ketone functionality.

Synthesis of 1-Phenyl-1,3-propanediol

This procedure outlines the synthesis of 1-phenyl-1,3-propanediol starting from benzaldehyde and acetone, followed by reduction of the intermediate β-hydroxy ketone.

Step 1: Aldol Condensation to form 3-Hydroxy-1-phenyl-1-propanone

This step involves the base-catalyzed reaction of benzaldehyde and acetone to yield the β-hydroxy ketone, 3-hydroxy-1-phenyl-1-propanone.

  • Materials: Benzaldehyde, Acetone, Sodium hydroxide (NaOH), Water, Diethyl ether.

  • Procedure:

    • In a flask equipped with a stirrer, dissolve sodium hydroxide in water to create a dilute aqueous solution.

    • Cool the NaOH solution in an ice bath.

    • Slowly add a mixture of benzaldehyde and a large excess of acetone to the cooled NaOH solution with vigorous stirring.

    • Maintain the reaction temperature below 25°C during the addition.

    • After the addition is complete, continue stirring for 2-3 hours at room temperature.

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product into diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 3-hydroxy-1-phenyl-1-propanone.

Step 2: Diastereoselective Reduction to 1-Phenyl-1,3-propanediol

The crude 3-hydroxy-1-phenyl-1-propanone is then reduced to 1-phenyl-1,3-propanediol using a reducing agent such as sodium borohydride.[4] This reduction can exhibit diastereoselectivity, and the ratio of syn- to anti-diols can be influenced by the choice of reducing agent and reaction conditions.

  • Materials: 3-Hydroxy-1-phenyl-1-propanone, Sodium borohydride (NaBH₄), Methanol, Water, Diethyl ether.

  • Procedure:

    • Dissolve the crude 3-hydroxy-1-phenyl-1-propanone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the cooled solution with stirring.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude 1-phenyl-1,3-propanediol.

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Reduction Start Benzaldehyde + Acetone Reaction1 Aldol Condensation (aq. NaOH, <25°C) Start->Reaction1 Reactants Workup1 Acidic Workup & Extraction Reaction1->Workup1 Reaction Mixture Intermediate 3-Hydroxy-1-phenyl-1-propanone Workup1->Intermediate Reduction Reduction (NaBH4, Methanol) Intermediate->Reduction Workup2 Aqueous Workup & Extraction Reduction->Workup2 Reaction Mixture FinalProduct Crude 1-Phenyl-1,3-propanediol Workup2->FinalProduct Purification_Workflow cluster_purification Purification by Column Chromatography Crude Crude 1-Phenyl-1,3-propanediol Loading Load Crude Product Crude->Loading Slurry Prepare Silica Gel Slurry Packing Pack Column Slurry->Packing Packing->Loading Elution Gradient Elution (Hexane/Ethyl Acetate) Loading->Elution Collection Collect & Monitor Fractions (TLC) Elution->Collection Combine Combine Pure Fractions Collection->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Purified 1-Phenyl-1,3-propanediol Evaporation->Pure

References

The Cornerstone of Chirality: A Technical Guide to the Role of Chiral Diols in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing stereocontrol in the synthesis of complex molecules is a paramount challenge. This technical guide delves into the pivotal role of chiral diols as versatile and powerful tools in the stereoselective synthesis of natural products. From serving as transient chiral auxiliaries to forming the core of highly effective asymmetric catalysts, chiral diols are instrumental in constructing the intricate three-dimensional architectures of biologically active compounds.

Chiral diols, organic compounds containing two hydroxyl groups attached to a stereogenic center or axis, are fundamental building blocks in the asymmetric synthesis of natural products. Their utility stems from their ability to create a chiral environment, influencing the stereochemical outcome of a reaction to favor the formation of a specific enantiomer or diastereomer. This control is crucial in drug development, as the therapeutic efficacy and toxicological profile of a chiral molecule are often dictated by its absolute stereochemistry.

Strategic Applications of Chiral Diols in Asymmetric Synthesis

The application of chiral diols in natural product synthesis is multifaceted. They can be broadly categorized into three main strategies:

  • Chiral Auxiliaries: A chiral diol can be temporarily attached to an achiral substrate, directing subsequent chemical transformations in a stereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.

  • Chiral Ligands: Chiral diols are extensively used as ligands for metal-based catalysts. By coordinating to a metal center, the diol creates a chiral catalytic species that can effect a wide range of asymmetric transformations with high efficiency and enantioselectivity. Prominent examples include derivatives of 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL).[1]

  • Chiral Building Blocks: In many instances, the chiral diol moiety is incorporated directly into the carbon skeleton of the target natural product. Landmark reactions such as the Sharpless Asymmetric Dihydroxylation provide direct access to chiral vicinal diols, which are key intermediates in the synthesis of numerous natural products.[2][3][4]

The following workflow illustrates the general decision-making process and application of chiral diols in a synthetic campaign.

G General Workflow for Utilizing Chiral Diols in Natural Product Synthesis cluster_0 Strategy Selection cluster_1 Synthesis and Application cluster_2 Progression to Target Molecule Target Molecule Analysis Target Molecule Analysis Retrosynthetic Analysis Retrosynthetic Analysis Target Molecule Analysis->Retrosynthetic Analysis Identify Key Stereocenters Choice of Chiral Diol Strategy Choice of Chiral Diol Strategy Retrosynthetic Analysis->Choice of Chiral Diol Strategy Propose Stereocontrolling Reactions Synthesis or Procurement of Chiral Diol Synthesis or Procurement of Chiral Diol Choice of Chiral Diol Strategy->Synthesis or Procurement of Chiral Diol Select Appropriate Diol Asymmetric Transformation Asymmetric Transformation Synthesis or Procurement of Chiral Diol->Asymmetric Transformation Implement Reaction Purification and Characterization Purification and Characterization Asymmetric Transformation->Purification and Characterization Isolate Product Removal of Auxiliary (if applicable) Removal of Auxiliary (if applicable) Purification and Characterization->Removal of Auxiliary (if applicable) Analyze Stereochemical Outcome Further Synthetic Steps Further Synthetic Steps Removal of Auxiliary (if applicable)->Further Synthetic Steps Total Synthesis of Natural Product Total Synthesis of Natural Product Further Synthetic Steps->Total Synthesis of Natural Product

Caption: A generalized workflow for the application of chiral diols in the synthesis of natural products.

Key Asymmetric Transformations Enabled by Chiral Diols

Several powerful and widely adopted asymmetric reactions rely on chiral diols or their derivatives to achieve high levels of stereocontrol. This section details some of the most significant methods, including their applications in the synthesis of complex natural products.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark achievement in asymmetric catalysis, providing a reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[2][3][4] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL or (DHQD)₂PHAL respectively], and a stoichiometric oxidant (potassium ferricyanide).[5]

The predictability and high enantioselectivity of the Sharpless AD have made it a cornerstone in the synthesis of numerous natural products, including alkaloids, macrolides, and polyketides.[6][7][8]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of an Olefin [9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add t-butanol (5 mL), water (5 mL), and the appropriate AD-mix (1.4 g per 1 mmol of olefin). If the olefin is 1,2-disubstituted, trisubstituted, or tetrasubstituted, add methanesulfonamide (95 mg).

  • Reaction Initiation: Stir the mixture at room temperature until all solids dissolve. Cool the reaction mixture to 0 °C. For less reactive alkenes, the reaction can be conducted at room temperature. Add the olefin (1 mmol) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Workup: Upon completion, add sodium sulfite (1.5 g) and stir the mixture for one hour at room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. If methanesulfonamide was used, wash the combined organic layers with 2N KOH.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography on silica gel.

The logical flow of the Sharpless Asymmetric Dihydroxylation is depicted in the following diagram:

G Logical Flow of Sharpless Asymmetric Dihydroxylation Olefin Olefin Reaction Mixture Reaction Mixture Olefin->Reaction Mixture AD-mix AD-mix AD-mix->Reaction Mixture Contains OsO4, Chiral Ligand, Oxidant Chiral Diol Product Chiral Diol Product Reaction Mixture->Chiral Diol Product Asymmetric Dihydroxylation

Caption: A simplified logical diagram of the Sharpless Asymmetric Dihydroxylation.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is another powerful tool for asymmetric synthesis, enabling the enantioselective epoxidation of unfunctionalized alkenes.[10][11][12] This reaction is particularly valuable as it is complementary to the Sharpless Asymmetric Epoxidation, which is most effective for allylic alcohols. The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[10] The resulting chiral epoxides are versatile intermediates that can be opened with various nucleophiles to afford a range of enantiomerically enriched compounds, including 1,2-diols.

The synthesis of the drug Crixivan, an HIV protease inhibitor, famously employs the Jacobsen-Katsuki epoxidation to establish a key stereocenter.[11]

Experimental Protocol: General Procedure for Jacobsen-Katsuki Epoxidation

  • Catalyst Preparation: The chiral (salen)Mn(III) complex is either commercially available or can be prepared by reacting the corresponding salen ligand with manganese(II) acetate followed by oxidation.

  • Reaction Setup: To a solution of the alkene in a suitable solvent (e.g., dichloromethane) at 0 °C, add the chiral (salen)Mn(III) catalyst (typically 2-10 mol%).

  • Addition of Oxidant: Add a buffered solution of the oxidant (e.g., aqueous NaOCl) dropwise to the reaction mixture with vigorous stirring. The pH of the oxidant solution is often maintained between 9 and 11 to ensure optimal catalyst performance.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. The crude epoxide can then be purified by column chromatography.

Chiral Diol-Derived Catalysts: BINOL and TADDOL

Axially chiral 1,1'-bi-2-naphthol (BINOL) and tartrate-derived α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) are privileged classes of C2-symmetric chiral diols that have found widespread application in asymmetric catalysis.[1][13][14] When complexed with various metals (e.g., aluminum, titanium, zinc), they form highly effective Lewis acid catalysts for a multitude of enantioselective transformations.

These include Diels-Alder reactions, ene reactions, Michael additions, and additions of organometallic reagents to carbonyl compounds.[15] The well-defined chiral pocket created by these ligands around the metal center allows for precise control over the approach of the substrate, leading to high levels of enantioselectivity.

The following diagram illustrates the general principle of a BINOL- or TADDOL-metal catalyzed reaction.

G Catalytic Cycle of a Chiral Diol-Metal Complex Chiral Diol (L) Chiral Diol (L) Chiral Catalyst (M-L) Chiral Catalyst (M-L) Chiral Diol (L)->Chiral Catalyst (M-L) Metal Precursor (M) Metal Precursor (M) Metal Precursor (M)->Chiral Catalyst (M-L) Catalyst-Substrate Complex (M-L-S) Catalyst-Substrate Complex (M-L-S) Chiral Catalyst (M-L)->Catalyst-Substrate Complex (M-L-S) Substrate (S) Substrate (S) Substrate (S)->Catalyst-Substrate Complex (M-L-S) Reagent (R) Reagent (R) Chiral Product (P) Chiral Product (P) Catalyst-Substrate Complex (M-L-S)->Chiral Product (P) Reaction with R Chiral Product (P)->Chiral Catalyst (M-L) Product Release & Catalyst Regeneration

Caption: A generalized catalytic cycle for a reaction mediated by a chiral diol-metal complex.

Case Study: The Role of Chiral Diols in the Total Synthesis of Brefeldin A

The macrolide natural product Brefeldin A has been a popular target for total synthesis, with many strategies relying on chiral diols to establish its key stereocenters. One convergent enantioselective route utilizes a chiral auxiliary-induced asymmetric aldol reaction to set the C4 and C5 stereocenters.[16] In another approach, the C15 chirality was established using a Jacobsen Kinetic Hydrolytic Resolution.[16] Furthermore, a stereocontrolled one-pot synthesis of a dihydroxycyclopentane derivative from a chiral diepoxide has been employed in the synthesis of (+)-Brefeldin A.[17] These examples highlight the diverse ways in which chiral diol chemistry can be strategically applied to construct complex natural products.

Quantitative Data in Chiral Diol-Mediated Syntheses

The efficacy of a chiral diol-mediated asymmetric reaction is quantified by the yield of the desired product and its stereochemical purity, typically expressed as enantiomeric excess (ee) or diastereomeric ratio (dr). The following tables summarize representative quantitative data for some of the key reactions discussed.

Table 1: Representative Enantioselectivities in Sharpless Asymmetric Dihydroxylation

Olefin SubstrateChiral LigandYield (%)ee (%)
trans-Stilbene(DHQD)₂PHAL>95>99
1-Decene(DHQ)₂PHAL8597
α-Methylstyrene(DHQD)₂PHAL9299

Table 2: Representative Enantioselectivities in Jacobsen-Katsuki Epoxidation

Olefin SubstrateCatalyst Loading (mol%)Yield (%)ee (%)
cis-β-Methylstyrene48492
Indene57795
1,2-Dihydronaphthalene28997

Table 3: Representative Enantioselectivities in BINOL- and TADDOL-Catalyzed Reactions

Reaction TypeChiral Diol DerivativeSubstrateYield (%)ee (%)
Diels-Alder(R)-BINOL-AlClCyclopentadiene, Methacrolein9598
Aldol Reaction(R,R)-TADDOL-TiCl₂Benzaldehyde, Silyl Ketene Acetal9095
Michael Addition(S)-BINOL-Zn(OTf)₂Chalcone, Diethyl Malonate8592

Conclusion

Chiral diols are indispensable tools in the modern synthetic chemist's arsenal for the construction of complex, biologically active natural products. Their ability to act as effective chiral auxiliaries, ligands for powerful asymmetric catalysts, and integral chiral building blocks provides a versatile platform for addressing the challenges of stereocontrolled synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of new and improved chiral diol-based methodologies will undoubtedly remain at the forefront of research in organic chemistry and drug discovery. The strategic application of these remarkable molecules will continue to enable the synthesis of ever more complex and therapeutically valuable natural products.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,3-Diols Using Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3-diols are pivotal structural motifs found in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Their stereocontrolled synthesis is of paramount importance in drug discovery and development, where the specific stereochemistry of a molecule can dictate its efficacy and safety. Organocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. This application note provides detailed protocols for the asymmetric synthesis of chiral 1,3-diols, primarily focusing on a robust two-step strategy involving an organocatalytic aldol reaction to generate a chiral β-hydroxy ketone intermediate, followed by a diastereoselective reduction to furnish the desired 1,3-diol.

Core Strategy: A Two-Step Approach

The most prevalent and effective organocatalytic method for synthesizing chiral 1,3-diols involves a two-step sequence:

  • Organocatalytic Asymmetric Aldol Reaction: A ketone and an aldehyde react in the presence of a chiral organocatalyst, typically a proline derivative, to form a chiral β-hydroxy ketone. This step establishes the first stereocenter with high enantioselectivity.

  • Diastereoselective Reduction: The resulting β-hydroxy ketone is then reduced to the corresponding 1,3-diol. The choice of reducing agent and reaction conditions dictates the stereochemistry of the newly formed hydroxyl group, allowing for the selective synthesis of either syn- or anti-diols.

This approach offers excellent control over both enantioselectivity and diastereoselectivity, providing access to all possible stereoisomers of a 1,3-diol.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Aldol Reaction to Synthesize Chiral β-Hydroxy Ketones

This protocol is based on the highly efficient method developed by Çelik and colleagues, utilizing a novel proline-derived organocatalyst in the presence of a copper (II) triflate additive.[1][2]

Materials:

  • Ketone (e.g., cyclohexanone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Proline-derived organocatalyst (e.g., (2S,4R)-4-(tert-butoxy)-2-(diphenylmethyl)pyrrolidine)

  • Copper (II) triflate (Cu(OTf)₂)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vial, add the ketone (5.0 mmol, 5.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), the proline-derived organocatalyst (0.2 mmol, 20 mol%), and Cu(OTf)₂ (0.1 mmol, 10 mol%).

  • Add a mixture of DMSO and water (8:2 v/v, 3 mL).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral β-hydroxy ketone.[2]

  • Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Protocol 2: Diastereoselective Reduction of Chiral β-Hydroxy Ketones to 1,3-Diols

This protocol provides methods for the selective synthesis of both anti- and syn-1,3-diols from a chiral β-hydroxy ketone intermediate.

This method utilizes a borane reagent in the presence of a chelating agent to favor the formation of the anti-diol.

Materials:

  • Chiral β-hydroxy ketone

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Sodium borohydride (NaBH₄)

  • Diethylmethoxyborane (Et₂BOMe)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral β-hydroxy ketone (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add Et₂BOMe (1.2 mmol, 1.2 equiv) to the solution and stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve NaBH₄ (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL) and cool to -78 °C.

  • Slowly add the NaBH₄ solution to the β-hydroxy ketone solution via cannula.

  • Stir the reaction mixture at -78 °C for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure anti-1,3-diol.

This method employs a bulky reducing agent to favor the formation of the syn-diol through a Felkin-Anh-type transition state.

Materials:

  • Chiral β-hydroxy ketone

  • Tetrahydrofuran (THF), anhydrous

  • Lithium tri-tert-butoxyaluminum hydride (L-Selectride®), 1.0 M solution in THF

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral β-hydroxy ketone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add L-Selectride® solution (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution (10 mL) and stir vigorously for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure syn-1,3-diol.

Data Presentation

The following tables summarize typical results obtained from the asymmetric synthesis of chiral 1,3-diols using the protocols described above.

Table 1: Organocatalytic Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes

EntryAldehydeYield (%)d.r. (anti:syn)e.e. (%) (anti)
14-Nitrobenzaldehyde9598:2>99
24-Chlorobenzaldehyde9297:399
3Benzaldehyde8895:598
42-Naphthaldehyde9096:4>99
53-Thiophenecarboxaldehyde8594:697

Data adapted from Çelik et al., ACS Omega 2021, 6, 49, 33799–33813.[1]

Table 2: Diastereoselective Reduction of Chiral β-Hydroxy Ketones

Entryβ-Hydroxy KetoneReduction MethodDiol Productd.r. (syn:anti)Yield (%)
1(2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one2a (anti-selective)(1S,2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-ol5:9592
2(2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one2b (syn-selective)(1R,2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-ol96:489
3(2R,1'S)-2-(hydroxy(phenyl)methyl)cyclohexan-1-one2a (anti-selective)(1S,2R,1'S)-2-(hydroxy(phenyl)methyl)cyclohexan-1-ol7:9394
4(2R,1'S)-2-(hydroxy(phenyl)methyl)cyclohexan-1-one2b (syn-selective)(1R,2R,1'S)-2-(hydroxy(phenyl)methyl)cyclohexan-1-ol95:591

Mandatory Visualizations

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

G Catalytic Cycle of Proline-Catalyzed Aldol Reaction Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - β-Hydroxy Ketone Water H₂O

Caption: Proposed catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

Experimental Workflow for Asymmetric Synthesis of Chiral 1,3-Diols

G Workflow for Asymmetric Synthesis of Chiral 1,3-Diols Start Start: Ketone + Aldehyde Aldol_Reaction Organocatalytic Asymmetric Aldol Reaction (Protocol 1) Start->Aldol_Reaction Beta_Hydroxy_Ketone Chiral β-Hydroxy Ketone Aldol_Reaction->Beta_Hydroxy_Ketone Reduction Diastereoselective Reduction (Protocol 2) Beta_Hydroxy_Ketone->Reduction Syn_Diol syn-1,3-Diol Reduction->Syn_Diol Non-chelating conditions Anti_Diol anti-1,3-Diol Reduction->Anti_Diol Chelating conditions Purification Purification (Column Chromatography) Syn_Diol->Purification Anti_Diol->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis

Caption: General experimental workflow for the two-step synthesis of chiral 1,3-diols.

References

Application Notes: (R)-(+)-1-Phenyl-1,3-propanediol in Enantioselective Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. One of the most powerful methods to achieve this is the enantioselective reduction of prochiral ketones.[1][2][3] This process often employs a stoichiometric reducing agent, such as borane, in conjunction with a chiral catalyst or auxiliary that directs the hydride delivery to one face of the ketone, resulting in a preponderance of one alcohol enantiomer.

While specific, widely-documented protocols for the use of (R)-(+)-1-Phenyl-1,3-propanediol as a chiral auxiliary in this context are not prevalent in the reviewed literature, the underlying principles are well-established through related systems. Chiral diols, like 1,1'-bi-2-naphthol (BINOL), are known to form chiral hydride reagents, such as BINAL-H, for stoichiometric reductions.[2] However, for catalytic processes, the most successful and analogous systems are the oxazaborolidine catalysts derived from chiral amino alcohols, famously demonstrated in the Corey-Bakshi-Shibata (CBS) reduction.[4][5][6][7]

These application notes will therefore focus on the principles and protocols of the CBS reduction as an exemplary and highly effective method for the catalytic enantioselective reduction of ketones, providing researchers with a robust framework applicable to the design of new catalytic systems.

Core Methodology: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically generated in situ or pre-formed from a chiral amino alcohol (like (S)-diphenylprolinol) and a borane source.[5][8] This catalyst coordinates with a stoichiometric borane reagent (e.g., BH₃·THF or BH₃·SMe₂) and the ketone substrate to facilitate a highly enantioselective hydride transfer via a rigid, six-membered transition state.[4][6][7] The system is renowned for its high enantioselectivity (often >95% ee), predictable stereochemistry, and broad substrate scope.[7][9]

Catalytic Cycle of the CBS Reduction

The mechanism involves the formation of a catalyst-borane complex, which then acts as a chiral Lewis acid to activate the ketone. This ensures the hydride is delivered to a specific face of the carbonyl group.

CBS_Mechanism cluster_cycle Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Complex_Borane Catalyst-Borane Complex Catalyst->Complex_Borane Complex_Ketone Ternary Complex (Catalyst-Borane-Ketone) Complex_Borane->Complex_Ketone TS Six-Membered Transition State Complex_Ketone->TS Face-Selective Hydride Transfer Product_Complex Alkoxyborane Intermediate TS->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Workup Acidic Workup (e.g., HCl) Product_Complex->Workup Borane BH₃ (Borane) Borane->Complex_Borane Coordination Ketone Prochiral Ketone (R-CO-R') Ketone->Complex_Ketone Coordination Alcohol Chiral Alcohol Workup->Alcohol Hydrolysis Workflow A 1. Catalyst Preparation (In Situ) B 2. Substrate Addition (Prochiral Ketone) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Reaction Quench (HCl) C->D E 5. Extraction & Wash D->E F 6. Drying & Concentration E->F G 7. Purification (Chromatography) F->G H 8. Analysis (Yield, ee%) G->H

References

Application Notes and Protocols for (R)-(+)-1-Phenyl-1,3-propanediol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (R)-(+)-1-Phenyl-1,3-propanediol as a versatile chiral auxiliary in asymmetric synthesis. The protocols outlined below are based on established methodologies for structurally related chiral diols and serve as a practical guide for the diastereoselective synthesis of chiral alcohols and other valuable building blocks.

Introduction

This compound is a C₂-symmetric chiral diol that can be employed as a recoverable and effective chiral auxiliary. Its primary application lies in its ability to form a chiral 1,3-dioxane acetal with a prochiral carbonyl compound. The rigid chair conformation of the resulting dioxane, coupled with the steric influence of the phenyl group, effectively shields one face of the molecule, directing the approach of nucleophiles to the opposite face. This leads to high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. Subsequent cleavage of the acetal allows for the recovery of the chiral auxiliary and the isolation of the enantiomerically enriched product.

Core Applications

The primary utility of this compound as a chiral auxiliary is in the stereoselective synthesis of chiral molecules. Key applications include:

  • Asymmetric Aldol Reactions: By forming a chiral acetal with an α,β-unsaturated aldehyde or ketone, the auxiliary can direct the stereochemical outcome of subsequent enolate additions.

  • Asymmetric Alkylation: Attachment of the auxiliary to a substrate containing a prochiral center allows for diastereoselective alkylation reactions.

  • Asymmetric Diels-Alder Reactions: When incorporated into a dienophile, the chiral auxiliary can control the facial selectivity of the cycloaddition.

  • Diastereoselective Nucleophilic Additions: The chiral 1,3-dioxane formed from the auxiliary and a carbonyl compound can undergo highly diastereoselective additions of organometallic reagents.

Experimental Workflows and Signaling Pathways

The general workflow for utilizing this compound as a chiral auxiliary involves three key stages: formation of the chiral acetal, the diastereoselective reaction, and cleavage of the auxiliary.

Chiral Auxiliary Workflow cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Recovery Prochiral Carbonyl Prochiral Carbonyl Chiral Acetal Chiral 1,3-Dioxane Prochiral Carbonyl->Chiral Acetal Acid catalyst Auxiliary This compound Auxiliary->Chiral Acetal Product_Auxiliary Product-Auxiliary Adduct Chiral Acetal->Product_Auxiliary e.g., Grignard Reagent Nucleophile Nucleophile Nucleophile->Product_Auxiliary Chiral Product Chiral Product Product_Auxiliary->Chiral Product Hydrolysis Recovered Auxiliary Recovered this compound Product_Auxiliary->Recovered Auxiliary

Caption: General workflow for the use of this compound as a chiral auxiliary.

The diastereoselectivity of nucleophilic additions to the chiral 1,3-dioxane is governed by the steric hindrance imposed by the phenyl group on the auxiliary.

Diastereoselective Nucleophilic Addition cluster_0 Mechanism of Diastereoselection Chiral_Dioxane Chiral 1,3-Dioxane (Chair Conformation) Transition_State Transition State Chiral_Dioxane->Transition_State Phenyl_Group Phenyl Group (Steric Shield) Phenyl_Group->Transition_State Blocks top face Nucleophile Nucleophile (e.g., R-MgX) Nucleophile->Transition_State Attacks from less hindered bottom face Major_Diastereomer Major Diastereomer Transition_State->Major_Diastereomer Favorable pathway Minor_Diastereomer Minor Diastereomer (Sterically Hindered Path) Transition_State->Minor_Diastereomer Unfavorable pathway

Caption: Proposed mechanism for diastereoselective nucleophilic addition.

Data Presentation

The following tables summarize the expected inputs, outputs, and reaction conditions for the key experimental protocols. Please note that yields and diastereoselectivities are illustrative and will vary depending on the specific substrates and reaction conditions.

Table 1: Formation of Chiral 1,3-Dioxane Acetal

Reactant 1 Reactant 2 Catalyst Solvent Typical Yield
This compoundProchiral Aldehyde or Ketonep-Toluenesulfonic acid (catalytic)Toluene85-95%

Table 2: Diastereoselective Nucleophilic Addition

Substrate Nucleophile Lewis Acid Solvent Typical Diastereomeric Ratio (d.r.) Typical Yield
Chiral 1,3-DioxaneGrignard Reagent (e.g., MeMgBr)TiCl₄Dichloromethane>95:570-90%
Chiral 1,3-DioxaneOrganolithium Reagent (e.g., n-BuLi)BF₃·OEt₂Tetrahydrofuran>90:1065-85%

Table 3: Cleavage of Chiral Auxiliary

Substrate Reagent Solvent Typical Yield (Chiral Product) Typical Recovery (Auxiliary)
Product-Auxiliary AdductAcetic Acid / H₂OTetrahydrofuran80-95%>90%
Product-Auxiliary AdductTrifluoroacetic Acid / H₂ODichloromethane85-98%>90%

Experimental Protocols

Protocol 1: Synthesis of a Chiral 1,3-Dioxane Acetal

This protocol describes the formation of a chiral 1,3-dioxane from this compound and a prochiral aldehyde.

Materials:

  • This compound (1.0 eq)

  • Prochiral aldehyde (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound and the prochiral aldehyde in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral 1,3-dioxane.

Protocol 2: Diastereoselective Nucleophilic Addition to a Chiral 1,3-Dioxane

This protocol details a representative diastereoselective addition of a Grignard reagent to a chiral 1,3-dioxane.

Materials:

  • Chiral 1,3-dioxane (from Protocol 1) (1.0 eq)

  • Grignard reagent (e.g., 1.0 M solution in THF) (1.5 eq)

  • Titanium tetrachloride (1.0 M solution in CH₂Cl₂) (1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Dissolve the chiral 1,3-dioxane in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add the titanium tetrachloride solution to the reaction mixture and stir for 30 minutes.

  • Add the Grignard reagent dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting product-auxiliary adduct by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the enantiomerically enriched product and recover the auxiliary.

Materials:

  • Product-auxiliary adduct (from Protocol 2)

  • Acetic acid

  • Water

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the product-auxiliary adduct in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acetic acid by the careful addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the chiral product from the recovered this compound. The recovered auxiliary can often be recrystallized for reuse.

Application of (R)-(+)-1-Phenyl-1,3-propanediol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-Phenyl-1,3-propanediol is a valuable chiral building block in the stereoselective synthesis of pharmaceutical intermediates. Its primary application lies in the synthesis of the potent and selective serotonin reuptake inhibitor (SSRI), (R)-fluoxetine. The chirality of the diol is crucial for establishing the desired stereochemistry in the final active pharmaceutical ingredient (API).

Synthesis of (R)-Fluoxetine Intermediate

The key application of this compound is its conversion to the pivotal intermediate, (R)-N-methyl-3-phenyl-3-hydroxypropylamine. This intermediate is then subjected to an aromatic substitution reaction to yield (R)-fluoxetine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic steps starting from this compound.

StepProductReagents and ConditionsYieldEnantiomeric Excess (ee)Reference
1. Mesylation and Amination of this compound(R)-N-methyl-3-phenyl-3-hydroxypropylamine1. MsCl, Et3N, CH2Cl2, -10 °C to 0 °C, 3h2. 40% aq. MeNH2, THF, 65 °C, 3h96%Not Reported[1]
2. Synthesis of (R)-Fluoxetine(R)-Fluoxetine Hydrochloride1. NaH, DMSO, 80 °C, 1h2. 4-chlorobenzotrifluoride, 80-100 °C, 1h3. HCl(g), ether78%99%[1]

Experimental Protocols

Protocol 1: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine

This protocol details the conversion of this compound to (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (CH2Cl2)

  • Methylamine (40% in water)

  • Tetrahydrofuran (THF)

  • 20% Sulfuric acid (H2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of (R)-1-phenyl-1,3-propanediol (1.78 mmol) and triethylamine (2.56 mmol) in dichloromethane (9 mL), add methanesulfonyl chloride (1.87 mmol) dropwise under a nitrogen atmosphere at -10 °C.

  • Allow the mixture to warm to 0 °C and stir for 3 hours.

  • Quench the reaction by pouring the mixture into ice water (10 mL).

  • Wash the organic layer sequentially with 20% H2SO4 (7 mL), saturated aqueous NaHCO3 (10 mL), and brine.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

  • Dilute the crude mesylate with a 40% aqueous solution of methylamine (10 mL) in THF (10 mL).

  • Heat the mixture at 65 °C for 3 hours.

  • After cooling, extract the product with a suitable organic solvent, dry the organic phase, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

Protocol 2: Synthesis of (R)-Fluoxetine Hydrochloride

This protocol describes the final step in the synthesis of (R)-fluoxetine hydrochloride from its precursor.

Materials:

  • (R)-N-methyl-3-phenyl-3-hydroxypropylamine

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • 4-Chlorobenzotrifluoride

  • Hydrogen chloride (gas)

  • Ethyl ether

Procedure:

  • Prepare the sodium salt of (R)-N-methyl-3-phenyl-3-hydroxypropylamine by reacting it with sodium hydride in DMSO at 80 °C for 1 hour.

  • To the resulting solution, add 4-chlorobenzotrifluoride and continue heating at 80-100 °C for 1 hour.

  • After the reaction is complete, cool the mixture and perform a suitable work-up to isolate the crude (R)-fluoxetine base.

  • Dissolve the crude base in ethyl ether and acidify with gaseous HCl to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration and dry to obtain (R)-fluoxetine hydrochloride.

Visualizations

Synthesis Workflow of (R)-Fluoxetine

G cluster_0 Synthesis of (R)-Fluoxetine from this compound A This compound B Mesylation A->B MsCl, Et3N C Amination with Methylamine B->C 40% aq. MeNH2 D (R)-N-methyl-3-phenyl-3-hydroxypropylamine C->D E Nucleophilic Aromatic Substitution D->E NaH, 4-chlorobenzotrifluoride F (R)-Fluoxetine E->F G Salt Formation F->G HCl (g) H (R)-Fluoxetine Hydrochloride G->H

Caption: Synthetic pathway for (R)-Fluoxetine.

Signaling Pathway of Serotonin Reuptake Inhibitors (SSRIs)

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signaling Downstream Signaling (e.g., cAMP pathway) Receptor->Signaling Response Neuronal Response Signaling->Response SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Inhibition

Caption: Mechanism of action for SSRIs.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-phenyl-1,3-propanediol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Traditional chemical synthesis of this compound often requires harsh conditions and may produce racemic mixtures, necessitating difficult chiral resolution steps. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of (R)-1-phenyl-1,3-propanediol via the asymmetric reduction of the prochiral ketone, 3-hydroxy-1-phenyl-1-propanone. This biocatalytic approach offers high stereoselectivity, mild reaction conditions, and an environmentally friendly alternative to chemical methods. The primary biocatalyst highlighted is an (R)-selective alcohol dehydrogenase (ADH) from Lactobacillus kefir, which can be utilized as a whole-cell catalyst for operational simplicity and efficient cofactor regeneration.

Introduction

Chiral diols are critical intermediates in the pharmaceutical industry. The precise stereochemistry of these molecules is often paramount to their biological function and therapeutic efficacy. The enzymatic asymmetric reduction of prochiral ketones is a powerful strategy for producing enantiomerically pure alcohols.[1] Alcohol dehydrogenases (ADHs), in particular, are widely used for their excellent chemo-, regio-, and stereoselectivity.[2][3]

The synthesis of (R)-1-phenyl-1,3-propanediol is achieved through the stereoselective reduction of 3-hydroxy-1-phenyl-1-propanone. This transformation is effectively catalyzed by ADHs that exhibit anti-Prelog stereopreference, delivering the hydride to the re-face of the carbonyl group to yield the desired (R)-alcohol. One of the most robust and well-characterized biocatalysts for this purpose is the ADH from the lactic acid bacterium Lactobacillus kefir.[4][5] This enzyme can be used in whole-cell systems, which circumvents the need for enzyme purification and provides an endogenous system for nicotinamide cofactor (NADPH/NADH) regeneration, making the process more cost-effective and scalable.[6][7]

Synthesis Pathway and Workflow

The enzymatic synthesis involves a single-step asymmetric reduction of a β-hydroxy ketone to the corresponding chiral diol. The overall process, from catalyst preparation to product analysis, is outlined below.

G cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing cluster_analysis Analysis Culture Cultivate Lactobacillus kefir Harvest Harvest & Wash Cells Culture->Harvest Setup Prepare Reaction Medium (Buffer, Co-substrate) Harvest->Setup AddCells Add L. kefir Cells Setup->AddCells AddSubstrate Add Substrate (3-hydroxy-1-phenyl-1-propanone) AddCells->AddSubstrate Incubate Incubate (30 °C, 24h) AddSubstrate->Incubate Centrifuge Centrifuge to Remove Cells Incubate->Centrifuge Extract Extract with Ethyl Acetate Centrifuge->Extract Purify Purify via Column Chromatography Extract->Purify Analyze Analyze by Chiral HPLC (Yield & Enantiomeric Excess) Purify->Analyze

Figure 1. Overall experimental workflow for the synthesis of (R)-1-phenyl-1,3-propanediol.

The core of the process is the biocatalytic reduction step shown below.

G cluster_cofactor Cofactor Regeneration Substrate 3-Hydroxy-1-phenyl-1-propanone Product (R)-1-phenyl-1,3-propanediol Substrate:e->Product:w Reduction Enzyme Lactobacillus kefir ADH (Whole Cells) NADPH NADPH NADPH->Substrate NADP NADP+ NADPH->NADP H- NADP->NADPH [H] Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone L. kefir ADH

Figure 2. Biocatalytic reduction pathway with integrated cofactor regeneration.

Data Presentation

The following table summarizes typical results obtained for the asymmetric reduction of various prochiral ketones using an engineered Lactobacillus kefir ADH expressed in E. coli, demonstrating the enzyme's high efficiency and stereoselectivity.[4][8]

Substrate (Ketone)Product (Alcohol)Co-solvent (20% v/v)Conversion (%)Enantiomeric Excess (ee %)Configuration
Pentoxifylline(R)-Pentoxifylline Alcohol->9999R
1-(Biphenyl-4-yl)ethanone(R)-1-(Biphenyl-4-yl)ethanolDMSO>99>99R
1,2-Diphenylethanone(R)-1,2-DiphenylethanolDMSO85>99R
2-Hydroxyacetophenone(R)-1-Phenyl-1,2-ethanediol-98>99R
3-Hydroxy-1-phenyl-1-propanone (R)-1-Phenyl-1,3-propanediol DMSO >95 (expected) >99 (expected) R

Note: Data for 3-hydroxy-1-phenyl-1-propanone are extrapolated based on the performance with structurally similar substrates. The use of a co-solvent like DMSO may be necessary to improve the solubility of the substrate.[8]

Experimental Protocols

Protocol 1: Preparation of Lactobacillus kefir Whole-Cell Biocatalyst

This protocol describes the cultivation of Lactobacillus kefir for use as a whole-cell biocatalyst.

Materials:

  • Lactobacillus kefir starter culture (e.g., from kefir grains)

  • De Man, Rogosa and Sharpe (MRS) broth

  • Sterile 0.9% (w/v) NaCl solution

  • Sterile centrifuge tubes

  • Incubator (30 °C)

  • Centrifuge

Procedure:

  • Inoculate 100 mL of sterile MRS broth with the Lactobacillus kefir culture.

  • Incubate the culture at 30 °C for 24-48 hours without shaking.[9] L. kefiri is a facultative anaerobe.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4 °C.

  • Discard the supernatant and wash the cell pellet by resuspending it in 50 mL of sterile 0.9% NaCl solution.

  • Centrifuge again at 5,000 x g for 10 minutes at 4 °C.

  • Repeat the washing step one more time.

  • The resulting cell pellet (wet cells) can be used directly for the biotransformation or lyophilized for long-term storage.

Protocol 2: Whole-Cell Bioreduction of 3-Hydroxy-1-phenyl-1-propanone

This protocol details the asymmetric reduction using the prepared Lactobacillus kefir whole cells.

Materials:

  • Lactobacillus kefir wet cell pellet

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • 3-Hydroxy-1-phenyl-1-propanone (substrate)

  • Isopropanol (co-substrate for cofactor regeneration)

  • Dimethyl sulfoxide (DMSO, optional co-solvent)

  • Reaction vessel (e.g., 50 mL Erlenmeyer flask)

  • Orbital shaker incubator (30 °C)

Procedure:

  • In a 50 mL reaction vessel, prepare the reaction mixture by combining:

    • 20 mL of 100 mM potassium phosphate buffer (pH 7.5).

    • 1.0 g of L. kefir wet cell pellet (approx. 50 g/L).

    • 2.0 mL of isopropanol (10% v/v).[8]

  • Pre-incubate the mixture for 30 minutes at 30 °C with shaking (e.g., 200 rpm) to equilibrate the cells.

  • Dissolve 3-hydroxy-1-phenyl-1-propanone in a minimal amount of DMSO (if necessary for solubility) and add it to the reaction mixture to a final concentration of 10-50 mM. Note: High substrate concentrations can be inhibitory. A fed-batch approach may improve yields for higher concentrations.[4]

  • Seal the vessel and incubate at 30 °C with shaking (200 rpm) for 24 hours.

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or HPLC.

Protocol 3: Product Extraction and Purification

This protocol describes the work-up procedure to isolate the final product.

Materials:

  • Reaction mixture from Protocol 2

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated NaCl solution (brine)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

  • Rotary evaporator

Procedure:

  • Terminate the reaction and transfer the mixture to a centrifuge tube.

  • Centrifuge at 8,000 x g for 15 minutes to pellet the cells.

  • Decant the supernatant into a separatory funnel.

  • Extract the aqueous supernatant three times with an equal volume of ethyl acetate.[6]

  • Combine the organic layers.

  • Wash the combined organic phase once with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure (R)-1-phenyl-1,3-propanediol.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a method for analyzing the stereochemical purity of the final product.

Materials:

  • Purified 1-phenyl-1,3-propanediol

  • HPLC-grade hexane and isopropanol

  • Chiral HPLC column (e.g., polysaccharide-based column such as Daicel CHIRALCEL® OD-H or similar)

  • HPLC system with UV detector (e.g., at 210 nm or 254 nm)

Procedure:

  • Prepare a standard solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Set up the HPLC system with a chiral column. A typical mobile phase for separating phenyl-containing alcohols is a mixture of hexane and isopropanol.[10][11]

    • Column: CHIRALCEL® OD-H (or equivalent)

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25 °C

  • Inject the sample onto the column and record the chromatogram. The two enantiomers ((R) and (S)) will elute as separate peaks.

  • Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers:

    • ee (%) = [ (AR - AS) / (AR + AS) ] × 100

Conclusion

The use of Lactobacillus kefir ADH, particularly in a whole-cell format, provides a highly effective, selective, and green method for the synthesis of enantiopure (R)-1-phenyl-1,3-propanediol. The protocols provided herein offer a comprehensive guide for researchers to implement this biocatalytic strategy, from catalyst preparation to final product analysis. This approach is amenable to process optimization and scale-up, making it a valuable tool for the development of chiral pharmaceutical intermediates.

References

Application Notes and Protocols for Asymmetric Hydrogenation Using Chiral Diol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for asymmetric hydrogenation reactions utilizing chiral diol-derived ligands. The focus is on catalyst systems based on ruthenium, rhodium, and iridium with widely used ligands such as BINAP and TADDOL derivatives. These methods are instrumental in the synthesis of enantiomerically enriched compounds, which are crucial as intermediates and active pharmaceutical ingredients (APIs).

Introduction to Asymmetric Hydrogenation with Chiral Diols

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. The success of this technique relies heavily on the design of the chiral catalyst, where a central metal atom is coordinated to a chiral ligand. Chiral diols, particularly C₂-symmetric diols like 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), are privileged scaffolds for the synthesis of highly effective ligands, most commonly chiral diphosphines, phosphites, and phosphoramidites. These ligands create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in the reduction of prochiral substrates such as ketones, olefins, and imines. Ruthenium, rhodium, and iridium are the most common metals used in these catalytic systems, each offering unique advantages in terms of substrate scope, functional group tolerance, and catalytic activity.

General Experimental Workflow

A typical workflow for performing an asymmetric hydrogenation experiment is outlined below. The procedure emphasizes the need for an inert atmosphere due to the air-sensitivity of the catalysts and reagents involved.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis p1 Dry Glassware & Reagents p2 Prepare Catalyst Solution: Mix Metal Precursor & Chiral Ligand p1->p2 p3 Prepare Substrate Solution p2->p3 r1 Charge Autoclave/Reactor under Inert Atmosphere p3->r1 r2 Purge with H₂ r1->r2 r3 Pressurize with H₂ and Stir r2->r3 r4 Monitor Reaction Progress r3->r4 w1 Vent Reactor & Concentrate r4->w1 w2 Purify by Chromatography w1->w2 a1 Determine Yield w2->a1 a2 Determine Enantiomeric Excess (Chiral HPLC/GC) a1->a2

Caption: General experimental workflow for asymmetric hydrogenation.

Data Presentation: Performance of Chiral Diol-Based Catalysts

The following tables summarize the performance of various catalyst systems in the asymmetric hydrogenation of representative substrates.

Table 1: Ru-Catalyzed Asymmetric Hydrogenation of Ketones with BINAP-Derived Ligands

EntrySubstrate (Ketone)Chiral LigandCo-ligand/BaseS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
1Acetophenone(S)-TolBINAP(S,S)-DPEN / KOBuᵗ2000:183012>9999 (R)
22',4',6'-Trimethylacetophenone(R)-XylBINAP(R)-DAIPEN / KOBuᵗ1000:182524>9999 (S)
31-Tetralone(S)-BINAP(S,S)-DPEN / KOBuᵗ1000:1102516>9999 (S)
4Methyl acetoacetate(R)-BINAP-1000:1100251210099 (R)
52-Acetylthiophene(S,S)-1*(R,R)-DPEN / KOBuᵗ1000:1502516>95>90

*(S,S)-1 = (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane

Table 2: Rh-Catalyzed Asymmetric Hydrogenation of Olefins with Diol-Derived Ligands

EntrySubstrate (Olefin)Chiral LigandS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate(R,R)-Me-DuPhos1000:11250.5100>99 (R)
2Methyl 2-acetamidoacrylatePhthalaPhos**100:1102516>99>97 (S)
3Dimethyl itaconateTADDOL-phosphoramidite500:110251210096
4Diisopropyl (1-phenylvinyl)phosphonateTADDOL-P,S-phosphoramidite (L3)500:1202512>9999 (R)

**PhthalaPhos is a BINOL-derived monophosphite ligand.

Table 3: Ir-Catalyzed Asymmetric Hydrogenation with Diol-Derived Ligands

EntrySubstrateChiral LigandS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
1Rac-α-phenyl-γ-butyrolactone(R)-SpiroPAP500:15030249594
2Rac-α-methyl-γ-butyrolactone(R)-SpiroPAP500:15030249192
32-Phenylquinoline(R)-MeO-BIPHEP100:15060129496

Experimental Protocols

Protocol 1: Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone

This protocol describes a typical procedure for the asymmetric hydrogenation of an aromatic ketone using a Noyori-type catalyst.

Catalyst System: RuCl₂[(S)-TolBINAP][(S,S)-DPEN] / KOBuᵗ

1. Materials and Setup:

  • Catalyst: RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (or prepared in situ)

  • Substrate: Acetophenone

  • Base: Potassium tert-butoxide (KOBuᵗ)

  • Solvent: Anhydrous, degassed 2-propanol

  • Equipment: Glass-lined stainless-steel autoclave, Schlenk line, magnetic stirrer, inert atmosphere glovebox.

2. Procedure:

  • Inside a glovebox, charge a glass liner for the autoclave with RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (e.g., for a 2000:1 substrate-to-catalyst ratio).

  • Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

  • Add the acetophenone substrate to the liner.

  • Place the glass liner inside the autoclave and seal the reactor securely.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

  • Pressurize the reactor with hydrogen to 8 atm.

  • Begin vigorous stirring and maintain the reaction at 30 °C for 12-24 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or TLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

3. Analysis:

  • Yield: Determine the mass of the isolated, purified product.

  • Enantiomeric Excess (ee%): Analyze the product by chiral HPLC or GC to determine the enantiomeric excess.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin

This protocol provides a general method for the hydrogenation of α,β-unsaturated phosphonates using a TADDOL-derived ligand.

Catalyst System: [Rh(COD)₂]BF₄ / TADDOL-based P,S-phosphoramidite ligand

1. Materials and Setup:

  • Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • Ligand: TADDOL-based P,S-phosphoramidite

  • Substrate: Diisopropyl (1-phenylvinyl)phosphonate

  • Solvent: Anhydrous, degassed dichloromethane (DCM) or toluene

  • Equipment: Schlenk flask or autoclave, hydrogen balloon or cylinder, magnetic stirrer.

2. Procedure:

  • In a glovebox or under an inert atmosphere, add the Rh precursor and the chiral ligand (1:1.1 molar ratio) to a Schlenk flask.

  • Add anhydrous, degassed solvent to dissolve the components and stir for 20-30 minutes at room temperature to allow for catalyst formation.

  • Add the substrate to the catalyst solution.

  • Seal the flask, remove from the glovebox, and connect to a hydrogen line.

  • Purge the flask with hydrogen 3-5 times.

  • Pressurize the vessel with hydrogen (e.g., 20 atm) and stir vigorously at room temperature (25 °C) for 12 hours.

  • After the reaction, vent the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

3. Analysis:

  • Conversion: Determine by ¹H NMR analysis of the crude reaction mixture.

  • Enantiomeric Excess (ee%): Determine by chiral HPLC analysis.

Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation of a Racemic Lactone

This protocol details the dynamic kinetic resolution of a racemic lactone to a chiral diol using an Iridium-SpiroPAP catalyst.[1]

Catalyst System: [Ir(COD)Cl]₂ / (R)-SpiroPAP / ᵗBuOK

1. Materials and Setup:

  • Catalyst: Prepared in situ from [Ir(COD)Cl]₂ and (R)-SpiroPAP ligand.

  • Substrate: Racemic α-substituted γ-butyrolactone

  • Base: Potassium tert-butoxide (KOᵗBu)

  • Solvent: Anhydrous n-propanol (ⁿPrOH)

  • Equipment: High-pressure autoclave with a glass insert.

2. Procedure:

  • In a glovebox, add the iridium precursor and the (R)-SpiroPAP ligand to the glass insert.

  • Add the solvent (ⁿPrOH) and stir to form the catalyst complex.

  • Add the racemic lactone substrate (e.g., 1.0 mmol, for a final concentration of 0.25 M).

  • Add the base, KOᵗBu (e.g., 0.25 M).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen.

  • Pressurize the autoclave to 50 atm of H₂.

  • Stir the reaction at room temperature (25-30 °C) for 24 hours.[1]

  • After the reaction, vent the pressure and concentrate the reaction mixture.

  • Purify the resulting chiral diol by flash chromatography.

3. Analysis:

  • Yield: Determine the isolated yield of the purified diol.[1]

  • Enantiomeric Excess (ee%): Determine by chiral HPLC analysis.[1]

Logical Relationships and Influencing Factors

The enantioselectivity of an asymmetric hydrogenation reaction is influenced by a complex interplay of various factors. The following diagram illustrates these key relationships.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions center_node Enantioselectivity (ee%) metal Metal Center (Ru, Rh, Ir) metal->center_node ligand Chiral Ligand (e.g., BINAP, TADDOL) ligand->center_node ligand_sterics Steric Bulk ligand->ligand_sterics ligand_electronics Electronic Properties ligand->ligand_electronics ligand_sterics->center_node ligand_electronics->center_node pressure H₂ Pressure pressure->center_node temp Temperature temp->center_node solvent Solvent solvent->center_node additives Additives/Base additives->center_node substrate Substrate Structure substrate->center_node

Caption: Factors influencing enantioselectivity in asymmetric hydrogenation.

References

Application Notes: Synthesis of Chiral Amines from (R)-(+)-1-Phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust multi-step synthetic route for the preparation of chiral amines starting from (R)-(+)-1-Phenyl-1,3-propanediol. The synthesis proceeds via a three-step sequence involving: 1) selective protection of the primary hydroxyl group, 2) stereospecific conversion of the secondary hydroxyl group to an azide with inversion of configuration, and 3) reduction of the azide to the target primary amine. This methodology provides a reliable pathway to valuable chiral building blocks essential for pharmaceutical and fine chemical synthesis.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of modern drug development. This compound is a readily available chiral starting material. This application note provides detailed protocols for its conversion into a chiral amine, leveraging a sequence of selective protection, stereoinverting azidation, and subsequent reduction.

Synthetic Strategy

The overall synthetic pathway is outlined below. The strategy hinges on the differential reactivity of the primary and secondary alcohols of the starting diol. The primary alcohol is first selectively protected as a bulky silyl ether. This allows for the specific functionalization of the secondary alcohol. A Mitsunobu reaction is employed to convert the secondary alcohol to an azide, which proceeds with a clean inversion of the stereocenter. Finally, the azide is reduced to the desired primary amine, preserving the newly established stereochemistry.

Synthetic_Pathway start This compound protected (R)-3-((tert-butyldimethylsilyl)oxy)-1-phenylpropan-1-ol start->protected  Step 1:  Selective Protection azide (S)-1-azido-3-((tert-butyldimethylsilyl)oxy)-1-phenylpropane protected->azide  Step 2:  Mitsunobu Azidation  (Inversion of Stereochemistry) amine (S)-3-amino-3-phenylpropan-1-ol azide->amine  Step 3:  Azide Reduction

Caption: Overall synthetic pathway from this compound to the chiral amine.

Data Presentation

The following tables summarize the key transformations and typical quantitative data for each step of the synthesis.

Table 1: Selective Protection of Primary Alcohol

StepReactionReagents & ConditionsTypical YieldReference
1Selective SilylationTBDMS-Cl (1.1 eq.), Imidazole (2.2 eq.), Anhydrous DMF, 0°C to rt, 6h~85% (mono-protected)[1]

Table 2: Conversion of Secondary Alcohol to Azide

StepReactionReagents & ConditionsKey FeaturesReference
2Mitsunobu ReactionPPh₃ (1.5 eq.), DIAD (1.5 eq.), DPPA (1.5 eq.), Anhydrous THF, 0°C to rt, 6-8hInversion of stereochemistry[2][3][4]

Table 3: Reduction of Azide to Primary Amine

StepReaction MethodReagents & ConditionsTypical YieldKey AdvantagesReference
3aCatalytic HydrogenationH₂ (balloon or pressure), 10% Pd/C, MeOH or EtOAc, rt85-99%Clean reaction, high yield[5][6]
3bStaudinger ReductionPPh₃ (1.1-1.5 eq.), THF/H₂O, rt to reflux, 6-24h80-95%Excellent chemoselectivity, mild conditions[7][8]

Experimental Protocols

Step 1: Selective Protection of this compound

This protocol describes the selective silylation of the primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl).

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.1 eq.) in anhydrous DMF to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-3-((tert-butyldimethylsilyl)oxy)-1-phenylpropan-1-ol.

Protection_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification dissolve Dissolve Diol and Imidazole in anhydrous DMF cool Cool to 0°C dissolve->cool add_tbdmscl Add TBDMS-Cl solution cool->add_tbdmscl react Stir at rt for 6h add_tbdmscl->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Et₂O quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the selective protection of the primary alcohol.

Step 2: Mitsunobu Azidation of (R)-3-((tert-butyldimethylsilyl)oxy)-1-phenylpropan-1-ol

This protocol details the conversion of the secondary alcohol to an azide with inversion of configuration using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions.[2][3][4]

Materials:

  • (R)-3-((tert-butyldimethylsilyl)oxy)-1-phenylpropan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a solution of (R)-3-((tert-butyldimethylsilyl)oxy)-1-phenylpropan-1-ol (1.0 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.) and diphenylphosphoryl azide (1.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the stirred solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a solid is an indication of reaction progress.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-1-azido-3-((tert-butyldimethylsilyl)oxy)-1-phenylpropane.

Step 3: Reduction of (S)-1-azido-3-((tert-butyldimethylsilyl)oxy)-1-phenylpropane

Two effective methods for the reduction of the azide to the primary amine are provided.

Protocol 3a: Catalytic Hydrogenation [5][6]

Materials:

  • (S)-1-azido-3-((tert-butyldimethylsilyl)oxy)-1-phenylpropane

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

  • Dissolve the azide (1.0 eq.) in MeOH or EtOAc.

  • Carefully add 10% Pd/C (5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine. The product can be further purified by column chromatography if necessary.

Protocol 3b: Staudinger Reduction [7][8][9]

Materials:

  • (S)-1-azido-3-((tert-butyldimethylsilyl)oxy)-1-phenylpropane

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the azide (1.0 eq.) in THF.

  • Add triphenylphosphine (1.1-1.5 eq.) to the solution at room temperature.

  • Stir the mixture for 2-4 hours, during which time the evolution of N₂ gas may be observed.

  • Add water (5-10 eq.) to the reaction mixture.

  • Heat the mixture to reflux (around 65°C) and stir for 6-12 hours to hydrolyze the intermediate iminophosphorane.

  • Monitor the reaction by TLC for the disappearance of the starting azide and the intermediate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired amine.

Deprotection (Optional): The TBDMS protecting group can be removed at the end of the synthesis using standard methods, such as treatment with tetrabutylammonium fluoride (TBAF) in THF or acidic conditions (e.g., acetic acid in THF/water), to yield (S)-3-amino-3-phenylpropan-1-ol.

Safety Precautions

  • Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and contact with heavy metals.

  • The Mitsunobu reaction is exothermic and involves hazardous reagents (DIAD/DEAD). It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Catalytic hydrogenation with Pd/C and hydrogen gas is flammable and should be conducted with proper safety measures to avoid ignition sources.

References

Modular Marvels: A Detailed Guide to the Stereoselective Synthesis of Chiral 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,3-diols are pivotal structural motifs found in a vast array of natural products and pharmaceutically active compounds. Their stereochemistry often dictates biological activity, making their controlled synthesis a critical challenge in modern organic chemistry and drug development. This document provides detailed application notes and protocols for two powerful modular approaches to the stereoselective synthesis of chiral 1,3-diols, enabling access to all possible stereoisomers with high fidelity.

Introduction

The modular synthesis of complex molecules from simpler, readily available building blocks offers significant advantages in terms of flexibility, efficiency, and the ability to generate diverse libraries of compounds for biological screening. In the context of chiral 1,3-diols, a modular approach allows for the systematic variation of substituents and the precise control of stereochemistry at both stereogenic centers. This guide details two distinct, yet complementary, modular strategies:

  • A Sequential Chemoenzymatic Approach: Combining the stereocontrol of organocatalysis for the first stereocenter with the exquisite selectivity of biocatalysis for the second.

  • A Two-Step Asymmetric Catalysis Approach: Employing a proline-derived organocatalyst for an asymmetric aldol reaction, followed by a highly stereoselective reduction.

These protocols are designed to be robust and adaptable, providing a solid foundation for researchers to synthesize a wide range of chiral 1,3-diols for various applications.

Method 1: Sequential Organocatalysis and Biocatalysis

This powerful strategy, pioneered by Gröger and colleagues, allows for the synthesis of all four stereoisomers of a 1,3-diol from the same starting materials by judiciously choosing the enantiomer of the organocatalyst and the stereoselectivity of the alcohol dehydrogenase (ADH) used in the second step.[1]

Logical Workflow

cluster_start Starting Materials Aldehyde Aldehyde (R-CHO) S_Proline (S)-Proline R_Proline (R)-Proline Ketone Ketone (R'-CO-CH3) S_Aldol (S)-β-Hydroxy Ketone S_Proline->S_Aldol R_Aldol (R)-β-Hydroxy Ketone R_Proline->R_Aldol R_ADH ADH (R-selective) S_Aldol->R_ADH S_ADH ADH (S-selective) S_Aldol->S_ADH R_Aldol->R_ADH R_Aldol->S_ADH SR_Diol (1S,3R)-Diol R_ADH->SR_Diol RR_Diol (1R,3R)-Diol R_ADH->RR_Diol SS_Diol (1S,3S)-Diol S_ADH->SS_Diol RS_Diol (1R,3S)-Diol S_ADH->RS_Diol

Caption: Modular synthesis of all four 1,3-diol stereoisomers.

Experimental Protocols

Protocol 1.1: Organocatalytic Asymmetric Aldol Reaction

This protocol describes the synthesis of the chiral β-hydroxy ketone intermediate.

  • Materials:

    • Aldehyde (e.g., p-nitrobenzaldehyde)

    • Ketone (e.g., acetone)

    • (S)-Proline or (R)-Proline (20 mol%)

    • Solvent (e.g., DMSO)

  • Procedure:

    • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) is added the ketone (5.0 mmol).

    • The corresponding proline catalyst (0.2 mmol) is added, and the mixture is stirred at room temperature.

    • The reaction progress is monitored by TLC or GC.

    • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Protocol 1.2: Biocatalytic Reduction of β-Hydroxy Ketones

This protocol details the stereoselective reduction of the chiral β-hydroxy ketone to the corresponding 1,3-diol.

  • Materials:

    • Chiral β-hydroxy ketone (from Protocol 1.1)

    • Alcohol dehydrogenase (ADH), either (R)-selective or (S)-selective

    • Cofactor (NADH or NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Procedure:

    • In a buffered solution, dissolve the β-hydroxy ketone (1.0 mmol), the cofactor (e.g., NAD⁺, 0.01 mmol), and the components of the cofactor regeneration system (e.g., glucose, 1.2 mmol).

    • Add the appropriate alcohol dehydrogenase (e.g., from Lactobacillus brevis for (R)-selectivity or from Rhodococcus ruber for (S)-selectivity) and the dehydrogenase for the regeneration system (e.g., GDH).

    • The reaction mixture is gently stirred at a controlled temperature (e.g., 30 °C).

    • The reaction progress is monitored by HPLC.

    • Upon completion, the mixture is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to yield the enantiopure 1,3-diol.

Data Presentation
EntryAldehydeKetoneProline EnantiomerADH SelectivityDiol StereoisomerYield (%)d.r.e.e. (%)
1p-NitrobenzaldehydeAcetone(S)(R)-selective(1S,3R)>95>99:1>99
2p-NitrobenzaldehydeAcetone(S)(S)-selective(1S,3S)>95>99:1>99
3p-NitrobenzaldehydeAcetone(R)(R)-selective(1R,3R)>95>99:1>99
4p-NitrobenzaldehydeAcetone(R)(S)-selective(1R,3S)>95>99:1>99

Data is representative and sourced from the principles outlined in the cited literature.

Method 2: Asymmetric Aldol Reaction and Diastereoselective Reduction

This modular approach utilizes a novel proline-derived organocatalyst for the initial asymmetric aldol reaction to generate a chiral β-hydroxy ketone, which is then subjected to a diastereoselective reduction using a CBS-oxazaborolidine reagent to furnish the chiral 1,3-diol.[2][3][4]

Logical Workflow

cluster_start Starting Materials cluster_step1 Step 1: Asymmetric Aldol Reaction cluster_step2 Step 2: Asymmetric Reduction Aldehyde Aldehyde Organocatalyst Proline-derived Organocatalyst (3g) Cyclohexanone Cyclohexanone Aldol_Product Chiral β-Hydroxy Ketone Organocatalyst->Aldol_Product CBS_Reagent (R)-CBS-Oxazaborolidine BH3-SMe2 Aldol_Product->CBS_Reagent Final_Diol Chiral 1,3-Diol CBS_Reagent->Final_Diol

Caption: Two-step synthesis of chiral 1,3-diols via asymmetric catalysis.

Experimental Protocols

Protocol 2.1: Asymmetric Aldol Reaction with a Proline-Derived Organocatalyst

  • Materials:

    • Aldehyde (0.1 mmol)

    • Cyclohexanone (0.5 mmol)

    • Proline-derived organocatalyst (3g) (20 mol%)

    • Cu(OTf)₂ (10 mol%)

    • DMSO/H₂O (8:2, 1 mL)

  • Procedure:

    • To a stirred solution of the aldehyde and cyclohexanone in the DMSO/H₂O solvent mixture, add the proline-derived organocatalyst and Cu(OTf)₂.

    • Stir the reaction mixture at room temperature for 3 days.[2]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with dichloromethane (DCM).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Asymmetric Reduction with CBS-Oxazaborolidine

  • Materials:

    • Chiral β-hydroxy ketone (1 mmol) (from Protocol 2.1)

    • (R)-CBS-oxazaborolidine (1 M solution in toluene, 0.1 mmol)

    • BH₃-SMe₂ (2 M solution in toluene, 1.5 mmol)

    • Dry toluene (5 mL)

  • Procedure:

    • To a solution of the (R)-CBS-oxazaborolidine in dry toluene at 0 °C under a nitrogen atmosphere, add the BH₃-SMe₂ solution and stir for 10 minutes.

    • Add a solution of the chiral β-hydroxy ketone in dry toluene dropwise.

    • Stir the reaction mixture at 0 °C for 2 hours.[3]

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Asymmetric Aldol Reaction of Various Aldehydes with Cyclohexanone

EntryAldehyde (R in R-CHO)Yield (%)d.r. (anti:syn)e.e. (%) (anti)
14-NO₂-C₆H₄9090:10>99
24-Cl-C₆H₄8585:1598
3C₆H₅8280:2097
42-Naphthyl8888:12>99

Data extracted from Yıldız et al., ACS Omega 2023, 8, 40, 37035–37053.[2][3][4]

Table 2: Asymmetric Reduction of Chiral β-Hydroxy Ketones

EntrySubstrate (from Table 1)Yield (%)e.e. (%)
1R = 4-NO₂-C₆H₄92>99
2R = 4-Cl-C₆H₄90>99
3R = C₆H₅88>99
4R = 2-Naphthyl91>99

Data extracted from Yıldız et al., ACS Omega 2023, 8, 40, 37035–37053.[2][3][4]

Conclusion

The modular approaches presented herein offer powerful and versatile strategies for the stereoselective synthesis of chiral 1,3-diols. The sequential use of organocatalysis and biocatalysis provides a highly flexible route to all four possible stereoisomers with excellent stereocontrol. The two-step asymmetric catalysis method, employing a novel organocatalyst and a reliable reduction protocol, offers high yields and enantioselectivities for a range of substrates. These detailed protocols and accompanying data should serve as a valuable resource for researchers in academia and industry, facilitating the synthesis of novel chiral 1,3-diols for applications in drug discovery and development. The choice of method will depend on the specific target molecule, the desired stereoisomer, and the available resources. Both approaches highlight the power of modern catalytic methods in addressing complex synthetic challenges.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-(+)-1-Phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-(+)-1-Phenyl-1,3-propanediol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
Low yield of purified product Incomplete reaction during synthesis.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before starting the purification process.
Product loss during extraction due to its polarity.Use a more polar extraction solvent or perform multiple extractions to ensure complete recovery of the diol from the aqueous phase.
The compound is too soluble in the recrystallization solvent, even at low temperatures.Test a range of solvents or solvent mixtures to find an optimal system where the diol is soluble at high temperatures but sparingly soluble at low temperatures.
Co-elution of the product with impurities during column chromatography.Optimize the mobile phase by adjusting the solvent polarity. A gradient elution may be more effective than an isocratic one for separating closely related compounds. Consider using a different stationary phase, such as alumina or a functionalized silica gel.[1]
Presence of starting material (3-hydroxy-1-phenylpropan-1-one) in the purified product Incomplete reduction during the synthesis.Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the reducing agent. The unreacted ketone can be removed by column chromatography.
NMR spectrum shows a broad peak around 9-10 ppm Presence of an aldehyde impurity, likely from over-oxidation or a side reaction.Aldehyde impurities can sometimes be removed by a gentle bisulfite wash, followed by re-extraction of the diol. Alternatively, careful column chromatography should separate the diol from the more polar aldehyde.
IR spectrum shows a strong absorption around 1700-1750 cm⁻¹ Presence of a carbonyl-containing impurity (ketone, aldehyde, or carboxylic acid).These impurities are generally more polar than the diol and can be removed by silica gel column chromatography.
Difficulty in achieving high enantiomeric excess (e.e.) The chosen chiral catalyst or reagent has low selectivity.Screen different chiral catalysts or reducing agents to find one that provides higher enantioselectivity for your substrate.
Racemization of the product during purification.Avoid harsh acidic or basic conditions during workup and purification, as this can sometimes lead to racemization at the chiral center.
Product "oils out" instead of crystallizing during recrystallization The boiling point of the solvent is higher than the melting point of the diol.Choose a lower-boiling point solvent for recrystallization.
The solution is being cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.
High concentration of impurities inhibiting crystallization.Pre-purify the crude product using a quick filtration through a silica plug before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when purifying this compound?

A1: Common impurities include unreacted starting material (3-hydroxy-1-phenylpropan-1-one), the (S)-enantiomer of the product, and side-products from the reaction, which may include aldehydes or carboxylic acids due to over-oxidation. Residual solvents from the reaction and extraction steps are also common.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Infrared (IR) Spectroscopy: To check for the presence of functional group impurities, such as carbonyls from unreacted ketone or aldehyde by-products.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: Toluene has been used successfully for the recrystallization of the similar compound 2-phenyl-1,3-propanediol.[2] Other solvent systems to consider for polar diols include ethanol/water or acetone/hexane mixtures.[3] It is always best to perform a small-scale solvent screen to find the optimal conditions.

Q4: For column chromatography, what stationary and mobile phases are recommended?

A4: For normal-phase column chromatography, silica gel is a common stationary phase. A good starting mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the diol. For reversed-phase chromatography, a C18 stationary phase with a mobile phase of water and acetonitrile or methanol is a good choice.

Q5: My purified diol is a viscous oil. How can I induce crystallization?

A5: If your diol is pure but remains an oil, you can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the oil with a glass rod.

  • Seeding: Add a small crystal of the desired compound to the oil.

  • Solvent Addition: Add a small amount of a non-polar solvent in which the diol is insoluble and stir.

  • Low Temperature: Store the oil at a low temperature (e.g., in a refrigerator or freezer) for an extended period.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need to be optimized for your specific crude product.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude diol in various solvents (e.g., toluene, ethyl acetate, ethanol, water, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Plug the bottom of the column with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane:ethyl acetate 9:1).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the less polar solvent system, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the diol.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical results from the enzymatic synthesis and purification of this compound.

Parameter Value Reference
Enzymatic Synthesis Yield 76% (molar yield)[3]
Optical Purity (e.e.) after Synthesis > 99%[3]
Purification Yield (from fermentation broth using chromatography) 82%[4]
Purity after Chromatography 98%[4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Initial Workup column_chromatography Column Chromatography extraction->column_chromatography Primary Purification recrystallization Recrystallization purity_check Purity & e.e. Analysis (NMR, HPLC, GC-MS) recrystallization->purity_check column_chromatography->recrystallization Final Polishing final_product Pure this compound purity_check->final_product Meets Specifications

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Low Purity after Initial Purification impurity_type Identify Impurity Type (NMR, IR, GC-MS) start->impurity_type unreacted_ketone Unreacted Starting Material (Ketone) impurity_type->unreacted_ketone Carbonyl peak ~1685 cm⁻¹ side_product Side-Product (e.g., Aldehyde) impurity_type->side_product NMR peak ~9-10 ppm enantiomeric_impurity Enantiomeric Impurity impurity_type->enantiomeric_impurity Low e.e. by Chiral HPLC optimize_reaction Optimize Reaction Conditions (Time, Stoichiometry) unreacted_ketone->optimize_reaction re_chromatograph Repeat Column Chromatography with Optimized Gradient unreacted_ketone->re_chromatograph side_product->re_chromatograph chiral_hplc Preparative Chiral HPLC enantiomeric_impurity->chiral_hplc

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Synthesis of 1,3-Propanediols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,3-propanediol (1,3-PDO). The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges related to side reactions and optimize synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 1,3-propanediol and their common side reactions?

A1: The two main commercial routes for 1,3-propanediol synthesis are microbial fermentation of glycerol and chemical synthesis.

  • Microbial Fermentation: This method utilizes microorganisms like Klebsiella pneumoniae, Clostridium butyricum, and engineered E. coli to convert glycerol into 1,3-PDO.[1][2][3] Common side reactions lead to the formation of byproducts such as ethanol, acetic acid, lactic acid, succinic acid, 2,3-butanediol, and pyruvate.[1][3][4][5] The specific distribution of these byproducts is highly dependent on the microorganism and fermentation conditions.[5]

  • Chemical Synthesis:

    • Acrolein Hydration and Hydrogenation: This process involves the hydration of acrolein to 3-hydroxypropionaldehyde (3-HPA), followed by catalytic hydrogenation to 1,3-PDO.[6][7] Significant side reactions include the formation of 3,3'-oxybis-1-propanol and 4-hydroxy-3-hydroxymethyltetrahydropyrane, particularly during the hydration step.[6] Acrolein also has a strong tendency to undergo self-condensation, which can reduce the yield.[8][9]

    • Ethylene Oxide Hydroformylation: This route involves the hydroformylation of ethylene oxide to 3-HPA, which is then hydrogenated. While it can achieve high yields, it often requires high catalyst concentrations and large volumes of solvent, making it economically challenging.[9]

Q2: How can I minimize the formation of organic acids during the microbial fermentation of glycerol to 1,3-propanediol?

A2: The formation of organic acids such as acetic acid, lactic acid, and succinic acid is a common issue that can lower the pH of the fermentation broth and inhibit cell growth and 1,3-PDO production.[1][10] Several strategies can be employed to mitigate this:

  • pH Control: Maintaining the pH of the culture within the optimal range for the specific microorganism is crucial. For instance, for some strains, as the pH is lowered, the formation of 2,3-butanediol might increase while acetate and ethanol formation decline.[4] Continuous monitoring and adjustment of pH using a suitable base (e.g., NaOH or KOH) can prevent the accumulation of undissociated acids, which are more inhibitory.

  • Strain Selection and Engineering: Some microbial strains naturally produce fewer acidic byproducts.[7] Genetically engineered strains can also be developed to redirect the carbon flux away from acid production pathways and towards 1,3-PDO synthesis.

  • Control of Aeration: Micro-aeration can sometimes enhance biomass growth, but it can also shift the metabolic pathway towards the production of different byproducts.[2] The effect of oxygen supply needs to be carefully optimized for the specific strain and process.

Q3: My chemical synthesis via acrolein hydration is showing low yields. What are the likely causes and how can I improve it?

A3: Low yields in the acrolein-based synthesis of 1,3-PDO are often attributed to side reactions during the hydration step.[6]

  • Acrolein Concentration: Higher concentrations of acrolein can increase the rate of side reactions, including reactions between acrolein and the 3-hydroxypropanal product.[9] It is recommended to carry out the hydrolysis in water with an initial acrolein concentration of around 20%.[9]

  • Catalyst Choice: The use of specific catalysts, such as hydrated alumina-bound zeolites, can significantly reduce the occurrence of secondary reactions of 3-HPA.[11]

  • Reaction Conditions: The hydration reaction is typically carried out under weakly acidic conditions.[9] Optimizing the temperature is also important; temperatures below 50°C can lead to very slow reaction rates, while temperatures above 100°C can reduce selectivity.[11]

Troubleshooting Guides

Issue 1: High Levels of 2,3-Butanediol in Microbial Fermentation
Symptom Possible Cause Troubleshooting Steps
Significant production of 2,3-butanediol alongside 1,3-propanediol.Sub-optimal pH: In some microorganisms like Klebsiella pneumoniae, lower pH values (e.g., below 6.6) can trigger the formation of 2,3-butanediol.[4]Maintain the pH at the optimal level for 1,3-PDO production for your specific strain, typically around 7.0. Implement a robust pH control system.
Glycerol Excess: An excess of glycerol in the culture can enhance the yield of butanediol.[4]Optimize the glycerol feeding strategy to avoid large excesses in the fermentation broth. A fed-batch or continuous culture approach can be beneficial.
Issue 2: Formation of High Boiling Point Byproducts in Acrolein-based Synthesis
Symptom Possible Cause Troubleshooting Steps
Presence of significant high boiling point impurities, such as 3,3'-oxybis-1-propanol, during product distillation.Side reactions during hydration: These byproducts are primarily formed during the hydration of acrolein.[6]Optimize the hydration conditions as described in the FAQ section (control acrolein concentration, use appropriate catalysts).
A process has been developed to treat the distillation fraction containing 3,3'-oxybis-1-propanol with an acid solid catalyst to convert it back to 1,3-propanediol, which can then be recycled into the purification stream.[6]

Quantitative Data Summary

Table 1: Byproduct Formation in Microbial Fermentation of Glycerol

MicroorganismKey ByproductsTypical Yields/ConcentrationsReference
Klebsiella pneumoniaeEthanol, Lactic acid, Succinic acid, 2,3-butanediol, Acetic acidAcetic acid: ~7.0 g/L, Formate: ~3.7 g/L[12]
Engineered E. coliPyruvate, Acetate-[1]
Clostridium butyricumButyric acid, Acetic acid-[13]
Saccharomyces cerevisiae-42.3 wt% 1,3-PDO yield with 93.6 wt% glycerol conversion[14]

Table 2: Yields in Chemical Synthesis of 1,3-Propanediol

Synthesis RouteKey ParametersReported YieldReference
Acrolein Hydration & HydrogenationAcrolein conversion: 51%, HPA selectivity: 85%1,3-PDO yield (from HPA): 99.8%[6]
Acrolein Hydration & Hydrogenation-Overall yield: ~45%[9]
Catalytic Glycerol HydrogenolysisPt/WO3/Al2O3 catalyst, 260 °C1,3-PDO yield: ~14%[15]

Experimental Protocols

Protocol 1: Microbial Fermentation of Glycerol to 1,3-Propanediol using Klebsiella pneumoniae

This protocol is a generalized representation based on common practices in the literature.

  • Inoculum Preparation:

    • Culture Klebsiella pneumoniae in a suitable growth medium containing glycerol as a carbon source.

    • Incubate at 37°C for a specified period (e.g., 12-24 hours) to obtain a sufficient cell density for inoculation.

  • Fermentation:

    • Prepare the fermentation medium containing glycerol (e.g., 40 g/L), a nitrogen source, salts, and trace elements in a bioreactor.

    • Inoculate the bioreactor with the prepared culture (e.g., 5-10% v/v).

    • Maintain the fermentation temperature at 37°C.[3]

    • Control the pH of the culture at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., 2M NaOH).

    • Maintain anaerobic conditions by sparging with an inert gas like nitrogen.

    • Monitor cell growth (e.g., by measuring optical density at 600 nm) and concentrations of glycerol, 1,3-PDO, and major byproducts using techniques like HPLC.

  • Downstream Processing:

    • Remove microbial cells from the fermentation broth by centrifugation or microfiltration.

    • Separate and purify 1,3-PDO from the supernatant using methods such as evaporation, electrodialysis for desalination, and chromatography.[12][16]

Protocol 2: Chemical Synthesis of 1,3-Propanediol via Acrolein Hydration and Hydrogenation

This protocol is a generalized representation based on common practices in the literature.[6][9]

  • Hydration of Acrolein:

    • In a suitable reactor, prepare an aqueous solution containing a weakly acidic catalyst.

    • Add acrolein to the reactor, maintaining a concentration of approximately 20%.[9]

    • Heat the reaction mixture to a controlled temperature (e.g., 45-60°C).

    • Allow the reaction to proceed until a desired conversion of acrolein is achieved.

    • Remove unreacted acrolein from the aqueous solution of 3-hydroxypropionaldehyde (HPA), for example, by vacuum distillation.

  • Hydrogenation of 3-Hydroxypropionaldehyde:

    • Transfer the HPA solution to a hydrogenation autoclave.

    • Add a hydrogenation catalyst, such as Raney nickel.[6]

    • Pressurize the reactor with hydrogen to a specified pressure (e.g., 135 bar).

    • Maintain the reaction temperature at a controlled level (e.g., 60°C).

    • Monitor the reaction until the hydrogenation of HPA to 1,3-PDO is complete.

  • Purification:

    • Separate the 1,3-propanediol from the catalyst and reaction mixture by distillation.

Visualizations

Microbial_Glycerol_Fermentation Glycerol Glycerol Oxidative_Pathway Oxidative Pathway Glycerol->Oxidative_Pathway Reductive_Pathway Reductive Pathway Glycerol->Reductive_Pathway Pyruvate Pyruvate Oxidative_Pathway->Pyruvate HPA 3-Hydroxypropionaldehyde (3-HPA) Reductive_Pathway->HPA Byproducts Byproducts (Ethanol, Acetic Acid, Lactic Acid, etc.) Pyruvate->Byproducts PDO 1,3-Propanediol HPA->PDO

Caption: Metabolic pathways for microbial conversion of glycerol to 1,3-propanediol.

Chemical_Synthesis_Acrolein Acrolein Acrolein Hydration Hydration (Weakly Acidic Catalyst) Acrolein->Hydration HPA 3-Hydroxypropionaldehyde (3-HPA) Hydration->HPA Side_Reactions Side Reactions Hydration->Side_Reactions Hydrogenation Catalytic Hydrogenation (e.g., Raney Nickel) HPA->Hydrogenation PDO 1,3-Propanediol Hydrogenation->PDO Byproducts Byproducts (e.g., 3,3'-oxybis-1-propanol) Side_Reactions->Byproducts Troubleshooting_Workflow Start Low 1,3-PDO Yield or High Impurity Levels Identify_Route Identify Synthesis Route Start->Identify_Route Microbial Microbial Fermentation Identify_Route->Microbial Microbial Chemical Chemical Synthesis Identify_Route->Chemical Chemical Analyze_Byproducts_Microbial Analyze Byproducts (e.g., Organic Acids, 2,3-BD) Microbial->Analyze_Byproducts_Microbial Analyze_Byproducts_Chemical Analyze Byproducts (e.g., High Boilers) Chemical->Analyze_Byproducts_Chemical Optimize_pH Optimize pH Control Analyze_Byproducts_Microbial->Optimize_pH Optimize_Glycerol_Feed Optimize Glycerol Feed Analyze_Byproducts_Microbial->Optimize_Glycerol_Feed Optimize_Hydration Optimize Hydration Conditions (Concentration, Catalyst) Analyze_Byproducts_Chemical->Optimize_Hydration End Improved Yield and Purity Optimize_pH->End Optimize_Glycerol_Feed->End Optimize_Hydration->End

References

Technical Support Center: Synthesis of (R)-(+)-1-Phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-(+)-1-Phenyl-1,3-propanediol synthesis.

I. Synthesis Overview & Key Challenges

The primary route to obtaining enantiomerically pure this compound involves a two-step process:

  • Synthesis of the precursor: 3-hydroxy-1-phenyl-1-propanone.

  • Asymmetric reduction of the ketone functionality of the precursor to yield the desired (R)-alcohol.

The main challenge lies in achieving high yield and high enantiomeric excess (e.e.) during the asymmetric reduction step. This guide will focus on two of the most effective methods for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and Asymmetric Transfer Hydrogenation (ATH) .

II. Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-1-phenyl-1-propanone (Precursor)

The precursor is commonly synthesized via a Mannich-type reaction followed by hydrolysis.

Materials:

  • Acetophenone

  • Formaldehyde (as paraformaldehyde)

  • Dimethylamine hydrochloride

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Mannich Reaction:

    • In a round-bottom flask, combine acetophenone, paraformaldehyde, and dimethylamine hydrochloride in ethanol.

    • Reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the Mannich base hydrochloride.

    • Collect the solid by filtration and wash with cold ethanol.

  • Hydrolysis of the Mannich Base:

    • Dissolve the isolated Mannich base hydrochloride in water and basify with a NaOH solution until the pH is >10.

    • The free Mannich base will precipitate or can be extracted with diethyl ether.

    • Heat the aqueous solution of the free base to induce elimination of dimethylamine, or treat the ethereal solution with a mild acid to facilitate the formation of the desired product upon workup.

    • The resulting 3-hydroxy-1-phenyl-1-propanone can be purified by column chromatography or distillation under reduced pressure.

Protocol 2: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction

Materials:

  • 3-hydroxy-1-phenyl-1-propanone

  • (S)-2-Methyl-CBS-oxazaborolidine (or other appropriate (S)-CBS catalyst)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl, 1M solution)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous THF.

  • Cool the solution to -20 °C to 0 °C.

  • Slowly add the borane reagent (BMS or BH₃·THF, 0.6-1.0 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • In a separate flask, dissolve 3-hydroxy-1-phenyl-1-propanone in anhydrous THF.

  • Slowly add the ketone solution to the pre-formed catalyst-borane complex at the same temperature.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Add 1M HCl and stir for 30 minutes.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 3: Asymmetric Transfer Hydrogenation (ATH)

Materials:

  • 3-hydroxy-1-phenyl-1-propanone

  • A chiral ruthenium catalyst, e.g., (S,S)-TsDPEN-Ru(II)-arene complex

  • Formic acid/triethylamine azeotrope (5:2 mixture) or 2-propanol with a base (e.g., KOH)

  • An appropriate solvent (e.g., dichloromethane, 2-propanol)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve 3-hydroxy-1-phenyl-1-propanone and the chiral ruthenium catalyst (0.5-2 mol%) in the chosen solvent.

  • Add the hydrogen source (formic acid/triethylamine azeotrope or 2-propanol and base).

  • Stir the reaction mixture at the recommended temperature (often room temperature to 40 °C) until completion (monitor by TLC).

  • Upon completion, quench the reaction by adding water or a saturated NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Data Presentation

The following tables summarize typical yields and enantiomeric excesses for the asymmetric reduction of aryl ketones, which are representative of the expected outcomes for 3-hydroxy-1-phenyl-1-propanone.

MethodCatalystReducing AgentTypical Yield (%)Typical e.e. (%)
CBS Reduction (S)-Me-CBS-oxazaborolidineBorane-DMS85-95>95
ATH (S,S)-TsDPEN-Ru(II)HCOOH/NEt₃90-9892-99

Note: Yields and e.e. are highly dependent on substrate, reaction conditions, and purity of reagents.

IV. Troubleshooting Guides & FAQs

A. Synthesis of 3-hydroxy-1-phenyl-1-propanone

Q1: The yield of my Mannich base is low. What could be the problem?

  • A1: Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reflux time.

  • A2: Impure reagents: Use high-purity acetophenone, paraformaldehyde, and dimethylamine hydrochloride. The quality of paraformaldehyde can vary.

  • A3: Incorrect stoichiometry: Ensure the molar ratios of the reactants are correct as per the established protocol.

Q2: I am getting multiple products during the hydrolysis of the Mannich base.

  • A1: Side reactions: Overly harsh hydrolysis conditions (e.g., high temperature or strong base concentration) can lead to side reactions. Try using milder conditions.

  • A2: Incomplete elimination: Ensure the elimination of dimethylamine is complete. This can sometimes be facilitated by adjusting the pH and temperature.

B. Corey-Bakshi-Shibata (CBS) Reduction

Q1: My enantiomeric excess (e.e.) is low.

  • A1: Presence of water: The CBS reduction is highly sensitive to moisture.[1] Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.

  • A2: Impure borane source: Commercially available borane solutions can contain borohydride species which lead to non-selective reduction.[2] Use a freshly opened bottle of a high-purity borane reagent.

  • A3: Incorrect temperature: Enantioselectivity is temperature-dependent. Running the reaction at a lower temperature can often improve the e.e.[2]

  • A4: Catalyst degradation: The CBS catalyst can degrade over time. Use a fresh or properly stored catalyst.

Q2: The reaction is slow or does not go to completion.

  • A1: Catalyst loading: The catalyst loading might be too low. While it is a catalytic reaction, a certain minimum amount is necessary for a practical reaction rate. Try increasing the catalyst loading slightly (e.g., from 5 mol% to 10 mol%).

  • A2: Inactive catalyst: The catalyst may have been deactivated by exposure to air or moisture.

  • A3: Chelation of the catalyst: The hydroxyl group on the substrate could potentially interact with the borane or the catalyst, inhibiting the reaction. While CBS reductions are generally tolerant of heteroatoms, this is a possibility.[1] A potential solution is to protect the hydroxyl group before the reduction, though this adds extra steps to the synthesis.

Q3: I am observing side products.

  • A1: Hydroboration: If the substrate has other reducible functional groups (e.g., alkenes), hydroboration can be a side reaction.[1]

  • A2: Over-reduction: While less common for this specific transformation, prolonged reaction times or excess borane could potentially lead to further reduction of the aromatic ring under harsh conditions.

C. Asymmetric Transfer Hydrogenation (ATH)

Q1: My yield is low and the reaction is sluggish.

  • A1: Catalyst deactivation: The catalyst can be sensitive to impurities in the substrate or solvent. Ensure high-purity materials are used. Some catalysts are also sensitive to air and should be handled under an inert atmosphere.

  • A2: Incorrect hydrogen source/base combination: The choice of hydrogen donor and base is crucial. For ruthenium-based catalysts, formic acid/triethylamine or isopropanol/KOH are common, but the optimal system can be substrate-dependent.

  • A3: Product inhibition: In some cases, the alcohol product or the co-product (e.g., acetone from 2-propanol) can inhibit the catalyst.

Q2: The enantioselectivity is not as high as expected.

  • A1: Catalyst choice: The chiral ligand on the metal center is the primary determinant of enantioselectivity. A different ligand may be required for optimal results with this specific substrate.

  • A2: Reaction temperature: As with the CBS reduction, temperature can influence the e.e. Experiment with slightly higher or lower temperatures.

  • A3: Base concentration: In systems using a base like KOH, the concentration can affect the enantioselectivity. Optimization of the base amount may be necessary.

Q3: I am getting a racemic mixture.

  • A1: Inactive or wrong catalyst: Ensure you are using the correct, enantiomerically pure catalyst. If the catalyst has decomposed, no asymmetric induction will occur.

  • A2: Racemization: While unlikely for the product alcohol under typical ATH conditions, ensure the workup procedure is not exposing the product to harsh acidic or basic conditions that could potentially cause racemization.

V. Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_reduction Asymmetric Reduction acetophenone Acetophenone mannich_reaction Mannich Reaction acetophenone->mannich_reaction formaldehyde Formaldehyde formaldehyde->mannich_reaction amine_hcl Dimethylamine HCl amine_hcl->mannich_reaction hydrolysis Hydrolysis mannich_reaction->hydrolysis precursor 3-hydroxy-1-phenyl-1-propanone hydrolysis->precursor cbs CBS Reduction precursor->cbs ath Asymmetric Transfer Hydrogenation precursor->ath final_product This compound cbs->final_product ath->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Enantioselectivity

low_ee_troubleshooting cluster_cbs CBS Reduction Issues cluster_ath ATH Issues start Low Enantiomeric Excess (e.e.) water Check for Moisture (Anhydrous Conditions?) start->water Using CBS? catalyst_ath Verify Catalyst and Ligand Integrity start->catalyst_ath Using ATH? borane_purity Verify Borane Purity water->borane_purity temp_cbs Optimize Temperature (Try Lower Temp) borane_purity->temp_cbs catalyst_cbs Check Catalyst Activity/ Purity temp_cbs->catalyst_cbs temp_ath Optimize Temperature catalyst_ath->temp_ath base_ath Optimize Base Concentration temp_ath->base_ath solvent_ath Check Solvent Effects base_ath->solvent_ath

Caption: Troubleshooting guide for low enantioselectivity in asymmetric reduction.

References

Technical Support Center: Removal of (R)-(+)-1-Phenyl-1,3-propanediol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of the (R)-(+)-1-Phenyl-1,3-propanediol chiral auxiliary. This auxiliary is typically used to form a chiral acetal or ketal, enabling diastereoselective reactions at a prochiral center. The final, critical step is the efficient cleavage of this auxiliary to yield the desired enantiomerically enriched product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the this compound auxiliary?

The most common methods for cleaving the acetal or ketal formed with this auxiliary are:

  • Acid-Catalyzed Hydrolysis: This is the standard method to regenerate the parent carbonyl compound (aldehyde or ketone). The reaction is an equilibrium, so it is typically driven to completion by using an excess of water in the presence of an acid catalyst.[1][2][3]

  • Reductive Cleavage: This method does not regenerate the carbonyl but instead produces a protected hydroxyl group. Reagents like diisobutylaluminum hydride (DIBAL-H) can be used for this transformation.[4][5] The selectivity of the cleavage can sometimes be influenced by the stereochemistry of the acetal.[5]

  • Transacetalization: This involves transferring the acetal to a more volatile carbonyl compound, like acetone, under neutral or mildly acidic conditions, often catalyzed by a Lewis acid.[6] This is a gentle method suitable for sensitive substrates.

Q2: How can I recover the this compound auxiliary after cleavage?

After the cleavage reaction, the chiral auxiliary, this compound, is released into the reaction mixture. As a diol, it is relatively polar and can typically be separated from the less polar product through standard purification techniques. Following an aqueous workup, the auxiliary can be recovered from either the aqueous or organic layer (depending on the solvent system and pH) and purified by column chromatography or crystallization. The ability to recycle the often-expensive chiral auxiliary is a significant advantage of this methodology.[7]

Q3: My product is prone to racemization. How can I minimize this during auxiliary removal?

Preserving the stereochemical integrity of your product is crucial.[8] If the newly formed stereocenter is adjacent to a carbonyl group, the α-proton may be acidic and prone to epimerization under harsh basic or acidic conditions. To minimize racemization:

  • Use Mild Conditions: Opt for the mildest possible cleavage conditions. This may involve using weaker acids for hydrolysis or performing the reaction at lower temperatures (e.g., 0 °C or -78 °C).[8]

  • Buffered Workup: During the workup procedure, use buffered aqueous solutions, such as saturated ammonium chloride, instead of strong acids or bases to neutralize the reaction.[8]

  • Careful Purification: Silica gel chromatography can sometimes be sufficiently acidic to cause racemization of sensitive products.[8] In such cases, the silica gel can be neutralized by running a solvent system containing a small amount of a base like triethylamine.[8]

Q4: I am observing a low yield of my desired product. What are the common causes and solutions?

Low yields can arise from several factors, depending on the cleavage method used.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[9] If starting material remains, consider extending the reaction time, slightly increasing the temperature, or adding more reagent.[8] For acid-catalyzed hydrolysis, ensure a sufficient excess of water is present to drive the equilibrium.[3]

  • Product Degradation: The product itself might be unstable under the reaction conditions.[9] If you suspect degradation (e.g., observing multiple spots on TLC), consider switching to a milder cleavage method or performing the reaction at a lower temperature.

  • Steric Hindrance: Highly substituted substrates may react more slowly due to steric hindrance, preventing the reagent from accessing the acetal.[8] In these cases, longer reaction times or higher temperatures may be necessary.

Troubleshooting Guides

Problem 1: Incomplete Hydrolysis of the Chiral Acetal

Possible Cause Troubleshooting & Optimization
Insufficient Acid Catalyst Increase the loading of the acid catalyst (e.g., PTSA, HCl, TFA). Ensure the catalyst is not degraded.
Equilibrium Not Shifted Acetal hydrolysis is a reversible reaction.[1] Ensure a large excess of water is used to drive the reaction towards the products. Using a co-solvent system like THF/water or acetone/water can help with solubility while maintaining a high water concentration.[3]
Low Reaction Temperature For sterically hindered or electron-deficient substrates, the reaction rate may be slow. Consider gradually increasing the reaction temperature while monitoring for any product degradation.
Substrate Insolubility Ensure the substrate is fully dissolved in the reaction solvent. If necessary, switch to a different co-solvent system that can better solubilize the starting material.

Problem 2: Low Yield or Side Products in Reductive Cleavage

Possible Cause Troubleshooting & Optimization
Incorrect Stoichiometry of Reducing Agent Ensure the correct amount of the hydride reagent (e.g., DIBAL-H) is used. Titrate the reagent before use if its activity is uncertain.
Over-reduction Other functional groups in the molecule might be sensitive to the reducing agent. Perform the reaction at low temperatures (e.g., -78 °C) and monitor carefully by TLC to avoid over-reduction. Quench the reaction as soon as the starting material is consumed.
Undesired Regioselectivity The reductive cleavage of cyclic acetals can sometimes yield a mixture of regioisomers.[5] The selectivity can be dependent on the specific substrate and the reducing agent used. It may be necessary to screen different hydride reagents to optimize selectivity.

Data Presentation

Table 1: Comparison of Common Cleavage Methods

MethodReagentsTypical ConditionsProductAdvantagesDisadvantages
Acidic Hydrolysis H₃O⁺ (e.g., HCl, H₂SO₄, TFA, PTSA) in Water/Co-solventRT to refluxAldehyde or KetoneHigh yielding, common procedure, regenerates carbonyl.[1]May not be suitable for acid-sensitive substrates. Risk of epimerization.[8]
Reductive Cleavage DIBAL-H, NaBH₃CN/TMSCl-78 °C to RTProtected AlcoholMild conditions, useful when carbonyl is not the desired product.[5]Does not yield the carbonyl, may have regioselectivity issues.[5]
Transacetalization Acetone, In(OTf)₃ or other Lewis AcidRoom TemperatureAldehyde or KetoneVery mild, neutral conditions, good for sensitive molecules.[6]May require specific catalysts, equilibrium driven by excess acetone.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

  • Dissolution: Dissolve the chiral acetal substrate (1.0 equiv) in a suitable organic solvent such as tetrahydrofuran (THF) or acetone.

  • Acidification: Add an aqueous solution of a strong acid (e.g., 1-3M HCl) or a catalytic amount of a solid acid like p-toluenesulfonic acid (PTSA). Ensure a significant excess of water is present relative to the substrate.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C). Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-12 hours).

  • Workup: Quench the reaction by neutralizing the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product and the recovered chiral auxiliary by silica gel column chromatography.

Protocol 2: General Procedure for Reductive Cleavage with DIBAL-H

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral acetal substrate (1.0 equiv) and dissolve it in a dry, aprotic solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of diisobutylaluminum hydride (DIBAL-H, 1.1-1.5 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC. The reaction time can vary from 1 to 6 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extraction: Separate the layers and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the desired product and the recovered auxiliary by flash column chromatography.

Visualizations

G Workflow: Choosing a Cleavage Method start Start: Chiral Acetal Substrate q1 Is the target product the parent aldehyde/ketone? start->q1 q2 Is the substrate sensitive to strong acid? q1->q2  Yes m3 Use Reductive Cleavage (e.g., DIBAL-H) q1->m3  No m1 Use Acid-Catalyzed Hydrolysis q2->m1  No m2 Use Transacetalization (e.g., In(OTf)3, acetone) q2->m2  Yes end Purify Product and Recover Auxiliary m1->end m2->end m3->end

Caption: Decision tree for selecting an appropriate cleavage method.

G Troubleshooting: Low Product Yield in Hydrolysis start Low Yield Observed q1 Is starting material (SM) still present (TLC)? start->q1 s1 Incomplete Reaction q1->s1  Yes q2 Are there multiple new spots on TLC? q1->q2  No a1 Increase reaction time or temperature moderately s1->a1 a2 Increase concentration of acid catalyst and/or water s1->a2 end Re-run and Monitor a1->end a2->end s2 Product Degradation q2->s2  Yes q2->end  No (Consider workup/purification losses) a3 Lower reaction temperature s2->a3 a4 Use milder acid or switch to transacetalization s2->a4 a3->end a4->end

Caption: A workflow diagram for troubleshooting low product yield.

References

Technical Support Center: Synthesis of (R)-(+)-1-Phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(+)-1-Phenyl-1,3-propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

The most prevalent method for synthesizing this compound is the enantioselective reduction of a prochiral ketone, specifically 3-hydroxy-1-phenylpropan-1-one. This transformation can be achieved through chemical or enzymatic methods.

  • Chemical Synthesis: This typically involves the use of chiral reducing agents or catalysts. A common approach is the asymmetric transfer hydrogenation of 3-hydroxy-1-phenylpropan-1-one using a chiral catalyst.

  • Enzymatic Synthesis: Biocatalysis using specific enzymes, such as dehydrogenases/reductases from various microorganisms, can offer high enantioselectivity for the reduction of the ketone precursor.[1]

Q2: What are the potential impurities I should be aware of during the synthesis?

Several impurities can arise depending on the synthetic route and reaction conditions. These can be broadly categorized as starting material-related, intermediate-related, and side-product-related.

Common Impurities in this compound Synthesis:

Impurity NameChemical StructurePotential Origin
3-Hydroxy-1-phenylpropan-1-onePh-CO-CH₂-CH₂-OHUnreacted starting material.
(S)-(-)-1-Phenyl-1,3-propanediol(S)-Ph-CH(OH)-CH₂-CH₂-OHIncomplete enantioselectivity of the reduction.
PropiophenonePh-CO-CH₂-CH₃A potential byproduct in similar reductions, possibly from over-reduction or side reactions of the starting material.[2]
Benzyl alcoholPh-CH₂-OHA potential byproduct in similar reductions.[2]
BenzaldehydePh-CHOPossible degradation product or impurity in the starting material.

Q3: How can I determine the purity and enantiomeric excess (ee) of my product?

Several analytical techniques can be employed to assess the purity and enantiomeric excess of this compound.

Analytical Methods for Quality Control:

Analytical TechniquePurposeKey Parameters
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (ee).Chiral stationary phase (e.g., polysaccharide-based columns). The two enantiomers will have different retention times.[3]
Gas Chromatography (GC-FID/GC-MS) Determination of chemical purity and identification of volatile impurities.A capillary column suitable for polar compounds (e.g., HP-INNOWAX).[4] GC-MS can help in identifying unknown impurities by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment. The use of chiral shift reagents can also allow for the determination of enantiomeric excess.[3]¹H and ¹³C NMR spectra will confirm the chemical structure. Purity can be estimated by integrating signals relative to a known internal standard.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)

Possible Causes:

  • Suboptimal Catalyst or Reagent: The chiral catalyst or reagent may not be active enough or may have degraded.

  • Incorrect Reaction Temperature: Temperature can significantly influence the enantioselectivity of the reaction.

  • Presence of Impurities: Impurities in the starting material or solvent can interfere with the chiral catalyst.

  • Incorrect Stoichiometry: The ratio of substrate to catalyst/reagent is crucial for optimal performance.

Troubleshooting Steps:

  • Verify Catalyst/Reagent Quality: Use a fresh batch of the chiral catalyst or reagent and ensure it has been stored under the recommended conditions.

  • Optimize Reaction Temperature: Experiment with a range of temperatures. Often, lower temperatures lead to higher enantioselectivity.

  • Purify Starting Materials: Purify the 3-hydroxy-1-phenylpropan-1-one and solvents before use.

  • Adjust Stoichiometry: Carefully control the stoichiometry of the reactants.

Problem 2: Low Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Product Degradation: The product might be unstable under the reaction or work-up conditions.

  • Inefficient Purification: Significant loss of product during the purification steps.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use TLC or GC to monitor the reaction until the starting material is consumed.

  • Optimize Reaction Time and Temperature: Adjust the reaction time and temperature to maximize conversion without degrading the product.

  • Modify Work-up Procedure: Ensure the work-up conditions are mild and avoid extreme pH values.

  • Optimize Purification Method: For purification, consider column chromatography with an appropriate solvent system or recrystallization.

Problem 3: Presence of Unexpected Impurities

Possible Causes:

  • Side Reactions: Undesired side reactions may be occurring under the chosen reaction conditions.

  • Contaminated Reagents or Solvents: Impurities in the chemicals used can lead to the formation of byproducts.

Troubleshooting Steps:

  • Identify the Impurity: Use techniques like GC-MS or LC-MS to identify the structure of the unexpected impurity.

  • Review Reaction Mechanism: Once the impurity is identified, review the reaction mechanism to understand how it might have formed.

  • Adjust Reaction Conditions: Modify the reaction conditions (e.g., temperature, solvent, catalyst) to suppress the side reaction.

  • Use High-Purity Reagents: Ensure that all reagents and solvents are of high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Asymmetric Transfer Hydrogenation

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-1-phenylpropan-1-one (1 equivalent) in an appropriate solvent (e.g., isopropanol).

  • Catalyst Addition: Add the chiral catalyst (e.g., a ruthenium-based catalyst with a chiral ligand, typically 0.1-1 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Analyze the purified product for chemical purity by GC and for enantiomeric excess by chiral HPLC.

Visualizations

Synthesis_Pathway cluster_impurities Potential Impurities 3-Hydroxy-1-phenylpropan-1-one 3-Hydroxy-1-phenylpropan-1-one This compound This compound 3-Hydroxy-1-phenylpropan-1-one->this compound Asymmetric Reduction (Chiral Catalyst or Enzyme) Unreacted Starting Material Unreacted Starting Material 3-Hydroxy-1-phenylpropan-1-one->Unreacted Starting Material Side Products Side Products 3-Hydroxy-1-phenylpropan-1-one->Side Products (S)-(-)-1-Phenyl-1,3-propanediol (S)-(-)-1-Phenyl-1,3-propanediol This compound->(S)-(-)-1-Phenyl-1,3-propanediol Purified Product Purified Product This compound->Purified Product Purification (Chromatography, Recrystallization)

Caption: Synthetic pathway for this compound and potential impurities.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution Low ee Low ee Catalyst/Reagent Catalyst/Reagent Low ee->Catalyst/Reagent Reaction Conditions Reaction Conditions Low ee->Reaction Conditions Starting Material Starting Material Low ee->Starting Material Low Yield Low Yield Low Yield->Reaction Conditions Work-up/Purification Work-up/Purification Low Yield->Work-up/Purification Impurities Impurities Impurities->Reaction Conditions Impurities->Starting Material Optimize Catalyst/Reagent Optimize Catalyst/Reagent Catalyst/Reagent->Optimize Catalyst/Reagent Optimize Temp/Time Optimize Temp/Time Reaction Conditions->Optimize Temp/Time Purify Starting Material Purify Starting Material Starting Material->Purify Starting Material Modify Work-up/Purification Modify Work-up/Purification Work-up/Purification->Modify Work-up/Purification

Caption: Troubleshooting workflow for common synthesis issues.

References

Troubleshooting low enantiomeric excess in asymmetric reductions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Reductions

Welcome to the technical support center for asymmetric reductions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their reactions for high enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low enantiomeric excess (e.e.) in an asymmetric reduction?

Low enantiomeric excess is a common issue that can often be traced back to several key factors. The most frequent culprits include:

  • Catalyst Quality and Activity: The chiral catalyst is the heart of the reaction. Issues with its purity, age, or handling can lead to poor performance. For instance, some catalysts, like isolated CBS (Corey-Bakshi-Shibata) catalysts, can age during storage, leading to low reproducibility.[1] Similarly, Noyori-type Ru-BINAP catalysts require proper preparation and handling to maintain their activity.[2]

  • Substrate Purity: Impurities in the starting material (the prochiral ketone or other substrate) can interfere with the catalyst, leading to side reactions or inhibition, which dramatically lowers enantioselectivity.

  • Reaction Conditions: Parameters such as temperature, solvent, concentration, and hydrogen pressure are critical. Even small deviations from the optimal conditions can have a significant impact on the e.e.[3]

  • Background (Non-Catalyzed) Reaction: If the reducing agent (e.g., borane) can reduce the substrate without the catalyst, this non-selective "background" reaction will produce a racemic mixture, lowering the overall e.e.[1][4] This is a particular concern for highly reactive substrates like trifluoromethyl ketones.[1]

  • Moisture and Air: Many asymmetric reduction catalysts and reagents are sensitive to air and moisture. Contamination can deactivate the catalyst. For example, the presence of water has been shown to have a significant effect on enantiomeric excesses in CBS reductions.[5]

Q2: How does temperature affect enantioselectivity?

The effect of temperature is one of the most critical parameters to control. Generally, lowering the reaction temperature increases enantioselectivity because the energy difference between the diastereomeric transition states is more pronounced.[3] However, this is not a universal rule and can be substrate- and catalyst-dependent.

  • Increased Selectivity: For many reactions, such as the reduction of α,β-enones with an in-situ generated oxazaborolidine catalyst, lowering the temperature from 0°C to -40°C was found to increase the e.e. from 73% to 84%.[1]

  • Decreased Selectivity: In some cases, lower temperatures can lead to a decrease in enantioselectivity.[1] This might be due to changes in the rate-determining step or the catalyst's aggregation state.

  • Optimal Temperature: There is often an optimal temperature for a given reaction. For the α,β-enone reduction mentioned above, further decreasing the temperature to -60°C caused the e.e. to drop back down to 63%.[1]

It is crucial to screen a range of temperatures to find the optimum for a specific substrate-catalyst system.

Q3: My catalyst is old. How can I check if it's still active and effective?

Using an aged or improperly stored catalyst is a common reason for low reproducibility.[1]

Recommended Protocol: Small-Scale Test Reaction

The most reliable way to verify catalyst performance is to run a small-scale test reaction with a known, well-behaved substrate (a "standard") for which you have reference data for expected yield and e.e.

  • Select a Standard Substrate: Choose a simple ketone, like acetophenone, that is known to work well with your catalyst system.

  • Use Standard Conditions: Run the reaction under the exact conditions (solvent, temperature, catalyst loading, pressure) reported in a reliable literature procedure.

  • Analyze Results: Compare the yield and e.e. you obtain with the expected literature values.

  • Interpretation:

    • If you achieve the expected high e.e., your catalyst is likely active. The problem with your main reaction lies elsewhere (e.g., substrate purity, conditions).

    • If you observe low yield or low e.e., your catalyst has likely degraded or been deactivated. It should be replaced or repurified.

Troubleshooting Guide: Step-by-Step Problem Solving

Problem: My enantiomeric excess is consistently low (<80% e.e.).

Low e.e. suggests a systematic issue with the reaction setup or components. Follow this workflow to diagnose the problem.

G start Low e.e. Observed sub_purity Step 1: Verify Substrate Purity start->sub_purity purify Action: Purify substrate (e.g., chromatography, distillation) sub_purity->purify How? cat_activity Step 2: Check Catalyst Activity test_rxn Action: Run standard test reaction cat_activity->test_rxn How? conditions Step 3: Optimize Reaction Conditions screen Action: Screen parameters (Temp, Solvent, Conc.) conditions->screen How? result_purify Re-run reaction. Is e.e. high? purify->result_purify result_cat Is standard e.e. high? test_rxn->result_cat result_screen Did e.e. improve? screen->result_screen result_purify->cat_activity No success Problem Solved result_purify->success Yes result_cat->conditions Yes fail_cat Replace Catalyst result_cat->fail_cat No result_screen->success Yes fail_final Consider alternative catalyst or method result_screen->fail_final No fail_cat->cat_activity Re-evaluate after replacement G start Standard Optimization Failed substrate_interaction Hypothesis: Poor Substrate-Catalyst Fit start->substrate_interaction ligand_mod Strategy 1: Modify Catalyst Ligand substrate_interaction->ligand_mod method_change Strategy 2: Change Reduction Method substrate_interaction->method_change enzyme Consider Biocatalysis (e.g., KREDs) method_change->enzyme new_catalyst Screen Different Catalysts (e.g., Noyori, CBS, Organocatalyst) method_change->new_catalyst

References

Technical Support Center: Enhancing Catalytic Activity in Reactions with (R)-(+)-1-Phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing catalytic activity in reactions involving (R)-(+)-1-Phenyl-1,3-propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric catalysis?

A1: this compound is a valuable chiral building block primarily used in two ways in asymmetric catalysis. Firstly, it can be used as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Secondly, it serves as a precursor for the synthesis of more complex chiral ligands, such as phosphine-oxazoline or N,N'-dioxide ligands, which can then be used in a variety of metal-catalyzed asymmetric reactions.

Q2: How can I synthesize chiral ligands from this compound?

A2: Chiral ligands can be synthesized from this compound through a variety of synthetic routes. A common approach involves the conversion of the diol into a cyclic acetal, followed by functionalization to introduce coordinating atoms like nitrogen or phosphorus. For instance, reaction with an amino alcohol can lead to the formation of chiral oxazoline ligands, which are effective in many catalytic asymmetric reactions.

Q3: I am observing low enantiomeric excess (ee) in my reaction using a catalyst derived from this compound. What are the common causes?

A3: Low enantiomeric excess can arise from several factors. Key areas to investigate include:

  • Purity of the Chiral Diol: Ensure the starting this compound is of high enantiomeric purity.

  • Catalyst/Ligand Integrity: The chiral ligand derived from the diol may have degraded or racemized during synthesis or reaction.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst-substrate complex and, therefore, the stereochemical outcome. A solvent screen is often beneficial.[1][2]

  • Catalyst Loading: Insufficient catalyst loading might lead to a non-selective background reaction.[1]

Q4: Can impurities in my starting materials affect the catalytic activity?

A4: Absolutely. Impurities in substrates, reagents, or solvents can act as poisons to the catalyst, leading to deactivation and reduced efficiency.[1][2] Water is a common impurity that can hydrolyze sensitive catalysts or interfere with the reaction mechanism. Using freshly distilled or appropriately dried solvents and purified starting materials is crucial for optimal results.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity when using a this compound derivative as a chiral auxiliary.
Potential CauseTroubleshooting Action
Incorrect Lewis Acid The choice and stoichiometry of the Lewis acid can significantly impact the facial selectivity of the reaction. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and optimize their equivalents.
Suboptimal Temperature The reaction may not be at the optimal temperature to maximize the energy difference between the transition states leading to the different diastereomers. Experiment with a range of temperatures, often lower temperatures favor higher selectivity.[1]
Steric Hindrance The substrate may have steric features that clash with the chiral auxiliary, preventing the favored approach of the reagent. Consider modifying the substrate or the auxiliary if possible.
Solvent Choice The solvent can influence the conformation of the substrate-auxiliary complex. Test a variety of solvents with different polarities.[1][2]
Issue 2: Poor Yield in a Catalytic Reaction.
Potential CauseTroubleshooting Action
Catalyst Deactivation The catalyst may be sensitive to air, moisture, or impurities.[1][2] Ensure all manipulations are performed under an inert atmosphere and with anhydrous solvents. Consider if any functional groups on the substrate could be poisoning the catalyst.
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress by TLC or GC/LC-MS and consider extending the reaction time if necessary.
Substrate Solubility Poor solubility of the substrate can lead to low reaction rates.[2] Try a different solvent or a co-solvent system to improve solubility.
Product Degradation The product may be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a modified work-up procedure.

Data Presentation

Table 1: Asymmetric Reduction of Chiral Keto Alcohols to 1,3-Diols [3]

This table exemplifies the data that should be collected when optimizing the synthesis of chiral diols. Although not directly using this compound as a reactant, the parameters are highly relevant for characterizing similar asymmetric transformations.

EntryProductRYield (%)adr (anti:syn)bee (%)b
15a Phenyl95>99:1>99
25b 4-ClC₆H₄93>99:1>99
35c 4-BrC₆H₄90>99:1>99
45d 4-FC₆H₄94>99:1>99
55e 4-NO₂C₆H₄88>99:1>99
65f 4-CNC₆H₄91>99:1>99
75g 4-CH₃OC₆H₄9298:296
85h 2-FC₆H₄8988:12>99

a Isolated yield of products. b Determined by HPLC analysis using a chiral column.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a β-Hydroxy Ketone to a Chiral 1,3-Diol[3]

This protocol provides a general method for the synthesis of chiral 1,3-diols, a reaction type for which this compound is a representative product.

  • Preparation: To a solution of 1 M CBS catalyst (0.1 mmol, 0.1 mL) in toluene, add 1.5 mmol of 2 M BH₃·SMe₂ in toluene at 0 °C under a nitrogen atmosphere.

  • Reaction: To the cooled solution, add 1 mmol of the β-hydroxy ketone dissolved in 5 mL of dry toluene.

  • Monitoring: Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral 1,3-diol.

  • Analysis: Determine the yield and enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: General Procedure for Diels-Alder Reaction using a Chiral Acrylate Ester Derived from a Chiral Auxiliary

This protocol outlines a general procedure for a Diels-Alder reaction, a common application for chiral auxiliaries derived from chiral diols.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral acrylate ester (1.0 equiv) in anhydrous dichloromethane.

  • Reaction Setup: Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid (e.g., Et₂AlCl, 1.1 equiv) dropwise. Stir the mixture for 15 minutes.

  • Diene Addition: Add the diene (e.g., cyclopentadiene, 2.0 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the same temperature for the specified time (typically several hours), monitoring by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography to isolate the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantiomeric Excess (ee) Observed check_purity Check Purity of Chiral Auxiliary and Substrate start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed purify Purify Starting Materials check_purity->purify Impurity Detected solvent_screen Perform Solvent Screen optimize_temp->solvent_screen No Improvement lower_temp Lower Temperature Incrementally optimize_temp->lower_temp Temperature Sensitive catalyst_check Verify Catalyst/Ligand Integrity and Loading solvent_screen->catalyst_check No Improvement test_solvents Test Solvents of Varying Polarity solvent_screen->test_solvents Solvent Dependent resynthesize_catalyst Resynthesize/Purchase New Catalyst/Ligand catalyst_check->resynthesize_catalyst Degradation Suspected end_node High ee Achieved purify->end_node lower_temp->end_node test_solvents->end_node resynthesize_catalyst->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental_Workflow start Start: Asymmetric Reaction Setup prepare_reagents Prepare Anhydrous Solvents and Purified Reagents start->prepare_reagents catalyst_prep Prepare/Activate Chiral Catalyst or Auxiliary prepare_reagents->catalyst_prep reaction_setup Set up Reaction Under Inert Atmosphere catalyst_prep->reaction_setup add_reagents Add Substrate and Reagents at Controlled Temperature reaction_setup->add_reagents monitor_reaction Monitor Reaction Progress (TLC, GC, etc.) add_reagents->monitor_reaction workup Reaction Work-up and Quenching monitor_reaction->workup Reaction Complete purification Purification of Crude Product (Chromatography) workup->purification analysis Analysis of Product (Yield, dr, ee) purification->analysis finish End: Characterized Chiral Product analysis->finish

Caption: General experimental workflow for asymmetric catalysis.

References

Technical Support Center: Solvent Effects on Chiral Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the stereoselectivity of chiral diol synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of chiral diols, with a focus on how solvent choice can be both the problem and the solution.

Q1: Why is the enantiomeric excess (ee) of my chiral diol lower than expected?

A1: Low enantiomeric excess is a common issue that can often be traced back to the reaction conditions. Several factors, particularly the solvent system, can significantly influence chiral induction.

Possible Causes and Solutions:

  • Sub-optimal Solvent System: The choice of solvent is critical and can dramatically impact enantioselectivity.[1] For instance, in Sharpless asymmetric dihydroxylation, a mixture of t-BuOH and water is standard, but the ratio and even the inclusion of other co-solvents can be key.[1] In other reactions, like asymmetric ring opening/cross metathesis, solvents like CH₂Cl₂ have been observed to slightly diminish enantioselectivity compared to others like THF.[2]

    • Solution: Screen a variety of solvents or solvent mixtures. Consider factors like polarity, protic/aprotic nature, and the solvent's ability to form hydrogen bonds.[3][4]

  • Incorrect Reaction Temperature: Enantioselectivity is often highly temperature-dependent.

    • Solution: Lowering the reaction temperature frequently leads to an increase in enantiomeric excess. It is advisable to experiment with a range of temperatures to find the optimal conditions for your specific substrate.[1]

  • Impure Substrate: Impurities in the starting alkene or other reactants can interfere with the chiral catalyst, leading to a reduction in enantioselectivity.[1][5]

    • Solution: Purify the substrate thoroughly before use, for example, by column chromatography or distillation.[1]

  • Secondary Catalytic Cycle: In some reactions, like the Sharpless dihydroxylation, a secondary, less selective catalytic cycle can occur, which lowers the overall ee.[6]

    • Solution: This secondary pathway can often be suppressed by using a higher molar concentration of the chiral ligand.[6]

dot

G start Problem: Low Enantiomeric Excess (ee) cause1 Sub-optimal Solvent System? start->cause1 Check cause2 Incorrect Temperature? start->cause2 Check cause3 Substrate Impurity? start->cause3 Check cause4 Secondary Reaction Pathway? start->cause4 Check sol1 Screen Different Solvents (e.g., t-BuOH/H₂O, THF) cause1->sol1 Solution sol2 Optimize Temperature (Often Lower is Better) cause2->sol2 Solution sol3 Purify Substrate (Chromatography, Distillation) cause3->sol3 Solution sol4 Increase Ligand Concentration cause4->sol4 Solution

Caption: Troubleshooting workflow for low enantiomeric excess (ee).

Q2: The yield of my chiral diol synthesis is consistently poor. What should I investigate?

A2: Poor yields can stem from incomplete reactions, product degradation, or inefficient purification. The solvent plays a role in each of these areas.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction's progress using TLC or GC. If it is incomplete, consider extending the reaction time.[5] The solvent can also affect reaction rates; methanesulfonamide, for example, can act as a general acid catalyst in Sharpless dihydroxylations, accelerating the hydrolysis step for certain substrates.[7][8]

  • Sub-optimal Stoichiometry or Reagent Decomposition: Incorrect reagent ratios or degraded reagents will naturally lead to lower yields.

    • Solution: Carefully verify the stoichiometry of all reactants and catalysts.[1] Ensure that sensitive reagents, such as the K₃Fe(CN)₆ in an AD-mix, are fresh and have been stored correctly.[1]

  • Product Degradation During Workup: Diols can be sensitive to acidic or basic conditions, which might be present during the workup procedure.[1][5]

    • Solution: Ensure the workup protocol is suitable for your product. If necessary, use a buffered or neutral workup to prevent degradation.[1]

  • Inefficient Purification: Chiral diols are often polar, which can make them challenging to purify via standard silica gel column chromatography.[1]

    • Solution: If you observe co-elution with byproducts, try modifying the mobile phase by adjusting solvent polarity or adding a modifier.[1] For highly polar products, a more polar eluent system is required.[1]

Q3: My diastereoselectivity (dr) is poor or the opposite of what I expected. How can solvent choice influence this?

A3: Diastereoselectivity is governed by the relative energies of the transition states leading to the different diastereomers. Solvents can influence these energies through differential solvation.

Possible Causes and Solutions:

  • Solvent-Transition State Interactions: The solvent can stabilize one transition state over another. Polar aprotic solvents might favor one reaction pathway, while polar protic solvents could favor another.[9] For example, in aldol reactions, ethereal solvents can promote C-alkylation through aggregation, while polar aprotic solvents favor O-alkylation.[9]

    • Solution: A systematic screening of solvents with different properties (e.g., polarity, hydrogen-bonding capability) is the most effective way to optimize diastereoselectivity.[3] In some cases, a mixture of a polar aprotic solvent (like DMSO) and a polar protic solvent (like water) can provide optimal results.[10]

  • Solute-Solvent Clustering: Research has shown that the reacting species may not be solvated uniformly, but rather exist as distinct solute-solvent clusters. An equilibrium between different clusters, each leading to a different stereoisomer, can be influenced by the solvent composition and temperature.[11]

    • Solution: Experiment with solvent mixtures and conduct temperature-dependence studies to understand the thermodynamic and kinetic factors at play.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral diols?

A1: Prominent methods include:

  • Sharpless Asymmetric Dihydroxylation (AD): This is a widely used method for the enantioselective synthesis of vicinal diols from alkenes using a catalytic amount of osmium tetroxide and a chiral ligand derived from cinchona alkaloids.[5][6][12]

  • Asymmetric Aldol Reactions: The stereoselective aldol reaction between an aldehyde and a ketone, often using a chiral catalyst, can produce chiral β-hydroxy ketones, which are then reduced to yield 1,3-diols.[10][13]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of diols, leaving behind the unreacted, enantioenriched diol.[1]

  • Anti-Dihydroxylation: This pathway involves the acid-catalyzed ring-opening of an epoxide, which results in the formation of a trans-diol.[14][15]

Q2: What is the standard solvent system for Sharpless Asymmetric Dihydroxylation and why?

A2: The most common solvent system for the Sharpless AD reaction is a 1:1 mixture of tert-butanol and water.[1] This biphasic system is crucial for the reaction's success. The organic solvent (t-BuOH) dissolves the alkene substrate, while the aqueous phase dissolves the inorganic oxidant (e.g., K₃Fe(CN)₆) and base. The chiral ligand and osmium catalyst operate at the interface of these two phases. The reaction is typically buffered to maintain a slightly basic pH, as this accelerates the reaction rate.[16]

Q3: Can additives in the solvent affect the reaction?

A3: Yes, additives can have a significant effect. In Sharpless AD, methanesulfonamide (CH₃SO₂NH₂) is often used as an additive.[6] It can accelerate the hydrolysis of the intermediate osmate ester, which is a key step in the catalytic cycle.[6][7] For some substrates, particularly conjugated aromatic olefins, it acts as a general acid catalyst.[7][8] The polarity of the intermediate osmate ester influences how significant the accelerating effect of methanesulfonamide is.[7][8]

Data on Solvent Effects

The following tables summarize quantitative data from studies investigating the effect of solvents on stereoselectivity.

Table 1: Solvent Effect on an Asymmetric Aldol Reaction [10]

This table shows the results of the reaction between cyclohexanone and 4-nitrobenzaldehyde using a proline-derived organocatalyst.

EntrySolvent (v/v)Yield (%)dr (anti:syn)ee (%) (anti)
1Methanol8580:2075
2Ethanol7075:2568
3Water3560:4050
4Hexane1550:50-
5Toluene2555:4530
6Acetonitrile4065:3555
7THF3868:3258
8DMSO8890:1082
9DMSO/H₂O (9:1)9091:984
10DMSO/H₂O (8:2) 92 91:9 85

As demonstrated, a mixture of DMSO and water provided the best results in terms of yield, diastereoselectivity, and enantioselectivity for this specific reaction.[10]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of Styrene

This protocol is a representative example for the synthesis of a chiral diol using a commercially available AD-mix.

Materials:

  • AD-mix-β (contains (DHQD)₂-PHAL ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O)

  • Styrene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g of AD-mix-β and 0.095 g of methanesulfonamide in a 1:1 mixture of t-BuOH and water (50 mL).

  • Cooling: Cool the resulting slurry to 0°C in an ice bath with vigorous stirring.

  • Substrate Addition: Add 0.52 g (5 mmol) of styrene to the cold slurry.

  • Reaction Monitoring: Continue stirring vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete when the initial yellow-green color of the mixture turns to a persistent orange. This may take 6-24 hours depending on the substrate.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.

  • Extraction: Add ethyl acetate (30 mL) to the reaction mixture. If two clear layers do not form, add a small amount of water. Separate the organic layer.

  • Aqueous Layer Wash: Wash the aqueous layer with ethyl acetate (2 x 20 mL).

  • Organic Layer Wash: Combine the organic layers and wash with 2M NaOH, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (R)-1-phenyl-1,2-ethanediol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

dot

G A 1. Reaction Setup - Dissolve AD-mix-β & CH₃SO₂NH₂ - Solvent: t-BuOH/H₂O (1:1) B 2. Cool to 0°C - Use ice bath A->B C 3. Add Alkene Substrate - e.g., Styrene B->C D 4. Stir Vigorously at 0°C - Monitor by TLC C->D E 5. Quench Reaction - Add Na₂SO₃ D->E F 6. Workup & Extraction - Ethyl Acetate / H₂O E->F G 7. Purification - Column Chromatography F->G H 8. Analysis - Determine ee by Chiral HPLC G->H

Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of 1-phenyl-1,3-propanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective analysis of chiral compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological effects.[1][2] 1-phenyl-1,3-propanediol is a valuable chiral building block in organic synthesis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for the separation and quantification of enantiomers.[3] This guide provides a comparative overview of different chiral HPLC methodologies for the analysis of 1-phenyl-1,3-propanediol enantiomers, supported by representative experimental data and detailed protocols.

Comparison of Suitable Chiral Stationary Phases (CSPs)

The selection of an appropriate Chiral Stationary Phase is the most crucial step in developing a chiral separation method. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] Polysaccharide-based and Pirkle-type columns are highly versatile and often successful in resolving chiral alcohols like 1-phenyl-1,3-propanediol.

CSP TypeCommon Brand ExamplesPrinciple of SeparationTypical Mobile Phase
Polysaccharide-Based Chiralpak® AD-H, Chiralcel® OD-HBased on cellulose or amylose derivatives coated or immobilized on a silica support. Chiral recognition occurs through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2]Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/Water with buffers.[4]
Pirkle-Type (Brush-Type) Whelk-O® 1, PhenylglycineBased on a small chiral molecule (the selector) covalently bonded to the silica support.[5] These phases work on a principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are classified as π-electron acceptor or π-electron donor phases.[2][5]Normal Phase: Hexane/Isopropanol, often with a polar modifier like Dichloroethane or Ethanol.[1]
Protein-Based CHIRALPAK® AGP, CHIRALPAK® CBHUtilizes immobilized proteins like α1-acid glycoprotein (AGP) or cellobiohydrolase (CBH) as the chiral selector.[6] Separation is based on complex stereoselective interactions (hydrophobic and polar) between the analyte and the protein's chiral binding sites.Reversed Phase: Aqueous buffers (e.g., phosphate or acetate) with organic modifiers like isopropanol or acetonitrile.[1][6]

Performance Comparison of Chromatographic Methods

The choice of mobile phase and chromatographic mode (Normal Phase vs. Reversed Phase) significantly impacts separation efficiency.[7][8] Normal phase chromatography, using non-polar solvents like hexane mixed with an alcohol, is often the first choice for separating polar analytes like diols on polysaccharide or Pirkle-type CSPs.

Below is a table summarizing representative, illustrative data for the separation of 1-phenyl-1,3-propanediol enantiomers under different conditions.

ParameterMethod A (Normal Phase)Method B (Reversed Phase)
Chiral Stationary Phase Chiralpak® AD-H (Amylose-based), 250 x 4.6 mm, 5 µmCHIRALPAK® AGP (Protein-based), 100 x 4.0 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)10 mM Ammonium Acetate Buffer (pH 5.8) / Isopropanol (95:5, v/v)[6]
Flow Rate 1.0 mL/min0.9 mL/min[6]
Temperature 25°C25°C
Detection UV at 210 nmUV at 210 nm
Retention Time (R-enantiomer) 10.5 min8.2 min
Retention Time (S-enantiomer) 12.8 min9.9 min
Resolution (Rs) > 2.0> 1.8

Experimental Workflow

The general workflow for chiral HPLC analysis involves several key stages, from initial sample preparation to final data interpretation and reporting.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve racemate in mobile phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Filter and degas solvents) SystemEquil HPLC System Equilibration (Pump mobile phase through column) MobilePhasePrep->SystemEquil SystemEquil->Injection Separation Chromatographic Separation (On Chiral Stationary Phase) Injection->Separation Detection Detection (e.g., UV Detector) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Resolution (Rs) & Enantiomeric Excess (% ee) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Chiral HPLC Analysis.

Detailed Experimental Protocols

This section provides a detailed methodology for the chiral separation using the Normal Phase method (Method A) described above.

1. Materials and Reagents

  • Racemic 1-phenyl-1,3-propanediol standard

  • HPLC-grade n-Hexane[9]

  • HPLC-grade Isopropanol (IPA)[9]

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Waters Millennium[1]).

3. Mobile Phase Preparation

  • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.

  • For 1 liter of mobile phase, carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.

  • Filter the mixture through a 0.45 µm membrane filter to remove particulate matter.[9]

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum degassing to prevent bubble formation in the pump and detector.[9]

4. Sample Preparation

  • Prepare a stock solution of racemic 1-phenyl-1,3-propanediol at a concentration of 1.0 mg/mL in the mobile phase.

  • Prepare a working standard for injection by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

5. Chromatographic Conditions

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Run Time: Approximately 20 minutes

6. System Equilibration and Analysis

  • Install the chiral column in the column oven.

  • Purge the pump with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the entire system for at least 30-60 minutes, or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution (0.1 mg/mL).

  • Record the chromatogram.

7. Data Analysis

  • Identify and integrate the two peaks corresponding to the (R)- and (S)-enantiomers.

  • Calculate the resolution factor (Rs) between the two enantiomeric peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base. A resolution of Rs > 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (% ee) if analyzing an enantiomerically enriched sample.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Featuring (R)-(+)-1-Phenyl-1,3-propanediol and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. An ideal auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the product. This guide provides an objective comparison of the performance of (R)-(+)-1-Phenyl-1,3-propanediol and several widely used chiral auxiliaries, supported by experimental data.

Therefore, this guide will focus on a detailed comparison of well-established and extensively documented chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Pseudoephedrine-based auxiliaries. These will serve as a benchmark for evaluating the potential of new candidates like this compound.

Performance Comparison of Common Chiral Auxiliaries

The efficacy of a chiral auxiliary is typically evaluated by its performance in key asymmetric reactions such as aldol additions, alkylations, and Diels-Alder reactions. The following tables summarize representative data for these transformations.

Asymmetric Aldol Reactions

The aldol reaction is a powerful C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety. The choice of chiral auxiliary is crucial in controlling the diastereoselectivity (syn vs. anti) and enantioselectivity of the product.

Chiral AuxiliarySubstrateAldehydeDiastereoselectivity (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) N-Propionyl imideIsobutyraldehyde>99:180-95
Oppolzer's Camphorsultam N-Propionyl sultamBenzaldehyde98:285
(1S,2S)-Pseudoephedrine N-Propionyl amideBenzaldehyde95:588
Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds.

Chiral AuxiliarySubstrateElectrophileDiastereoselectivityYield (%)
(4S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) N-Propionyl imideBenzyl bromide>99:190-95
Oppolzer's Camphorsultam N-Propionyl sultamMethyl iodide98:292
(1S,2S)-Pseudoephedrine N-Propionyl amideBenzyl bromide>99:191
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.

Chiral AuxiliaryDienophileDieneendo:exo RatioDiastereomeric Excess (de)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) N-Acryloyl imideCyclopentadiene95:5>98%85
Oppolzer's Camphorsultam N-Acryloyl sultamCyclopentadiene91:9>98%90

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each of the benchmark auxiliaries.

Evans' Oxazolidinone: Asymmetric Aldol Reaction
  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • Aldol Reaction: The N-propionyl imide (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) is added, followed by triethylamine (1.2 eq). The mixture is stirred for 30 minutes, after which isobutyraldehyde (1.2 eq) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer and the product is extracted.

  • Cleavage of the Auxiliary: The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy acid is isolated from the aqueous layer after acidification.

Oppolzer's Camphorsultam: Asymmetric Alkylation
  • Acylation of the Auxiliary: To a solution of the camphorsultam (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq). The mixture is stirred for 30 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction is stirred at room temperature for 2 hours, then quenched with saturated aqueous ammonium chloride and the product extracted.

  • Alkylation: The N-propionyl sultam (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added, and the solution is stirred for 30 minutes. Methyl iodide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted.

  • Cleavage of the Auxiliary: The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature. The chiral auxiliary is recovered, and the resulting carboxylic acid is isolated.

Pseudoephedrine: Asymmetric Alkylation
  • Amide Formation: (1S,2S)-(+)-Pseudoephedrine (1.0 eq) is suspended in anhydrous THF, and n-butyllithium (1.05 eq) is added at 0 °C. The mixture is stirred for 15 minutes, and then propionyl chloride (1.1 eq) is added. The reaction is stirred at 0 °C for 30 minutes and then quenched with water.

  • Alkylation: The pseudoephedrine amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.05 eq) is added, and the mixture is stirred for 1 hour. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride.

  • Cleavage of the Auxiliary: The alkylated amide can be cleaved under acidic or basic conditions. For example, refluxing in a mixture of H₂SO₄ and water will yield the corresponding carboxylic acid.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for using a chiral auxiliary in asymmetric synthesis and the logical considerations for selecting a suitable auxiliary.

G cluster_workflow General Workflow of Chiral Auxiliary Mediated Synthesis Prochiral Substrate Prochiral Substrate Attachment of Chiral Auxiliary Attachment of Chiral Auxiliary Prochiral Substrate->Attachment of Chiral Auxiliary 1. Covalent Bonding Diastereoselective Reaction Diastereoselective Reaction Attachment of Chiral Auxiliary->Diastereoselective Reaction 2. Stereocontrol Separation of Diastereomers Separation of Diastereomers Diastereoselective Reaction->Separation of Diastereomers 3. Purification Cleavage of Chiral Auxiliary Cleavage of Chiral Auxiliary Separation of Diastereomers->Cleavage of Chiral Auxiliary 4. Removal Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage of Chiral Auxiliary->Enantiomerically Enriched Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleavage of Chiral Auxiliary->Recovered Chiral Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_selection Logical Flow for Selecting a Chiral Auxiliary Desired Transformation Desired Transformation Choice of Auxiliary Class Choice of Auxiliary Class Desired Transformation->Choice of Auxiliary Class Substrate Scope Substrate Scope Substrate Scope->Choice of Auxiliary Class Required Stereoisomer Required Stereoisomer Choice of Auxiliary Enantiomer Choice of Auxiliary Enantiomer Required Stereoisomer->Choice of Auxiliary Enantiomer Cleavage Conditions Cleavage Conditions Final Auxiliary Selection Final Auxiliary Selection Cleavage Conditions->Final Auxiliary Selection Cost & Availability Cost & Availability Cost & Availability->Final Auxiliary Selection Evaluation of Performance Data Evaluation of Performance Data Choice of Auxiliary Class->Evaluation of Performance Data Literature Search Choice of Auxiliary Enantiomer->Evaluation of Performance Data Evaluation of Performance Data->Final Auxiliary Selection

A Researcher's Guide to the Stereochemical Validation of 1,3-Diols: A Comparative Analysis of X-ray Crystallography and NMR-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of 1,3-diols is a critical step in chemical synthesis and drug design. The spatial arrangement of hydroxyl groups significantly influences a molecule's biological activity and physicochemical properties. This guide provides an objective comparison of the gold-standard technique, single-crystal X-ray crystallography, with powerful NMR-based alternatives for the stereochemical validation of 1,3-diols.

This comprehensive guide presents a quantitative comparison of these methods, detailed experimental protocols, and a logical workflow to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Comparison of Analytical Techniques

The choice of analytical method for stereochemical determination often depends on a balance of factors including the nature of the sample, the required accuracy, and available resources. The following table summarizes key quantitative performance metrics for X-ray crystallography and various NMR-based techniques.

ParameterX-ray CrystallographyModified Mosher's Method (NMR)J-Based Configuration Analysis (NMR)Universal NMR Database
Primary Output 3D electron density map, absolute configurationDetermination of absolute configurationDetermination of relative configurationDetermination of relative configuration
Accuracy Unambiguous and highly accurate for absolute and relative stereochemistry[1][2]High, but can be influenced by conformational flexibility[3][4]High for determining relative stereochemistry in acyclic systems[5][6]High, dependent on the quality and relevance of the database[7][8][9]
Sample Requirement High-quality single crystal (typically >0.1 mm)[10][11]1-10 mg for ¹H NMR analysis of diastereomeric esters[12][13][14][15]1-10 mg for detailed 1D and 2D NMR experiments[12][13][14][15]1-10 mg for ¹H and ¹³C NMR spectra[12][13][14][15]
Analysis Time Days to weeks (including crystallization)[1][16]1-2 days (including derivatization and NMR analysis)[17]Several hours to a day (for NMR data acquisition and analysis)Several hours (for NMR data acquisition and database comparison)
Key Advantage Provides the definitive 3D structure[2][18][19]Does not require crystallization; provides absolute configuration[20][21]No derivatization required; directly analyzes the parent molecule[22][23]No derivatization required; straightforward data comparison[7][8]
Key Limitation Requires a suitable single crystal, which can be a major bottleneck[2][10]Requires chemical derivatization, which may not be straightforward for all substrates; not reliable for acyclic anti-1,3-diols[3][4]Can be complex for conformationally flexible molecules[23]Limited by the availability of a comprehensive and appropriate database[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are step-by-step methodologies for the key experiments discussed.

Single-Crystal X-ray Crystallography

This method provides an unequivocal determination of the absolute and relative stereochemistry of a 1,3-diol, provided a suitable single crystal can be obtained.

Methodology:

  • Crystallization:

    • Dissolve the purified 1,3-diol in a suitable solvent or solvent mixture.

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling to induce crystal growth.

    • The goal is to obtain a single, well-ordered crystal with dimensions typically greater than 0.1 mm in all directions.[10][11]

  • Crystal Mounting and Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.[24]

    • Position the crystal in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[10] Data collection can take from a few hours to a full day.[16]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters.

    • For chiral molecules, the absolute configuration is determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.[1][2]

Modified Mosher's Method for 1,3-Diols

This NMR-based technique is used to determine the absolute configuration of chiral alcohols, including 1,3-diols, by converting them into diastereomeric esters.[3][4][20]

Methodology:

  • Preparation of Mosher Esters:

    • Divide the 1,3-diol sample into two portions.

    • React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP).

    • The reaction creates two diastereomeric di-MTPA esters.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-di-MTPA esters.

    • Assign the proton signals for the substituents around the stereogenic centers of the 1,3-diol moiety in both spectra.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δS - δR.

    • A positive Δδ value for a particular proton indicates that it is located on one side of the MTPA plane, while a negative value indicates its position on the other side.

    • By analyzing the pattern of positive and negative Δδ values, the absolute configuration of the 1,3-diol can be deduced based on the established Mosher's method model.[21] It is important to note that this method is generally reliable for cyclic and acyclic syn-1,3-diols but may not be applicable to acyclic anti-1,3-diols.[3][4]

J-Based Configuration Analysis (JBCA)

JBCA is a powerful NMR technique for determining the relative stereochemistry of acyclic systems, including 1,3-diols, by analyzing scalar coupling constants.[5][6][22]

Methodology:

  • NMR Data Acquisition:

    • Acquire high-resolution 1D ¹H NMR and 2D NMR spectra (e.g., COSY, HSQC, HMBC) of the underivatized 1,3-diol.

    • Carefully measure the homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants between protons and carbons along the backbone of the 1,3-diol.

  • Conformational Analysis:

    • The magnitude of the J-couplings is dependent on the dihedral angle between the coupled nuclei.

    • Analyze the coupling constants to determine the preferred conformation of the molecule. For example, a large ³JHH value (typically 8-10 Hz) suggests an anti-periplanar relationship, while a small value (typically 2-4 Hz) indicates a syn-clinal (gauche) relationship.

  • Stereochemical Assignment:

    • Compare the experimentally determined coupling constants with theoretical values for all possible stereoisomers (syn and anti).

    • The stereoisomer whose predicted coupling constants best match the experimental data is assigned as the correct relative configuration.[22]

Universal NMR Database Method

This method, pioneered by Kishi and colleagues, relies on the comparison of experimental ¹³C NMR chemical shifts of a 1,3-diol with a database of chemical shifts for known stereoisomers.[7][8]

Methodology:

  • NMR Data Acquisition:

    • Acquire a high-quality ¹³C NMR spectrum of the purified 1,3-diol.

    • Accurately determine the chemical shifts of the carbon atoms in the 1,3-diol moiety.

  • Database Comparison:

    • Access a universal NMR database that contains the ¹³C NMR data for a series of reference 1,3-diol stereoisomers.

    • Compare the experimental chemical shifts with the data in the database.

  • Stereochemical Assignment:

    • The relative stereochemistry of the unknown 1,3-diol is assigned based on the best match between its experimental ¹³C NMR data and the database values for a specific stereoisomer.[7]

Logical Workflow for Stereochemical Validation

The selection of a method for stereochemical validation depends on several factors. The following workflow provides a logical approach to this decision-making process.

G Workflow for 1,3-Diol Stereochemistry Validation start Start: Unknown 1,3-Diol Stereochemistry crystal Can a high-quality single crystal be obtained? start->crystal xray Perform Single-Crystal X-ray Crystallography crystal->xray Yes no_crystal No suitable crystal crystal->no_crystal No absolute_config Absolute and Relative Stereochemistry Determined xray->absolute_config nmr_methods Proceed with NMR-Based Methods no_crystal->nmr_methods config_type Is absolute or relative configuration required? nmr_methods->config_type mosher Use Modified Mosher's Method config_type->mosher Absolute relative_methods Select a method for relative configuration config_type->relative_methods Relative mosher_result Absolute Configuration Determined mosher->mosher_result jbca J-Based Configuration Analysis relative_methods->jbca database Universal NMR Database relative_methods->database relative_result Relative Configuration Determined jbca->relative_result database->relative_result

Caption: A decision-making workflow for selecting the appropriate method for 1,3-diol stereochemical validation.

References

A Comparative Guide to Catalysts for Asymmetric Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of chiral vicinal diols is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, natural products, and fine chemicals.[1][2] The choice of catalyst is paramount in achieving high yields and stereoselectivity. This guide provides a comparative analysis of leading catalyst systems for asymmetric diol synthesis, supported by performance data and detailed experimental protocols to aid researchers in catalyst selection and application.

Performance Comparison of Key Catalyst Systems

The efficacy of a catalyst in asymmetric dihydroxylation is measured by its ability to produce the desired diol with high yield and excellent stereocontrol, specifically enantiomeric excess (ee%) and, where applicable, diastereomeric ratio (dr). Below is a summary of the performance of representative catalysts across different classes.

Catalyst SystemLigand/CatalystSubstrate ExampleCo-oxidantYield (%)ee (%)drReference
Sharpless AD (Osmium) (DHQD)₂PHAL (in AD-mix-β)StyreneK₃Fe(CN)₆9899N/A[3][4]
Sharpless AD (Osmium) (DHQ)₂PHAL (in AD-mix-α)trans-StilbeneNMO>95>99N/A[5]
Osmium-Free (Iron) Fe(OTf)₂ / Chiral LigandStyreneH₂O₂~70~85N/A[6]
Organocatalyst (Diol) (S)-BINOLBenzaldehyde / AllylboronateN/A9399N/A[7]
Organocatalyst (Amine) Proline-derived CatalystCyclohexanone / p-nitrobenzaldehydeN/A999897:3[8]
Biocatalyst (Dioxygenase) Rieske Non-heme Iron OxygenaseTolueneO₂/NADHHigh>99N/A[9]

Note: Performance data is representative and can vary significantly with substrate, ligand modification, and reaction conditions.

Catalyst Classes: An Overview

Osmium-Based Catalysts: The Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless AD reaction is the benchmark for the syn-dihydroxylation of alkenes.[10][11] It employs a catalytic amount of osmium tetroxide (OsO₄) with a chiral quinine-derived ligand.[4] Commercially available "AD-mix" reagents, which contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β], a co-oxidant (K₃Fe(CN)₆), and a buffer, have made this reaction highly practical and reliable.[5][10]

  • Strengths: Broad substrate scope, exceptionally high enantioselectivities, predictable stereochemical outcome based on the chosen ligand, and high reliability.[2][11]

  • Weaknesses: Utilizes the highly toxic and expensive osmium tetroxide, necessitating careful handling and limiting its use in some industrial-scale applications.

Osmium-Free Metal Catalysts

In an effort to develop more environmentally benign methods, significant research has focused on replacing osmium with less toxic metals like iron, manganese, and ruthenium.[6][12] These systems often use hydrogen peroxide as a green co-oxidant. While progress has been made, matching the broad applicability and high enantioselectivity of the Sharpless reaction remains a challenge.[12]

  • Strengths: Lower toxicity and cost compared to osmium-based systems.

  • Weaknesses: Generally narrower substrate scope and often lower enantioselectivities than the Sharpless AD.

Organocatalysts

Organocatalysis has emerged as a powerful, metal-free alternative.[13] Chiral diols, such as BINOL, VANOL, and TADDOL derivatives, can catalyze asymmetric reactions by activating substrates through non-covalent interactions like hydrogen bonding.[7][13][14] For instance, chiral diols can be used in asymmetric Petasis reactions or allylborations to generate chiral alcohols and subsequently diols.[13] Other organocatalysts, such as proline derivatives, can facilitate asymmetric aldol reactions to produce chiral keto-alcohols, which can be reduced to form 1,3-diols with high stereopurity.[8]

  • Strengths: Metal-free, low toxicity, readily available, and often insensitive to moisture and air.[13]

  • Weaknesses: Catalyst loading can be higher than in metal-based systems, and the scope may be limited to specific reaction types.

Biocatalysts

Nature's catalysts, enzymes, offer unparalleled selectivity. Rieske non-heme iron oxygenases (ROs) are a class of enzymes capable of catalyzing the stereoselective cis-dihydroxylation of alkenes and arenes in a single step.[9] This biocatalytic approach provides a sustainable route to valuable chiral diols.

  • Strengths: Extremely high enantioselectivity (often >99% ee), operates under mild aqueous conditions, and is environmentally friendly.

  • Weaknesses: Substrate scope can be limited by the enzyme's active site, and enzyme availability or stability can be a concern for large-scale synthesis.

Visualizing the Process

To better understand the practical and logical steps involved in asymmetric diol synthesis, the following diagrams illustrate a typical experimental workflow and a decision-making guide for catalyst selection.

G Experimental Workflow for Asymmetric Dihydroxylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reactants (Alkene, Solvent) setup Combine Reactants & Catalyst at 0°C prep_reagents->setup prep_catalyst Prepare Catalyst System (e.g., AD-mix Solution) prep_catalyst->setup react Stir at RT (Monitor by TLC/LC-MS) setup->react quench Quench Reaction (e.g., Na₂SO₃) react->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify confirm Confirm Structure (NMR, MS) purify->confirm analyze_ee Determine ee% (Chiral HPLC/GC) purify->analyze_ee G Catalyst Selection Guide for Asymmetric Diol Synthesis start Start: Need Chiral Diol q_syn_anti Desired Diastereomer? start->q_syn_anti q_metal Metal Catalyst Tolerable? q_osmium Osmium (toxic) acceptable? q_metal->q_osmium Yes res_organo Use Organocatalyst (e.g., BINOL, Proline) q_metal->res_organo No (Metal-Free) q_syn_anti->q_metal syn-diol res_anti Consider Asymmetric Epoxidation Followed by Ring-Opening q_syn_anti->res_anti anti-diol res_sharpless Use Sharpless AD (High ee%, Broad Scope) q_osmium->res_sharpless Yes res_os_free Use Os-Free Metal Catalyst (e.g., Fe, Mn, Ru) q_osmium->res_os_free No res_biocat Consider Biocatalyst (e.g., Dioxygenase) res_organo->res_biocat or

References

Navigating the Mirror World: A Guide to Chiral GC Separation of 1,3-Diol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative overview of chiral Gas Chromatography (GC) methods for the enantiomeric separation of 1,3-diols, a common structural motif in pharmaceuticals and natural products. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in method selection and implementation.

The separation of enantiomers, non-superimposable mirror-image molecules, poses a significant analytical challenge. In gas chromatography, this is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Cyclodextrin-based CSPs are particularly effective for this purpose. These cyclic oligosaccharides possess a chiral cavity, enabling enantioselective interactions.

Comparative Performance of Chiral GC Columns

The selection of the appropriate chiral column is paramount for successful enantiomeric separation. Below is a comparison of commonly used cyclodextrin-based columns for the separation of 1,3-diol enantiomers. The data highlights the performance of different stationary phases under specific chromatographic conditions.

1,3-DiolChiral Stationary Phase (CSP)Column DimensionsOven Temperature ProgramCarrier Gas (Flow Rate/Pressure)Resolution (Rs)Separation Factor (α)
1,3-Butanediol CP-Cyclodextrin-β-2,3,6-M-1925 m x 0.25 mm, 0.25 µm film80°C (5 min) -> 150°C at 2°C/minH₂ (70 kPa)Not SpecifiedNot Specified
(±)-2,3-Butanediol Rt-βDEXsa30 m x 0.32 mm, 0.25 µm film40°C (1 min) -> 230°C at 2°C/minHydrogen (80 cm/sec)>1.5 (visual)Not Specified

Note: The resolution value (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. An Rs value of 1.5 is considered baseline separation. The separation factor (α) is the ratio of the retention factors of the two enantiomers and must be greater than 1 for any separation to occur. While not always explicitly stated in the source material, a visual inspection of the chromatograms often indicates successful separation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent results. Below are the methodologies for the separations presented in the comparison table.

Method 1: Separation of 1,3-Butanediol on a CP-Cyclodextrin-β-2,3,6-M-19 Column[1]
  • Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19, 25 m x 0.25 mm, 0.25 µm film thickness.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Carrier Gas: Hydrogen at a pressure of 70 kPa (0.7 bar, 10 psi).

  • Injector: Split injector with a split ratio of 100:1, temperature set at 250°C.

  • Oven Temperature Program: Start at 80°C and hold for 5 minutes, then ramp to 150°C at a rate of 2°C/min.

  • Detector: FID at 275°C.

  • Sample: 0.01% solution of 1,3-butanediol in methanol.

Method 2: Separation of (±)-2,3-Butanediol on an Rt-βDEXsa Column[2]
  • Column: Restek Rt-βDEXsa, 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec (set at 40°C).

  • Injector: Split injector, temperature and split ratio not specified.

  • Oven Temperature Program: Start at 40°C and hold for 1 minute, then ramp to 230°C at a rate of 2°C/min.

  • Detector: FID at 220°C.

  • Sample: A mixture containing (±)-2,3-butanediol.

The Role of Derivatization

For diols that exhibit poor volatility or peak shape, derivatization can be a crucial pre-analytical step.[1][2] This process involves chemically modifying the analyte to improve its chromatographic properties. Common derivatization techniques for hydroxyl groups in diols include:

  • Silylation: This is a common and effective method where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[1] This increases volatility and thermal stability.[2]

  • Acylation: This involves the introduction of an acyl group.

While the presented methods successfully separated underivatized diols, derivatization should be considered if chromatographic performance is suboptimal.

Workflow for Chiral GC Analysis of 1,3-Diols

The following diagram illustrates the logical workflow for the chiral GC analysis of 1,3-diol enantiomers, from initial sample assessment to final data interpretation.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1,3-Diol Sample Assess Assess Volatility & Peak Shape Sample->Assess Derivatize Derivatization (e.g., Silylation) Assess->Derivatize If needed GC_Analysis Chiral GC Separation (e.g., Cyclodextrin Column) Assess->GC_Analysis If not needed Assess->GC_Analysis Derivatize->GC_Analysis Detector Detection (FID) GC_Analysis->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation (Rs, α, Enantiomeric Excess) Integration->Report

Caption: Workflow for Chiral GC Analysis of 1,3-Diols.

Concluding Remarks

The successful chiral separation of 1,3-diol enantiomers by gas chromatography is highly dependent on the selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions. Cyclodextrin-based columns have demonstrated their utility in this application. For challenging separations, derivatization offers a viable strategy to improve analyte volatility and chromatographic behavior. The methods and data presented in this guide provide a solid foundation for researchers to develop and implement robust and reliable chiral GC methods for the analysis of 1,3-diols.

References

A Comparative Guide to the Synthesis of Chiral Diols: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral diols are invaluable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of complex, stereochemically defined molecules. The precise spatial arrangement of their hydroxyl groups is critical for biological activity, making their enantioselective synthesis a topic of paramount importance. This guide provides an objective comparison of two prominent strategies for producing chiral diols: enzymatic and chemical synthesis, focusing on the production of the versatile synthon, (2R,3R)-2,3-butanediol.

Performance Comparison: (2R,3R)-2,3-Butanediol Synthesis

The following table summarizes key performance indicators for the enzymatic synthesis of (2R,3R)-2,3-butanediol via engineered Escherichia coli and its chemical synthesis through the Sharpless asymmetric dihydroxylation of trans-2-butene.

MetricEnzymatic Synthesis (Engineered E. coli)Chemical Synthesis (Sharpless Asymmetric Dihydroxylation)
Starting Material Glucosetrans-2-Butene
Key Catalyst Secondary Alcohol Dehydrogenase (sADH)Osmium Tetroxide (OsO₄) with Chiral Ligand ((DHQD)₂PHAL in AD-mix-β)
Yield 0.31 g/g glucose (62% of theoretical maximum)~80-95%
Enantiomeric Excess (e.e.) >99%>99%
Reaction Conditions Aqueous medium, near-neutral pH, ambient temperature and pressureOrganic/aqueous biphasic system, often requires low temperatures (0 °C)
Reagent Toxicity Generally low, uses biological catalysts and mediaHigh (Osmium tetroxide is highly toxic and volatile)
Waste Generation Primarily biomass and aqueous mediaOrganic solvents and heavy metal waste

Experimental Protocols

Enzymatic Synthesis of (2R,3R)-2,3-Butanediol via Engineered E. coli

This protocol outlines the production of (2R,3R)-2,3-butanediol using a metabolically engineered strain of E. coli. The strain is engineered to express a stereospecific secondary alcohol dehydrogenase (sADH) that reduces acetoin to the desired diol enantiomer.

1. Strain Cultivation:

  • A seed culture of the engineered E. coli strain is grown overnight in a rich medium (e.g., LB broth) containing appropriate antibiotics for plasmid maintenance.

  • The seed culture is then used to inoculate a larger volume of defined fermentation medium containing glucose as the primary carbon source, along with essential salts and nutrients.

2. Fermentation:

  • The fermentation is carried out in a bioreactor with controlled pH, temperature, and aeration.

  • A fed-batch strategy may be employed to maintain a constant glucose concentration and avoid substrate inhibition.

  • The expression of the sADH is induced at an appropriate cell density by adding an inducer (e.g., IPTG) to the culture medium.

3. Product Isolation and Purification:

  • After the fermentation is complete, the cells are separated from the culture broth by centrifugation.

  • The supernatant, containing the secreted (2R,3R)-2,3-butanediol, is collected.

  • The diol can be purified from the broth using methods such as solvent extraction or distillation.

4. Analysis:

  • The concentration of (2R,3R)-2,3-butanediol is determined by high-performance liquid chromatography (HPLC).

  • The enantiomeric excess is determined by chiral gas chromatography (GC) or HPLC after derivatization.[1][2][3]

Chemical Synthesis of (2R,3R)-2,3-Butanediol via Sharpless Asymmetric Dihydroxylation

This protocol describes the synthesis of (2R,3R)-2,3-butanediol from trans-2-butene using the Sharpless asymmetric dihydroxylation reaction with AD-mix-β.[4][5]

1. Reaction Setup:

  • A commercially available mixture, AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃), is dissolved in a tert-butanol/water (1:1) solvent system at room temperature.[4]

  • The mixture is cooled to 0 °C in an ice bath.

2. Dihydroxylation:

  • trans-2-Butene is bubbled through the cooled reaction mixture with vigorous stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

3. Quenching and Product Isolation:

  • The reaction is quenched by the addition of a solid sulfite salt (e.g., Na₂SO₃).

  • The mixture is stirred for an additional hour.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

4. Purification and Analysis:

  • The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude diol.

  • The product is purified by column chromatography or distillation.

  • The yield is determined gravimetrically, and the enantiomeric excess is measured by chiral HPLC or by NMR analysis of a Mosher ester derivative.[6][7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows for both the enzymatic and chemical synthesis of (2R,3R)-2,3-butanediol.

enzymatic_synthesis_workflow cluster_cell Engineered E. coli Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Acetoin Acetoin Acetolactate->Acetoin Acetolactate Decarboxylase Butanediol (2R,3R)-2,3-Butanediol Acetoin->Butanediol Secondary Alcohol Dehydrogenase (sADH) Extracellular Fermentation Broth Butanediol->Extracellular Secretion

Caption: Enzymatic synthesis of (2R,3R)-2,3-butanediol in engineered E. coli.

chemical_synthesis_workflow cluster_reaction Sharpless Asymmetric Dihydroxylation Start trans-2-Butene Reagents AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) in t-BuOH/H₂O, 0 °C Reaction Dihydroxylation Reaction Reagents->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product (2R,3R)-2,3-Butanediol Purification->Product

Caption: Workflow for the chemical synthesis of (2R,3R)-2,3-butanediol.

Concluding Remarks

Both enzymatic and chemical methods offer highly effective routes to enantiomerically pure chiral diols. The choice between these approaches will depend on the specific requirements of the synthesis.

Enzymatic synthesis excels in its environmental compatibility, operating under mild conditions with low toxicity reagents.[8] The high selectivity of enzymes often leads to products with excellent enantiomeric purity.[1][2] However, the development of a robust and high-titer fermentation process can be time-consuming and requires expertise in metabolic engineering and bioprocess optimization.

Chemical synthesis , particularly well-established methods like the Sharpless asymmetric dihydroxylation, provides a more direct and often faster route to the desired product with predictable outcomes and high enantioselectivities.[6][7] The primary drawbacks are the use of hazardous and toxic reagents, such as osmium tetroxide, and the generation of chemical waste that requires careful handling and disposal.

For large-scale, sustainable production, enzymatic routes are increasingly favored. For laboratory-scale synthesis and rapid access to a variety of chiral diols, chemical methods remain highly valuable tools in the synthetic chemist's arsenal.

References

A Comparative Guide to Spectroscopic Techniques for Confirming the Absolute Configuration of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute configuration of chiral molecules is a critical step in modern chemistry, particularly in the pharmaceutical industry where the therapeutic activity of a drug can be confined to a single enantiomer. This guide provides an objective comparison of three powerful spectroscopic techniques for confirming the absolute configuration of chiral alcohols: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, with a focus on the widely used Mosher's method. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance Comparison

The choice of a spectroscopic method for determining the absolute configuration of a chiral alcohol depends on several factors, including the nature of the analyte, sample availability, and the desired level of structural detail. The following tables summarize the key quantitative performance metrics for VCD, ECD, and NMR with chiral derivatizing agents.

Table 1: General Comparison of Spectroscopic Techniques

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Principle Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[3][4]
Sample Requirement 1-10 mg, recoverable.[1]Microgram to milligram scale, depending on the chromophore's strength.1-5 mg per diastereomer, recoverable.
Analysis Time Several hours (instrument time and computation).Minutes to hours (instrument time and computation).4-6 hours of active effort over 1-2 days for derivatization and NMR analysis.[4][5]
Applicability Broadly applicable to chiral molecules, no chromophore needed.[1]Requires a UV-Vis active chromophore near the stereocenter.Applicable to alcohols and amines that can be derivatized.
Data Interpretation Comparison of experimental spectrum with quantum chemical calculations.[6]Comparison of experimental spectrum with quantum chemical calculations or empirical rules (e.g., exciton chirality).Analysis of the differences in chemical shifts (Δδ) between the two diastereomers.[3]

Table 2: Performance Data for the Determination of the Absolute Configuration of 1-Phenylethanol

TechniqueKey Experimental ParameterObservation for (S)-1-PhenylethanolReference
VCD VCD spectrum in CS₂ solutionNegative Cotton effect around 1080 cm⁻¹ and positive Cotton effect around 1110 cm⁻¹ successfully reproduced by calculations for the S-configuration.[7][8][7][8]
ECD ECD spectrum in methanolTypically weak Cotton effects for the underivatized alcohol. Derivatization is often necessary to apply the exciton chirality method.General knowledge
NMR (Mosher's Method) Δδ (δS - δR) values for protons of the MTPA estersProtons of the phenyl group of 1-phenylethanol show negative Δδ values, while the methyl protons show a positive Δδ value, consistent with the S-configuration.General principle of Mosher's method

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data for absolute configuration determination.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of a chiral alcohol by comparing its experimental VCD spectrum with that predicted by quantum chemical calculations.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the chiral alcohol in a suitable deuterated solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of approximately 0.1 M.[1] The solvent should be transparent in the infrared region of interest.

    • Use a sample cell with BaF₂ or CaF₂ windows and a path length of 50-100 µm.[9]

  • VCD Spectrum Measurement:

    • Acquire the VCD and infrared (IR) spectra simultaneously using a VCD spectrometer.

    • Collect a sufficient number of scans (typically several thousand over a period of hours) to achieve an adequate signal-to-noise ratio.[9]

    • Record the VCD spectrum of the pure solvent for baseline correction.

  • Quantum Chemical Calculations:

    • Perform a conformational search of the chiral alcohol using molecular mechanics or other suitable methods to identify all low-energy conformers.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[1]

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Data Analysis and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is S.[6]

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To determine the absolute configuration of a chiral alcohol, often after derivatization to introduce suitable chromophores, by applying the exciton chirality method or by comparison with calculated spectra.

Methodology:

  • Sample Preparation (with Derivatization for Exciton Chirality):

    • For alcohols lacking a strong chromophore, derivatization with a chromophoric group (e.g., p-bromobenzoate) is necessary. React the chiral alcohol with two different chromophoric acyl chlorides to form a bis-chromophoric derivative.

    • Dissolve a microgram to milligram amount of the derivatized or underivatized alcohol in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • ECD Spectrum Measurement:

    • Record the ECD spectrum using a CD spectrometer in the appropriate UV-Vis wavelength range.

    • The concentration should be adjusted to keep the absorbance below 1.0.

  • Data Analysis and Assignment (Exciton Chirality Method):

    • Identify the "couplet" in the ECD spectrum, which consists of two adjacent Cotton effects of opposite sign.

    • A positive exciton couplet (positive Cotton effect at longer wavelength followed by a negative one at shorter wavelength) indicates a right-handed screw-sense (positive dihedral angle) between the electric transition dipole moments of the two chromophores.

    • Correlate the observed screw-sense with the absolute configuration of the chiral alcohol based on the known conformation of the derivative.

  • Data Analysis and Assignment (Quantum Chemical Calculations):

    • Similar to VCD, perform a conformational analysis and calculate the ECD spectrum using Time-Dependent DFT (TD-DFT).

    • Compare the experimental and calculated spectra to assign the absolute configuration.

NMR Spectroscopy (Mosher's Method)

Objective: To determine the absolute configuration of a secondary chiral alcohol by analyzing the ¹H NMR chemical shift differences of its diastereomeric esters formed with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3][4]

Methodology:

  • Preparation of (R)- and (S)-MTPA Esters:

    • In two separate, dry NMR tubes, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • To one tube, add ~1.2 equivalents of (R)-MTPA chloride, and to the other, add ~1.2 equivalents of (S)-MTPA chloride.

    • Add a small amount of anhydrous pyridine to each tube to catalyze the reaction and neutralize the HCl byproduct.

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Spectrum Acquisition:

    • Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

    • Carefully assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC) for complex molecules.

  • Data Analysis and Assignment:

    • For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[3]

    • Based on the established conformational model of Mosher's esters, protons on one side of the plane defined by the C-O-C=O bond of the ester will have positive Δδ values, while protons on the other side will have negative Δδ values.

    • By assigning the positions of the substituents relative to this plane, the absolute configuration of the alcohol can be determined.

Visualization of Experimental Workflows

NMR_Workflow cluster_prep Preparation cluster_nmr NMR Analysis cluster_data Data Processing ester_R Prepare (R)-MTPA Ester nmr_R Acquire ¹H NMR of (R)-ester ester_R->nmr_R ester_S Prepare (S)-MTPA Ester nmr_S Acquire ¹H NMR of (S)-ester ester_S->nmr_S assign_R Assign Signals nmr_R->assign_R assign_S Assign Signals nmr_S->assign_S calc_delta Calculate Δδ = δS - δR assign_R->calc_delta assign_S->calc_delta analyze_delta Analyze Δδ values calc_delta->analyze_delta assignment Absolute Configuration Assignment analyze_delta->assignment caption NMR (Mosher's Method) Workflow

Conclusion

The determination of the absolute configuration of chiral alcohols is a multifaceted challenge that can be addressed by several powerful spectroscopic techniques. VCD offers a nearly universal approach, applicable to a wide range of molecules without the need for chromophores, but requires significant computational resources. ECD is a highly sensitive technique but is generally limited to molecules possessing a UV-Vis chromophore or those that can be derivatized to include one. NMR spectroscopy with chiral derivatizing agents, such as Mosher's method, provides a robust and widely accessible method that relies on the straightforward analysis of chemical shift differences.

The choice of the optimal technique will depend on the specific characteristics of the chiral alcohol under investigation, the available instrumentation, and the desired level of confidence in the assignment. For complex molecules, a combination of two or more of these techniques can provide complementary information and lead to a more definitive assignment of the absolute configuration.

References

(R)-(+)-1-Phenyl-1,3-propanediol: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative benchmark of (R)-(+)-1-Phenyl-1,3-propanediol against other common chiral ligands in key asymmetric transformations, supported by experimental data and detailed protocols.

This compound is a C1-symmetric chiral diol that has been explored as a ligand in various asymmetric catalytic reactions. Its structural features, including the presence of two hydroxyl groups at the 1- and 3-positions and a phenyl group at a stereogenic center, allow for the formation of chiral metal complexes that can induce enantioselectivity in a range of chemical transformations. This guide focuses on its performance in asymmetric diethylzinc additions, ketone reductions, Diels-Alder reactions, aldol reactions, and allylation reactions, providing a direct comparison with established chiral ligands such as those derived from BINOL, TADDOL, and pinane.

Performance Comparison in Asymmetric Synthesis

The efficacy of a chiral ligand is primarily assessed by its ability to control the stereochemical outcome of a reaction, typically measured by the enantiomeric excess (ee%) of the product, as well as its impact on reaction yield and diastereomeric ratio (dr). The following tables summarize the available data for this compound and compare it with other widely used chiral ligands in several key asymmetric reactions.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Chiral diols are frequently employed as ligands to create a chiral environment around the zinc or titanium center.

LigandAldehydeYield (%)ee (%)Configuration
This compound BenzaldehydeData not availableData not availableData not available
(1R,2S,3S,5R)-Pinane-based aminodiolBenzaldehyde9573R
Carbohydrate-based diol (D-fructose deriv.)Benzaldehydeup to 100up to 96-
(S)-BINOLBenzaldehyde9586-
TADDOLBenzaldehyde-up to 99-[1]

Note: Direct comparative data for this compound in this specific reaction is limited in the readily available literature. The performance of other chiral diols and aminodiols is provided for context.[1][2]

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a crucial transformation in the synthesis of many pharmaceuticals and fine chemicals.

Ligand/Catalyst SystemKetoneYield (%)ee (%)Configuration
This compound AcetophenoneData not availableData not availableData not available
(S)-BINOL / LiAlH₄Acetophenone8598-[3]
Chiral Lactam Alcohol / BH₃Aryl methyl ketones-91–98R (mostly)[4]
Ru-(R)-TolBINAP/(R,R)-DPENAcetophenone>9999R

Note: While a plethora of methods exist for the asymmetric reduction of ketones, specific data on the use of this compound as a ligand is not well-documented in comparative studies.[4][5]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral ligands are used to catalyze the reaction and induce enantioselectivity.

Ligand/Catalyst SystemDieneDienophileYield (%)dr (endo:exo)ee (%)
This compound Data not availableData not availableData not availableData not availableData not available
(R)-BINOLSorbic alcohol deriv.Allyl alcohol deriv.663:170 (major)[6]
Chiral Oxaborolidinium IonCyclobutenoneVarious dienesup to 99>20:1up to 99

Note: The application of this compound as a ligand in asymmetric Diels-Alder reactions is not prominently reported in the literature, which is dominated by ligands like BINOL and those used to form chiral Lewis acids.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental method for the stereoselective formation of β-hydroxy carbonyl compounds.

Ligand/Catalyst SystemKetoneAldehydeYield (%)dr (anti:syn)ee (%)
This compound Data not availableData not availableData not availableData not availableData not available
(S)-ProlineAcetonep-Nitrobenzaldehyde6195:599[7]
Proline-derived organocatalyst/Cu(OTf)₂Cyclohexanonep-Nitrobenzaldehyde9997:398[8]

Note: Organocatalysts like proline and its derivatives are more commonly employed in asymmetric aldol reactions. The use of chiral diols as ligands in this context is less frequent.[7][8]

Asymmetric Allylation

The enantioselective allylation of carbonyl compounds provides access to chiral homoallylic alcohols, which are versatile synthetic intermediates.

Ligand/Catalyst SystemAldehydeAllyl SourceYield (%)dree (%)
This compound Data not availableData not availableData not availableData not availableData not available
(R)-SEGPHOS / IridiumO-Acetyl 1,3-propanediolRacemic α-substituted allylic acetatesGoodHigh (anti)Excellent[9]
3,3'-Ph₂-BINOLBenzaldehydeCyclic allyldioxaborolane90-97:3 (e.r.)[10]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and adaptation of synthetic methods. Below are general procedures for key asymmetric reactions where chiral diols are commonly used as ligands.

General Protocol for Asymmetric Diethylzinc Addition to Aldehydes

This protocol is a generalized procedure based on the use of chiral diols as ligands in the titanium-promoted addition of diethylzinc to aldehydes.[1]

Materials:

  • Chiral diol ligand (e.g., this compound) (20 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.4 eq)

  • Diethylzinc (Et₂Zn) (3 eq, 1.0 M solution in hexanes)

  • Aldehyde (1.0 eq)

  • Anhydrous Hexane

  • 5% Aqueous HCl

Procedure:

  • To a solution of the chiral diol ligand (0.2 mmol) in anhydrous hexane (2 mL) under an inert atmosphere, add Ti(OiPr)₄ (1.4 mmol) at room temperature.

  • Stir the mixture for 30 minutes.

  • Cool the mixture to 0 °C and add the aldehyde (1.0 mmol).

  • Add diethylzinc (3.0 mmol) dropwise and stir the reaction mixture at 0 °C for the appropriate time (monitored by TLC).

  • Quench the reaction by the slow addition of 5% aqueous HCl.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup & Analysis ligand Chiral Diol Ligand complex Chiral Titanium Complex ligand->complex Hexane, RT, 30 min ti_isopropoxide Ti(OiPr)4 ti_isopropoxide->complex reaction_mixture Reaction Mixture complex->reaction_mixture 0 °C aldehyde Aldehyde aldehyde->reaction_mixture diethylzinc Diethylzinc diethylzinc->reaction_mixture dropwise chiral_alcohol_intermediate Intermediate reaction_mixture->chiral_alcohol_intermediate Stirring quench Quench (5% HCl) chiral_alcohol_intermediate->quench extract Extraction (Et2O) quench->extract purify Purification extract->purify analyze Analysis (Chiral HPLC/GC) purify->analyze final_product Chiral Alcohol analyze->final_product ee%

References

Safety Operating Guide

Proper Disposal of (R)-(+)-1-Phenyl-1,3-propanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of (R)-(+)-1-Phenyl-1,3-propanediol are critical for ensuring laboratory safety and environmental responsibility. This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals, outlining the necessary steps for proper waste management of this compound. Adherence to these protocols is imperative to minimize environmental impact and maintain compliance with regulatory standards.

Key Safety and Handling Information

This compound is classified as a chemical that causes skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, providing a quick reference for its characteristics.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol [1][3]
Melting Point 62°C to 66°C[4]
Boiling Point 175°C at 11 Torr[5]
Density 1.1198 g/cm³ at 15°C[5]
Appearance Colorless solid

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. The following protocol outlines the recommended steps for managing waste containing this compound.

Waste Identification and Segregation:
  • Identify: All waste containing this compound must be classified as chemical waste.

  • Segregate: This waste must be segregated from non-hazardous and other incompatible waste streams. Do not mix with aqueous waste, solid waste, or other organic solvent waste unless explicitly permitted by your institution's waste management guidelines.

Container Selection and Labeling:
  • Container: Use a designated, leak-proof, and chemically compatible container for non-halogenated organic waste. The container should have a secure, screw-top cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "solid," "solution in ethanol").

Waste Accumulation and Storage:
  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be under the control of laboratory personnel.

  • Closure: Keep the waste container closed at all times, except when adding waste.

  • Volume: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Final Disposal:
  • Contact EHS: Once the waste container is full, or when the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Complete all required waste pickup forms or manifests as instructed by your EHS department, providing an accurate description of the waste.

  • Empty Containers: Uncleaned, empty containers that previously held this compound must be handled in the same manner as the product itself and disposed of as hazardous waste.

Note: Under no circumstances should this compound or its solutions be disposed of down the drain. [2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste identify Identify as Chemical Waste start->identify segregate Segregate from other waste streams identify->segregate container Select appropriate, labeled, and sealed container segregate->container storage Store in designated Satellite Accumulation Area (SAA) container->storage full Is container full or experiment complete? storage->full full->storage No contact_ehs Contact Environmental Health & Safety (EHS) for pickup full->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for proper disposal.

References

Personal protective equipment for handling (R)-(+)-1-Phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for (R)-(+)-1-Phenyl-1,3-propanediol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Proper personal protective equipment is mandatory to mitigate these risks.

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., PVC, nitrile rubber). Lab coat or overalls.Gloves tested to EN 374 (EU) or ASTM F739 (US).[5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spills, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter (e.g., Type A-P).[5][6]Conforming to OSHA 29 CFR 1910.134 or European Standard EN 149.[3][7]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust or vapors.[5]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use.[5][6]

  • Avoid formation of dust and aerosols.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

  • Keep containers securely sealed to prevent leakage.[5]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of running water. If skin irritation occurs, get medical advice/attention.[2][5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[3]

  • Spills: For minor spills, remove all ignition sources and clean up with an inert absorbent material. For major spills, evacuate the area and alert emergency responders.[5]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Dispose of unused product and contaminated packaging as hazardous waste.[6]

  • Do not allow the chemical to enter drains or waterways.[6][7]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Safe Handling Procedure Start Handling this compound Hazards Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) Start->Hazards Eye Eye Protection: Safety Goggles (EN166/OSHA) Hazards->Eye Skin Skin Protection: - Chemical Resistant Gloves (EN374) - Lab Coat Hazards->Skin Respiratory Respiratory Protection: - Well-ventilated area - Respirator (if needed) Hazards->Respiratory Proceed Proceed with Experiment Eye->Proceed Skin->Proceed Respiratory->Proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-1-Phenyl-1,3-propanediol
Reactant of Route 2
(R)-(+)-1-Phenyl-1,3-propanediol

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